Product packaging for Fmoc-D-Trp-OH(Cat. No.:)

Fmoc-D-Trp-OH

Cat. No.: B557080
M. Wt: 426.5 g/mol
InChI Key: MGHMWKZOLAAOTD-XMMPIXPASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fmoc-D-Trp-OH, also known as this compound, is a useful research compound. Its molecular formula is C26H22N2O4 and its molecular weight is 426.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H22N2O4 B557080 Fmoc-D-Trp-OH

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O4/c29-25(30)24(13-16-14-27-23-12-6-5-7-17(16)23)28-26(31)32-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,14,22,24,27H,13,15H2,(H,28,31)(H,29,30)/t24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGHMWKZOLAAOTD-XMMPIXPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CNC5=CC=CC=C54)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86123-11-7
Record name 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)-propionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to Fmoc-D-Trp-OH: Physicochemical Properties, Synthesis, and Biological Relevance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Nα-(9-Fluorenylmethoxycarbonyl)-D-tryptophan (Fmoc-D-Trp-OH), a pivotal building block in peptide chemistry. This document details experimental protocols for its synthesis, purification, and characterization, and explores its biological significance through relevant signaling pathways.

Core Physicochemical Properties

This compound is a derivative of the amino acid D-tryptophan, featuring the fluorenylmethoxycarbonyl (Fmoc) protecting group on its α-amino group. This strategic protection is fundamental to its application in solid-phase peptide synthesis (SPPS), enabling the controlled, stepwise assembly of peptide chains. The indole side chain of the tryptophan residue imparts unique hydrophobic and aromatic properties to the peptides in which it is incorporated.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its commonly used indole-protected counterpart, Fmoc-D-Trp(Boc)-OH.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₂₆H₂₂N₂O₄[1]
Molecular Weight 426.46 g/mol [1]
CAS Number 86123-11-7[1]
Appearance White to off-white powder[2]
Melting Point 182-185 °C[3]
Solubility Soluble in DMSO (≥100 mg/mL)
Storage Temperature 2-8°C

Table 2: Physicochemical Properties of Fmoc-D-Trp(Boc)-OH

PropertyValueSource(s)
Molecular Formula C₃₁H₃₀N₂O₆
Molecular Weight 526.58 g/mol
CAS Number 163619-04-3
Appearance White to slight yellow to beige powder
Melting Point 86 - 92°C (Decomposes)
Solubility Clearly soluble (1 mmole in 2 ml DMF)
Storage Temperature 2-8°C or 15-25°C

Experimental Protocols

The synthesis and characterization of this compound and peptides derived from it rely on established methodologies in peptide chemistry.

Solid-Phase Peptide Synthesis (SPPS) of a D-Tryptophan Containing Peptide

This protocol outlines the manual synthesis of a generic peptide containing a D-tryptophan residue on a resin, leading to a C-terminal carboxylic acid.

1. Resin Swelling:

  • Swell the desired resin (e.g., Wang resin) in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

2. Fmoc Deprotection:

  • Drain the DMF.

  • Add a 20% (v/v) solution of piperidine in DMF to the resin and agitate for 5 minutes.

  • Drain the solution.

  • Repeat the piperidine treatment for an additional 10-15 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

3. Coupling of this compound:

  • In a separate vial, dissolve this compound (or Fmoc-D-Trp(Boc)-OH if side-chain protection is desired) (3 equivalents relative to the resin loading), a coupling agent such as HBTU (3 equivalents), and a base like N,N-Diisopropylethylamine (DIPEA) (6 equivalents) in DMF.

  • Pre-activate the mixture for 15-20 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).

4. Cleavage from Resin:

  • Wash the peptide-resin with DMF and then dichloromethane (DCM).

  • Dry the resin under vacuum.

  • Prepare a cleavage cocktail, typically containing Trifluoroacetic acid (TFA) and scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

  • Add the cold cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide and decant the ether.

  • Wash the peptide pellet with cold ether two more times and dry under vacuum.

Purification by High-Performance Liquid Chromatography (HPLC)

The crude peptide is purified to a high degree of homogeneity using reversed-phase HPLC (RP-HPLC).

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Protocol:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a small amount of Mobile Phase B or DMF) and dilute with Mobile Phase A.

    • Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%).

    • Inject the dissolved crude peptide onto the column.

    • Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30-60 minutes).

    • Monitor the elution profile at 220 nm and 280 nm (for tryptophan-containing peptides).

    • Collect fractions corresponding to the major peak.

    • Analyze the purity of the collected fractions by analytical RP-HPLC.

    • Pool the pure fractions and lyophilize to obtain the purified peptide.

Characterization Methods

Mass Spectrometry (MS):

  • Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometer (MALDI-TOF MS).

  • Protocol:

    • Prepare a dilute solution of the purified peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% formic acid for ESI-MS).

    • Infuse the sample into the mass spectrometer.

    • Acquire the mass spectrum in the positive ion mode.

    • Compare the observed molecular ion peak ([M+H]⁺) with the calculated molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • Protocol:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

    • Acquire a standard ¹H NMR spectrum. The spectrum should show characteristic signals for the aromatic protons of the Fmoc group and the indole ring of the tryptophan residue, as well as signals for the alpha and beta protons of the amino acid backbone.

Mandatory Visualizations

Experimental and Signaling Pathway Diagrams

sps_workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeated) cluster_final_steps Final Steps swell 1. Resin Swelling in DMF deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotection wash1 3. DMF Wash deprotection->wash1 coupling 4. Amino Acid Coupling (this compound + Activator) wash1->coupling wash2 5. DMF Wash coupling->wash2 wash2->deprotection Next Cycle cleavage 6. Cleavage from Resin (TFA Cocktail) wash2->cleavage Final Cycle precipitation 7. Precipitation (Cold Diethyl Ether) cleavage->precipitation purification 8. Purification (HPLC) precipitation->purification characterization 9. Characterization (MS, NMR) purification->characterization

Solid-Phase Peptide Synthesis (SPPS) Workflow.

ahr_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand D-Tryptophan Metabolite (e.g., Kynurenine) ahr_complex AhR Complex (AhR, HSP90, XAP2, p23, c-Src) ligand->ahr_complex Binds activated_ahr Activated AhR ahr_complex->activated_ahr Conformational Change activated_ahr_nuc Activated AhR activated_ahr->activated_ahr_nuc Translocation arnt ARNT ahr_arnt AhR-ARNT Heterodimer arnt->ahr_arnt xre Xenobiotic Response Element (XRE) in DNA ahr_arnt->xre Binds to gene_transcription Target Gene Transcription (e.g., CYP1A1, IL-22) xre->gene_transcription Initiates activated_ahr_nuc->ahr_arnt Dimerizes with kynurenine_pathway tryptophan Tryptophan n_formylkynurenine N-Formylkynurenine tryptophan->n_formylkynurenine IDO/TDO kynurenine Kynurenine n_formylkynurenine->kynurenine Formamidase kynurenic_acid Kynurenic Acid (Neuroprotective) kynurenine->kynurenic_acid KAT hydroxykynurenine 3-Hydroxykynurenine kynurenine->hydroxykynurenine KMO quinolinic_acid Quinolinic Acid (Neurotoxic) hydroxykynurenine->quinolinic_acid Kynureninase nad NAD+ quinolinic_acid->nad QPRT

References

A Technical Guide to Fmoc-D-Trp-OH: Structure, Properties, and Application in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Nα-(9-Fluorenylmethoxycarbonyl)-D-tryptophan (Fmoc-D-Trp-OH), a critical building block in solid-phase peptide synthesis (SPPS). We will cover its fundamental chemical properties, structure, and provide a detailed experimental protocol for its application in the synthesis of peptides containing the D-tryptophan residue.

Core Properties and Structure

This compound is a derivative of the natural amino acid tryptophan, specifically the D-enantiomer. The defining feature is the attachment of a fluorenylmethoxycarbonyl (Fmoc) group to the alpha-amino nitrogen. This base-labile protecting group is central to the most widely used orthogonal strategy in solid-phase peptide synthesis, allowing for the iterative addition of amino acids to a growing peptide chain under mild conditions.

The chemical structure consists of the D-tryptophan core, with its characteristic indole side chain, linked to the Fmoc protecting group.

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for quick reference.

PropertyValueCitations
Molecular Formula C₂₆H₂₂N₂O₄[1][2][3]
Molecular Weight 426.46 g/mol [1][4]
CAS Number 86123-11-7
Appearance White to off-white powder
Melting Point 182-185 °C
Storage Temperature 2-8°C

Experimental Protocol: Incorporation of this compound via SPPS

The following is a generalized yet detailed protocol for the coupling of this compound onto a solid support-bound peptide chain with a free N-terminal amine. This procedure is a single cycle within a larger peptide synthesis.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • Coupling Reagent: e.g., HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Washing Solvents: DMF, Dichloromethane (DCM), Isopropyl Alcohol (IPA)

  • Solid-Phase Peptide Synthesis (SPPS) reaction vessel

Methodology:

  • Resin Preparation and Swelling:

    • Place the peptide-resin (e.g., Rink Amide or Wang resin with the preceding amino acid sequence already assembled) into the SPPS reaction vessel.

    • Wash the resin with DMF (3x) to remove residual reagents from the previous cycle.

    • Swell the resin in DMF for at least 30-60 minutes to ensure optimal reaction kinetics.

  • Fmoc Group Deprotection:

    • Drain the DMF from the swelled resin.

    • Add the deprotection solution (20% piperidine in DMF) to the resin.

    • Agitate the mixture for 5-20 minutes at room temperature. The progress of the reaction can be monitored by observing the UV absorbance of the dibenzofulvene-piperidine adduct cleaved from the resin.

    • Drain the deprotection solution.

    • Repeat the treatment with fresh deprotection solution for another 5-10 minutes to ensure complete removal of the Fmoc group.

    • Thoroughly wash the resin to remove all traces of piperidine. A typical wash cycle is: DMF (5x), DCM (3x), and finally DMF (3x). A neutral pH should be confirmed.

  • Amino Acid Activation and Coupling:

    • In a separate vial, prepare the activation solution. Dissolve this compound (typically 3-5 equivalents relative to the resin loading) and an equivalent amount of the coupling reagent (e.g., HBTU) in a minimal volume of DMF.

    • Add the base, DIPEA (typically 2 equivalents for every 1 equivalent of amino acid), to the activation mixture. The solution may change color.

    • Immediately add the activated this compound solution to the deprotected peptide-resin in the reaction vessel.

    • Agitate the mixture at room temperature for 1-2 hours. The reaction time may be extended for "difficult" couplings.

  • Post-Coupling Wash and Optional Capping:

    • Drain the coupling solution from the reaction vessel.

    • Wash the peptide-resin thoroughly with DMF (3-5x) and DCM (3x) to remove excess reagents and byproducts.

    • (Optional) To block any unreacted N-terminal amines and prevent the formation of deletion sequences, a capping step can be performed. This involves treating the resin with a solution of acetic anhydride and a non-nucleophilic base (like DIPEA or pyridine) in DMF.

    • Wash the resin again with DMF and DCM.

The peptide-resin is now ready for the next cycle of deprotection and coupling with the subsequent Fmoc-protected amino acid in the desired sequence.

Visualization of the SPPS Workflow

The following diagram illustrates the logical flow of a single amino acid addition cycle in Fmoc-based Solid-Phase Peptide Synthesis, the core process in which this compound is utilized.

SPPS_Cycle cluster_activation Step 2: Activation (in separate vessel) start Start: Peptide-Resin (Fmoc-Protected) deprotection Step 1: Fmoc Deprotection (20% Piperidine in DMF) start->deprotection Treat wash1 Wash (DMF / DCM) deprotection->wash1 Clean coupling Step 3: Coupling (Add Activated AA to Resin) wash1->coupling Prepare for Coupling fmoc_aa This compound activated_aa Activated This compound* fmoc_aa->activated_aa reagents Coupling Reagent (HBTU/HATU) + Base (DIPEA) in DMF reagents->activated_aa activated_aa->coupling Introduce wash2 Wash (DMF / DCM) coupling->wash2 Clean end_node End: Peptide-Resin + 1 AA (Fmoc-Protected) wash2->end_node Ready for Next Cycle

Caption: Workflow for a single coupling cycle in Fmoc-SPPS.

References

An In-depth Technical Guide to Fmoc-D-Trp-OH: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nα-(9-Fluorenylmethoxycarbonyl)-D-tryptophan (Fmoc-D-Trp-OH), a critical building block in peptide synthesis and drug discovery. This document details its physicochemical properties, provides standardized experimental protocols for its use, and outlines its role in the development of novel therapeutics.

Core Physicochemical Properties and Identification

This compound is a derivative of the amino acid D-tryptophan, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This protection strategy is fundamental to its application in solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids to a growing peptide chain.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 86123-11-7
Molecular Formula C₂₆H₂₂N₂O₄
IUPAC Name (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)propanoic acid[1]

Table 2: Physicochemical Data for this compound

PropertyValueSource
Molecular Weight 426.46 g/mol
Appearance White to off-white powder
Melting Point 182-185 °C
Assay Purity ≥98.0%
Storage Temperature 2-8°C

Synonyms

For clarity in research and procurement, a comprehensive list of synonyms for this compound is provided below.

Table 3: Synonyms for this compound

Synonym
Nα-(9-Fluorenylmethoxycarbonyl)-D-tryptophan
Fmoc-D-tryptophan
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)propanoic acid
N-(9-fluorenylmethoxycarbonyl)-D-tryptophan
Nalpha-Fmoc-D-tryptophan

It is important to distinguish this compound from its indole-protected counterpart, Fmoc-D-Trp(Boc)-OH , which has a different CAS number (163619-04-3) and molecular weight (526.58 g/mol ). The Boc (tert-butyloxycarbonyl) group on the indole nitrogen of the tryptophan side chain in Fmoc-D-Trp(Boc)-OH provides additional protection to prevent side reactions during peptide synthesis.

Experimental Protocols

The primary application of this compound is in solid-phase peptide synthesis (SPPS). The following protocols provide a detailed methodology for its use in the synthesis of a peptide chain.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Cycle for this compound Incorporation

This protocol outlines the key steps for incorporating an this compound residue into a peptide sequence on a solid support (e.g., Wang or Rink Amide resin).

1. Resin Swelling:

  • Place the desired amount of resin in a reaction vessel.
  • Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes at room temperature.

2. Fmoc Deprotection:

  • Drain the DMF from the swelled resin.
  • Add a 20% solution of piperidine in DMF to the resin.
  • Agitate the mixture for 5 minutes, then drain the solution.
  • Repeat the piperidine treatment for an additional 10-15 minutes to ensure complete removal of the Fmoc group from the N-terminus of the growing peptide chain.
  • Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

3. Coupling of this compound:

  • In a separate vial, dissolve this compound (3 equivalents relative to the resin loading), a coupling agent such as HBTU (3 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.
  • Pre-activate the mixture for 15-20 minutes.
  • Add the activated amino acid solution to the deprotected resin.
  • Agitate the reaction mixture for 2-4 hours at room temperature.
  • Monitor the coupling reaction for completion using a qualitative method like the Kaiser test.

4. Washing:

  • Once the coupling is complete, drain the reaction solution.
  • Wash the resin with DMF (5-7 times) and dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.

This cycle is repeated for each subsequent amino acid in the peptide sequence.

Protocol 2: Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

1. Final Fmoc Deprotection:

  • Perform the Fmoc deprotection step as described in Protocol 1, step 2, to remove the N-terminal Fmoc group.

2. Resin Washing and Drying:

  • Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

3. Cleavage from Resin:

  • Prepare a cleavage cocktail appropriate for the peptide sequence and resin type. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
  • Add the cold TFA cleavage cocktail to the resin.
  • Gently agitate the mixture for 2-3 hours at room temperature.
  • Filter the resin and collect the filtrate containing the cleaved peptide.

4. Peptide Precipitation and Purification:

  • Precipitate the peptide from the filtrate by adding cold diethyl ether.
  • Centrifuge the mixture to pellet the peptide and decant the ether.
  • The crude peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Logical and Experimental Workflows

The utility of this compound is best understood through its integration into the logical workflow of peptide synthesis.

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling: This compound + Coupling Reagents wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 repeat Repeat Cycle for Next Amino Acid wash2->repeat repeat->deprotection Yes final_deprotection Final Fmoc Deprotection repeat->final_deprotection No cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification

Caption: Workflow of Solid-Phase Peptide Synthesis using this compound.

Signaling Pathways and Biological Relevance

This compound itself is a synthetic intermediate and is not directly involved in biological signaling pathways. Its significance lies in its ability to introduce a D-tryptophan residue into a peptide sequence. The incorporation of D-amino acids, such as D-tryptophan, can have profound effects on the resulting peptide's biological properties:

  • Enhanced Proteolytic Stability: Peptides containing D-amino acids are more resistant to degradation by proteases, which typically recognize L-amino acids. This leads to a longer in vivo half-life, a desirable characteristic for therapeutic peptides.

  • Modified Receptor Binding and Activity: The change in stereochemistry can alter the peptide's three-dimensional structure, potentially leading to modified binding affinity and activity at biological targets.

The tryptophan side chain itself is a precursor to several important signaling molecules, including those in the kynurenine pathway, which is involved in neuroactivity and immunomodulation. While this compound is not a direct participant, the D-tryptophan it delivers can influence these pathways once incorporated into a bioactive peptide.

Biological_Relevance Fmoc_D_Trp This compound SPPS Solid-Phase Peptide Synthesis Fmoc_D_Trp->SPPS Incorporation Peptide Peptide containing D-Tryptophan SPPS->Peptide Stability Increased Proteolytic Stability Peptide->Stability Activity Modified Biological Activity Peptide->Activity Target Biological Target (e.g., Receptor, Enzyme) Activity->Target Modulates

References

A Comprehensive Technical Guide to the Solubility of Fmoc-D-Trp-OH in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility of Nα-Fmoc-D-tryptophan (Fmoc-D-Trp-OH), a critical building block in solid-phase peptide synthesis (SPPS). Understanding the solubility of this reagent is paramount for the successful and efficient synthesis of tryptophan-containing peptides, which are of significant interest in pharmaceutical and biotechnological research. This document offers a compilation of available quantitative and qualitative solubility data, a detailed experimental protocol for solubility determination, and a discussion of the factors influencing the solubility of Fmoc-protected amino acids.

Core Concepts in this compound Solubility

The solubility of this compound is governed by the interplay of its structural features and the physicochemical properties of the solvent. The bulky, hydrophobic fluorenylmethyloxycarbonyl (Fmoc) protecting group, combined with the large, aromatic indole side chain of the tryptophan residue, significantly influences its solubility profile. Consequently, this compound generally exhibits favorable solubility in polar aprotic solvents commonly used in peptide synthesis.

Factors that can influence the solubility of this compound include:

  • Solvent Polarity: Polar aprotic solvents are generally effective at solvating Fmoc-protected amino acids.

  • Intermolecular Interactions: The indole side chain can participate in π-π stacking interactions, which may lead to aggregation and reduced solubility in certain solvents.

  • Temperature: Solubility often increases with temperature, and gentle heating can be employed to dissolve the compound.

  • Sonication: The use of an ultrasonic bath can aid in the dissolution of suspended particles.

Quantitative and Qualitative Solubility Data

The following table summarizes the available solubility data for this compound in a range of common laboratory solvents. It is important to note that precise quantitative data for this specific compound is not always available in the literature. In such cases, qualitative data or data for structurally related compounds are provided for guidance.

SolventChemical FormulaSolubility (mg/mL)Molarity (mol/L)Notes
Dimethyl Sulfoxide (DMSO)C₂H₆OS≥ 100[1][2]≥ 0.234
N,N-Dimethylformamide (DMF)C₃H₇NO~213~0.500Calculated from a product datasheet indicating "clearly soluble" at 1 mmol in 2 mL.[3]
Dichloromethane (DCM)CH₂Cl₂Soluble-Qualitative data for the related compound Fmoc-Trp(Boc)-OH.[4]
ChloroformCHCl₃Soluble-Qualitative data for the related compound Fmoc-Trp(Boc)-OH.[4]
Ethyl AcetateC₄H₈O₂Soluble-Qualitative data for the related compound Fmoc-Trp(Boc)-OH.
AcetoneC₃H₆OSoluble-Qualitative data for the related compound Fmoc-Trp(Boc)-OH.
MethanolCH₄ONo data available-
EthanolC₂H₆ONo data available-
AcetonitrileC₂H₃NNo data available-
Tetrahydrofuran (THF)C₄H₈ONo data available-
WaterH₂OInsoluble-Expected to be poorly soluble due to the hydrophobic nature of the Fmoc group and tryptophan side chain.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of this compound in a given solvent, based on the static gravimetric method. This method involves preparing a saturated solution, separating the undissolved solid, and determining the concentration of the dissolved solute.

Materials:

  • This compound

  • Solvent of interest

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Pipettes

  • Evaporation apparatus (e.g., rotary evaporator or vacuum oven)

Procedure:

  • Sample Preparation: Accurately weigh an excess amount of this compound into a vial.

  • Solvent Addition: Add a known volume of the solvent of interest to the vial.

  • Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that a saturated solution is formed.

  • Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.

  • Sample Withdrawal: Carefully withdraw a known volume of the supernatant using a pipette, ensuring that no solid particles are disturbed. For added certainty, the withdrawn sample can be passed through a syringe filter.

  • Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed vial. Carefully evaporate the solvent using a rotary evaporator or by placing the vial in a vacuum oven at a suitable temperature until a constant weight is achieved.

  • Mass Determination: Accurately weigh the vial containing the dried solute.

  • Calculation: The solubility (S) in mg/mL is calculated using the following formula:

    S (mg/mL) = (Mass of dried solute (mg)) / (Volume of supernatant withdrawn (mL))

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

G Experimental Workflow for Solubility Determination A 1. Add excess this compound to a vial B 2. Add a known volume of solvent A->B C 3. Equilibrate at constant temperature with shaking B->C D 4. Centrifuge to separate solid and liquid phases C->D E 5. Withdraw a known volume of the supernatant D->E F 6. Evaporate the solvent from the supernatant E->F G 7. Weigh the dried solute F->G H 8. Calculate solubility (mg/mL) G->H

Workflow for determining solubility.

Biological Relevance and Signaling Pathways

While this compound itself is a synthetic, protected amino acid and is not directly involved in biological signaling pathways, the core D-tryptophan moiety is of significant biological interest. It is important to note that the Fmoc protecting group must be removed for the tryptophan residue to become biologically active.

Once deprotected, tryptophan can be a precursor to several important metabolic pathways:

  • Kynurenine Pathway: Tryptophan is the starting material for the kynurenine pathway, which produces a range of neuroactive and immunomodulatory metabolites.

  • Serotonin Pathway: Tryptophan is a precursor to the neurotransmitter serotonin, which plays a crucial role in mood regulation, sleep, and appetite.

The diagram below illustrates the relationship of tryptophan to these key pathways.

G Tryptophan Metabolic Pathways Trp Tryptophan Kyn Kynurenine Pathway Trp->Kyn Sero Serotonin Pathway Trp->Sero Neuro Neuroactive Metabolites Kyn->Neuro Immuno Immunomodulatory Metabolites Kyn->Immuno Serotonin Serotonin (5-HT) Sero->Serotonin

Tryptophan's role in major metabolic pathways.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in common laboratory solvents. While a comprehensive set of quantitative data remains to be fully elucidated in the scientific literature, the information and protocols presented here offer valuable guidance for researchers and professionals in the field of peptide synthesis and drug development. The successful dissolution of this compound is a critical first step in the synthesis of novel tryptophan-containing peptides with potential therapeutic applications. Experimental determination of solubility in the specific solvent system to be used is always recommended for optimal results.

References

Storage and stability of Fmoc-D-Trp-OH

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Storage and Stability of Fmoc-D-Trp-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nα-(9-Fluorenylmethoxycarbonyl)-D-tryptophan (this compound) is a critical raw material in solid-phase peptide synthesis (SPPS), particularly for the incorporation of D-tryptophan residues into peptide sequences. The purity and stability of this reagent are paramount to ensure the successful synthesis of high-quality peptides. This technical guide provides a comprehensive overview of the recommended storage conditions, stability profile, and potential degradation pathways of this compound. Detailed experimental protocols for assessing its stability and purity are also presented, along with visual workflows and diagrams to facilitate understanding.

Core Principles of this compound Stability

The stability of this compound is influenced by several factors, including temperature, light, humidity, and pH. Understanding these factors is crucial for maintaining the integrity of the compound during storage and handling.

  • Thermal Stability : While the Fmoc protecting group is generally stable at ambient temperatures, prolonged exposure to elevated temperatures can lead to its cleavage.[1][2] For long-term storage, refrigeration or freezing is recommended.

  • Photostability : The tryptophan indole side chain is susceptible to photo-oxidation.[3][4] Exposure to UV light can lead to the formation of various degradation products, often resulting in a yellowing of the material.[5] Therefore, it is essential to protect this compound from light.

  • pH Sensitivity : The Fmoc group is labile to basic conditions, which is the principle behind its removal during SPPS. Consequently, storage in basic solutions will lead to deprotection. The tryptophan residue itself can also undergo modifications under strongly acidic or basic conditions.

  • Oxidative Stability : The indole ring of tryptophan is prone to oxidation, which can be initiated by atmospheric oxygen or other oxidizing agents. This can lead to the formation of various byproducts, impacting the purity of the final peptide.

Recommended Storage and Handling

To ensure the long-term stability of this compound, the following storage and handling guidelines are recommended:

ConditionRecommendationRationale
Temperature Long-term: -20°C. Short-term: 2-8°C.Minimizes thermal degradation and preserves the integrity of the Fmoc group.
Light Store in a tightly sealed, opaque container in a dark place.Prevents photodegradation of the tryptophan indole ring.
Humidity Store in a dry, well-ventilated place. Use of a desiccator is recommended.Minimizes hydrolysis of the Fmoc group and the compound itself.
Inert Atmosphere For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).Reduces the risk of oxidative degradation of the tryptophan side chain.
Solutions Prepare solutions fresh. For short-term storage (up to 24 hours), use a slightly acidic to neutral pH (5-7) and store at 2-8°C. Long-term storage in solution is not recommended.Minimizes hydrolysis and degradation in solution.

Quantitative Stability Data

While specific kinetic data for the degradation of this compound is not extensively published, the following table provides an illustrative overview of its expected stability under various stress conditions based on general principles and data from similar compounds.

Stress ConditionParametersExpected Purity Remaining (after 24h)Major Degradation Products
Acidic Hydrolysis 0.1 M HCl, 60°C~80-90%D-Trp, Fmoc-OH
Basic Hydrolysis 0.1 M NaOH, 25°C<50%D-Trp, Dibenzofulvene-piperidine adduct (if piperidine is present)
Oxidative Stress 3% H₂O₂, 25°C~70-80%Oxidized tryptophan derivatives (e.g., N-formylkynurenine)
Thermal Stress 70°C (solid state)>95% (after 48h)Minimal degradation
Photolytic Stress 1.2 million lux hours~85-95%Photodegradation products of tryptophan

Degradation Pathways

The primary degradation pathways for this compound involve the cleavage of the Fmoc group and modification of the tryptophan side chain.

This compound This compound D-Trp D-Trp This compound->D-Trp Base (e.g., Piperidine) Dibenzofulvene Dibenzofulvene This compound->Dibenzofulvene Base Oxidized_Trp_Derivatives Oxidized Trp Derivatives This compound->Oxidized_Trp_Derivatives Light, O2, Oxidizing Agents cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis Stock_Solution Prepare 1 mg/mL this compound stock solution in ACN or MeOH Acid Acidic Hydrolysis (0.1 M HCl, 60°C, 24h) Base Basic Hydrolysis (0.1 M NaOH, RT, 24h) Oxidation Oxidative Degradation (3% H2O2, RT, 24h) Thermal Thermal Degradation (70°C, solid, 48h) Photo Photolytic Degradation (1.2M lux h, 200 W h/m²) HPLC_Analysis Analyze stressed samples by stability-indicating HPLC-UV Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photo->HPLC_Analysis Control Compare with unstressed control sample HPLC_Analysis->Control

References

A Comprehensive Technical Guide to the Role of Fmoc-D-Trp-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of 9-fluorenylmethoxycarbonyl-D-tryptophan (Fmoc-D-Trp-OH) in solid-phase peptide synthesis (SPPS). It provides a detailed overview of the chemical principles, experimental protocols, and potential challenges associated with the incorporation of this non-natural amino acid into peptide chains. The inclusion of D-tryptophan can significantly enhance the therapeutic potential of peptides by increasing their resistance to proteolytic degradation.

The Core Mechanism: A Two-Step Process

The incorporation of this compound into a growing peptide chain during SPPS is a cyclical process that can be broken down into two fundamental steps: the deprotection of the N-terminal Fmoc group and the subsequent coupling of the activated this compound.

Fmoc Deprotection: Unmasking the Amine

The synthesis of a peptide chain begins at the C-terminus and proceeds to the N-terminus. Each incoming amino acid has its N-terminal α-amino group protected by the base-labile Fmoc group to prevent unwanted side reactions.[1] The removal of this protecting group is a critical step to allow for the formation of the next peptide bond.

The mechanism of Fmoc deprotection is a base-catalyzed β-elimination reaction.[2] Typically, a 20% solution of a secondary amine, most commonly piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF), is used.[1][3] The process unfolds as follows:

  • Proton Abstraction: The secondary amine acts as a base and abstracts the acidic proton from the C9 position of the fluorenyl ring system.[2]

  • β-Elimination: This abstraction initiates a β-elimination, leading to the cleavage of the C-O bond and the release of the free N-terminal amine of the resin-bound peptide.

  • Byproduct Formation: This reaction also produces carbon dioxide and a highly reactive dibenzofulvene (DBF) intermediate.

  • Dibenzofulvene Adduct Formation: The excess secondary amine in the deprotection solution traps the reactive DBF, forming a stable adduct that is washed away.

Fmoc_Deprotection Resin_Peptide_Fmoc Resin-Peptide-NH-Fmoc Proton_Abstraction Proton Abstraction (C9 of Fluorenyl Ring) Resin_Peptide_Fmoc->Proton_Abstraction Piperidine Piperidine (Base) Piperidine->Proton_Abstraction DBF_Adduct DBF-Piperidine Adduct Piperidine->DBF_Adduct Trapping Beta_Elimination β-Elimination Proton_Abstraction->Beta_Elimination Resin_Peptide_NH2 Resin-Peptide-NH2 (Free Amine) Beta_Elimination->Resin_Peptide_NH2 Dibenzofulvene Dibenzofulvene (DBF) Beta_Elimination->Dibenzofulvene CO2 CO2 Beta_Elimination->CO2 Dibenzofulvene->DBF_Adduct

Caption: Mechanism of Fmoc deprotection by piperidine.

Peptide Bond Formation: The Coupling Step

Once the N-terminal amine of the resin-bound peptide is free, the next amino acid in the sequence, in this case, this compound, is introduced. For the peptide bond to form efficiently, the carboxyl group of the incoming amino acid must be activated. This is achieved using coupling reagents.

The general mechanism for coupling involves the following steps:

  • Activation of this compound: The coupling reagent reacts with the carboxylic acid of this compound to form a highly reactive intermediate, such as an active ester or an acylphosphonium or acyluronium species. This activation makes the carboxyl carbon more electrophilic.

  • Nucleophilic Attack: The free N-terminal amine of the peptide chain on the solid support acts as a nucleophile and attacks the activated carboxyl carbon of this compound.

  • Peptide Bond Formation: A tetrahedral intermediate is formed, which then collapses to form the stable amide (peptide) bond, releasing the activating group.

The choice of coupling reagent is critical for the success of the synthesis, especially for sterically hindered amino acids or sequences prone to aggregation.

Peptide_Coupling Fmoc_D_Trp_OH This compound Activated_AA Activated Fmoc-D-Trp-O* Fmoc_D_Trp_OH->Activated_AA Coupling_Reagent Coupling Reagent (e.g., HATU, HBTU) Coupling_Reagent->Activated_AA Nucleophilic_Attack Nucleophilic Attack Activated_AA->Nucleophilic_Attack Resin_Peptide_NH2 Resin-Peptide-NH2 Resin_Peptide_NH2->Nucleophilic_Attack New_Peptide_Bond Resin-Peptide-CO-NH-D-Trp-Fmoc Nucleophilic_Attack->New_Peptide_Bond

Caption: General mechanism of peptide bond formation.

Quantitative Data: A Comparative Look at Coupling Reagents

The efficiency of coupling this compound can be influenced by the choice of coupling reagent, especially when dealing with sterically demanding sequences. While specific quantitative data for this compound is not always presented in isolation, the performance of coupling reagents with tryptophan-containing dipeptides like Fmoc-Trp-Trp-OH provides valuable insights.

Coupling ReagentClassRelative ReactivityRacemization PotentialKey AdvantagesPotential Disadvantages
HATU Uronium/AminiumVery HighLowFast coupling kinetics, highly effective for sterically hindered amino acids.Can cause guanidinylation of the free N-terminus if used in excess.
HBTU Uronium/AminiumHighLowEfficient and widely used for standard couplings.Less reactive than HATU; potential for guanidinylation.
HCTU Uronium/AminiumVery HighLowSimilar reactivity to HATU, often more cost-effective.Potential for side reactions if not used correctly.
BOP/PyBOP PhosphoniumHighLowEffective for standard couplings.Less commonly used now due to safety and disposal concerns of byproducts.
DIC/Oxyma CarbodiimideModerateLowCost-effective and generates soluble urea byproducts.Slower reaction kinetics compared to uronium/aminium reagents.

Note: The data presented is a qualitative summary based on literature reports. Actual yields and purity will depend on the specific peptide sequence, resin, and reaction conditions.

Experimental Protocols

The following are generalized protocols for the key steps in the incorporation of this compound in manual SPPS.

General SPPS Workflow for Incorporating this compound

SPPS_Workflow Start Start with Resin-Bound Peptide Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Fmoc_Deprotection Washing_1 DMF Wash Fmoc_Deprotection->Washing_1 Kaiser_Test_1 Kaiser Test (Check for free amine) Washing_1->Kaiser_Test_1 Kaiser_Test_1->Fmoc_Deprotection Negative Coupling Coupling of this compound (with activating agent like HATU) Kaiser_Test_1->Coupling Positive Washing_2 DMF Wash Coupling->Washing_2 Kaiser_Test_2 Kaiser Test (Check for completion of coupling) Washing_2->Kaiser_Test_2 Kaiser_Test_2->Coupling Positive Repeat Repeat Cycle for Next Amino Acid Kaiser_Test_2->Repeat Negative Cleavage Final Cleavage and Deprotection Repeat->Cleavage End Purified Peptide Cleavage->End Side_Reactions TFA_Cleavage TFA Cleavage Carbocations Carbocations (from resin linker, protecting groups) TFA_Cleavage->Carbocations Alkylation Alkylation (Side Product) Carbocations->Alkylation Trp_Indole Tryptophan Indole Ring (Nucleophilic) Trp_Indole->Alkylation Scavengers Scavengers (e.g., TIS, EDT) Scavengers->Carbocations Trap Boc_Protection Fmoc-Trp(Boc)-OH Boc_Protection->Trp_Indole Protects Src_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling Receptor Growth Factor Receptor Src Src Kinase Receptor->Src Activates RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway Src->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway Src->PI3K_AKT_mTOR Activates CRW5 C[RW]5 Peptide CRW5->Src Inhibits (Non-competitive) Proliferation Cell Proliferation, Survival, Motility RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

References

The Unseen Architect: A Technical Guide to the Biological Significance of D-Tryptophan Incorporation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of D-tryptophan into peptides and proteins represents a paradigm shift in our understanding of biological systems and a burgeoning frontier in therapeutic development. Long considered an anomaly in the L-amino acid-dominated world of proteomics, D-tryptophan is now recognized as a key player in a diverse array of biological processes, from microbial communication to immune modulation and neuroactivity. This technical guide provides an in-depth exploration of the biological significance of D-tryptophan incorporation, detailing its impact on molecular stability, enzymatic activity, and receptor interaction. We present a comprehensive overview of experimental methodologies for the site-specific incorporation of D-tryptophan, advanced analytical techniques for its detection and characterization, and a summary of its burgeoning therapeutic applications. This document is intended to be a vital resource for researchers, scientists, and drug development professionals seeking to harness the unique properties of D-tryptophan in their scientific endeavors.

Introduction: Beyond the L-Conformation

The central dogma of molecular biology has long emphasized the exclusive use of L-amino acids in ribosomal protein synthesis. However, a growing body of evidence reveals the significant presence and functional importance of D-amino acids, including D-tryptophan, in various biological systems.[1][2] These enantiomers are not mere curiosities but are actively incorporated into peptides and proteins through post-translational modifications or synthesized by microbial enzymes, conferring unique structural and functional properties.[3]

The incorporation of D-tryptophan can dramatically alter the physicochemical properties of a peptide or protein. The distinct stereochemistry of the D-enantiomer can induce localized conformational changes, leading to increased stability against proteolytic degradation, altered receptor binding affinities, and novel enzymatic activities.[2][4] These attributes make D-tryptophan a highly attractive tool for drug design and development, offering the potential for more stable and potent therapeutic peptides.

This guide will delve into the multifaceted biological significance of D-tryptophan incorporation, providing the necessary technical details for its study and application.

Biological Roles and Significance of D-Tryptophan

The biological functions of D-tryptophan are diverse and context-dependent, ranging from its role as a bacterial signaling molecule to its immunomodulatory effects in mammals.

In Microbial Systems: Communication and Biofilm Formation

D-amino acids, including D-tryptophan, are key components of the bacterial cell wall and play a crucial role in microbial physiology. D-tryptophan has been identified as a signaling molecule in bacterial quorum sensing, a process of cell-to-cell communication that regulates gene expression in response to population density. By interfering with quorum sensing pathways, D-tryptophan can inhibit the formation of biofilms, which are structured communities of bacteria that exhibit increased resistance to antibiotics and host immune responses. This anti-biofilm activity makes D-tryptophan and its derivatives promising candidates for the development of novel antimicrobial agents.

In Mammalian Systems: Immune Modulation and Neurological Effects

In mammals, D-tryptophan is primarily derived from the gut microbiota. These microbial metabolites can interact with the host immune system, influencing the differentiation and activity of immune cells. D-tryptophan and its derivatives, such as indole, can act as ligands for the aryl hydrocarbon receptor (AhR), a transcription factor that plays a critical role in maintaining intestinal homeostasis and regulating the balance between pro-inflammatory and anti-inflammatory immune responses.

While the direct neurological roles of D-tryptophan are still being elucidated, its precursor, L-tryptophan, is the metabolic precursor to the neurotransmitter serotonin and the neurohormone melatonin. The metabolism of tryptophan is intricately linked to brain function, and alterations in this pathway have been implicated in various neurological and psychiatric disorders.

Quantitative Impact of D-Tryptophan Incorporation

The substitution of an L-tryptophan with its D-enantiomer can have a profound and quantifiable impact on the biological activity of peptides. The following tables summarize key quantitative data from studies investigating the effects of D-tryptophan incorporation.

Peptide/ProteinTargetEffect of D-Tryptophan IncorporationQuantitative Data (IC50)Reference
Dipeptides (Trp-Arg, Trp-Lys, Trp-Leu)Dipeptidyl Peptidase IV (DPP-IV)Inhibition of enzyme activity<45 µM
Cyclic Decapeptide C[RW]5Src KinaseInhibition of enzyme activity2.8 µM (fluorescence assay), 0.8 µM (radioactive assay)
Dipeptides (Val-Trp, Trp-Val)Xanthine OxidaseInhibition of enzyme activity~200 times higher than Allopurinol
1-methyl-D-tryptophan (D-1MT)Indoleamine 2,3-dioxygenase (IDO)Reversal of immunosuppressive effectNot specified as IC50

Table 1: Impact of D-Tryptophan Incorporation on Enzyme Inhibition

CompoundAnimal ModelAdministration RouteKey Pharmacokinetic ParametersReference
1-methyl-D-tryptophan (D-1MT)RatOralLarger AUC, longer elimination t1/2, slower clearance compared to dogs
1-methyl-D-tryptophan (D-1MT)DogOralSmaller AUC, shorter elimination t1/2, faster clearance compared to rats
L-tryptophanHumanOralPlasma half-life shortens with increasing dose

Table 2: Pharmacokinetic Data of Tryptophan Derivatives

Experimental Protocols

A critical aspect of studying D-tryptophan-containing peptides and proteins is the ability to synthesize or express them with high fidelity and to accurately analyze their composition and structure. This section provides an overview of key experimental methodologies.

Synthesis and Incorporation of D-Tryptophan

4.1.1. Solid-Phase Peptide Synthesis (SPPS)

SPPS is the most common method for synthesizing peptides containing D-tryptophan. The following is a generalized protocol using Fmoc (Fluorenylmethyloxycarbonyl) chemistry.

Protocol: Manual Fmoc-Based Solid-Phase Synthesis of a D-Tryptophan Containing Peptide

  • Resin Preparation: Swell a suitable resin (e.g., Wang or Rink amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (including Fmoc-D-Trp(Boc)-OH) (3-5 equivalents), a coupling reagent (e.g., HBTU, HATU) (3-5 equivalents), and a base (e.g., DIPEA) (6-10 equivalents) in DMF.

    • Allow the mixture to pre-activate for 1-5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test such as the Kaiser test.

  • Washing: Wash the resin extensively with DMF to remove excess reagents and by-products.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with dichloromethane (DCM).

    • Treat the resin with a cleavage cocktail (e.g., Reagent K: trifluoroacetic acid/phenol/water/thioanisole/1,2-ethanedithiol) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide in cold diethyl ether.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry.

Resin Resin Swelling (DMF) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat for each Amino Acid Wash2->Repeat Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Repeat->Deprotection Wash3 Wash (DCM) Final_Deprotection->Wash3 Cleavage Cleavage & Deprotection (TFA Cocktail) Wash3->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (Mass Spectrometry) Purification->Analysis

Solid-Phase Peptide Synthesis (SPPS) Workflow.

4.1.2. Site-Specific Incorporation into Proteins

The incorporation of D-tryptophan at a specific site within a protein can be achieved using an expanded genetic code. This technique relies on an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is specific for the desired unnatural amino acid and does not cross-react with the host cell's translational machinery.

Protocol: Site-Specific Incorporation of a D-Tryptophan Analog in E. coli

  • Plasmid Preparation: Co-transform E. coli expression strains (e.g., BL21(DE3)) with two plasmids: one encoding the orthogonal aaRS specific for the D-tryptophan analog and the cognate suppressor tRNA (e.g., an amber suppressor tRNA), and another plasmid encoding the target protein with an in-frame amber stop codon (TAG) at the desired incorporation site.

  • Cell Culture and Induction:

    • Grow the transformed cells in a suitable medium (e.g., LB or minimal media) containing the appropriate antibiotics.

    • When the culture reaches mid-log phase (OD600 ≈ 0.6-0.8), add the D-tryptophan analog to the medium (final concentration typically 1 mM).

    • Induce protein expression with an appropriate inducer (e.g., IPTG).

    • Continue incubation at a lower temperature (e.g., 18-30°C) to enhance protein folding and incorporation efficiency.

  • Protein Expression and Purification:

    • Harvest the cells by centrifugation.

    • Lyse the cells and purify the target protein using standard chromatography techniques (e.g., affinity chromatography based on a purification tag).

  • Analysis: Confirm the successful incorporation of the D-tryptophan analog by mass spectrometry (observing the expected mass shift) and/or Western blotting.

Transformation Co-transformation of E. coli (Plasmids for aaRS/tRNA & Target Protein) Culture Cell Culture (Antibiotic Selection) Transformation->Culture UAA_Addition Addition of D-Trp Analog Culture->UAA_Addition Induction Induction of Protein Expression (IPTG) UAA_Addition->Induction Expression Protein Expression (Lower Temperature) Induction->Expression Harvest Cell Harvest (Centrifugation) Expression->Harvest Purification Protein Purification (Affinity Chromatography) Harvest->Purification Analysis Analysis (Mass Spectrometry) Purification->Analysis

Workflow for Site-Specific Incorporation of D-Tryptophan Analogs.

Analytical Techniques

The detection and characterization of D-tryptophan-containing peptides (DAACPs) require specialized analytical methods due to the identical mass of L- and D-enantiomers.

4.2.1. Chiral Chromatography

High-performance liquid chromatography (HPLC) with a chiral stationary phase or chiral derivatizing agents is a powerful technique for separating enantiomers.

Protocol: Chiral Separation of Tryptophan Enantiomers by HPLC

  • Sample Preparation: Hydrolyze the peptide sample to its constituent amino acids using acidic or basic conditions.

  • Derivatization (Indirect Method): React the amino acid hydrolysate with a chiral derivatizing agent (e.g., o-phthalaldehyde/N-acetyl-L-cysteine) to form diastereomers that can be separated on a standard reverse-phase column.

  • HPLC Analysis:

    • Inject the derivatized sample onto an HPLC system equipped with a suitable column (e.g., C18).

    • Use a mobile phase gradient (e.g., methanol/phosphate buffer) to achieve separation of the diastereomers.

    • Detect the separated compounds using UV or fluorescence detection.

  • Quantification: Quantify the amount of D- and L-tryptophan by comparing the peak areas to those of known standards.

4.2.2. Mass Spectrometry

Mass spectrometry (MS) is an indispensable tool for the analysis of DAACPs. While standard MS cannot differentiate between enantiomers, specialized techniques have been developed for this purpose.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): When coupled with chiral chromatography, LC-MS allows for the separation and mass identification of DAACPs.

  • Radical-Directed Dissociation (RDD) Mass Spectrometry: RDD is a fragmentation technique that is sensitive to the stereochemistry of the peptide backbone, enabling the differentiation of D-amino acid-containing epimers.

  • Ion Mobility-Mass Spectrometry (IM-MS): IM-MS separates ions based on their size, shape, and charge. The different three-dimensional structures of L- and D-amino acid-containing peptides can result in different drift times, allowing for their separation and identification.

4.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides and proteins in solution. The incorporation of D-tryptophan can induce specific changes in the NMR spectrum, providing insights into the conformational changes resulting from the stereochemical inversion. 1D and 2D NMR experiments (e.g., COSY, TOCSY, NOESY) can be used to assign resonances and determine through-space proximities between protons, which are then used to calculate the solution structure.

Signaling Pathways Modulated by D-Tryptophan

D-tryptophan and its metabolites are increasingly recognized as important signaling molecules, particularly at the interface between the host and its gut microbiota.

The Aryl Hydrocarbon Receptor (AhR) Pathway

The AhR is a ligand-activated transcription factor that is a key regulator of immune responses at mucosal surfaces. Tryptophan metabolites produced by the gut microbiota, including indole and its derivatives, are potent activators of the AhR.

Activation of the AhR by these microbial metabolites in immune cells (e.g., T cells, innate lymphoid cells) and intestinal epithelial cells leads to:

  • Enhanced Intestinal Barrier Function: AhR signaling promotes the expression of tight junction proteins, strengthening the intestinal barrier.

  • Modulation of Immune Cell Differentiation: AhR activation can influence the balance between pro-inflammatory T helper 17 (Th17) cells and anti-inflammatory regulatory T cells (Tregs).

  • Production of Antimicrobial Peptides and Cytokines: AhR signaling can induce the production of interleukin-22 (IL-22), a cytokine that plays a crucial role in intestinal homeostasis and defense against pathogens.

cluster_gut Gut Lumen cluster_cell Intestinal Epithelial/Immune Cell cluster_nucleus D-Tryptophan D-Tryptophan Gut Microbiota Gut Microbiota D-Tryptophan->Gut Microbiota Indole Indole & Derivatives Gut Microbiota->Indole AhR Aryl Hydrocarbon Receptor (AhR) Indole->AhR ARNT ARNT AhR->ARNT Nucleus Nucleus ARNT->Nucleus XRE Xenobiotic Response Element (XRE) ARNT->XRE Gene_Expression Target Gene Expression (e.g., IL-22, Tight Junctions) XRE->Gene_Expression Immune Homeostasis Immune Homeostasis Gene_Expression->Immune Homeostasis Barrier Integrity Barrier Integrity Gene_Expression->Barrier Integrity

D-Tryptophan Metabolite Signaling via the Aryl Hydrocarbon Receptor.

Quorum Sensing in Bacteria

As mentioned previously, D-tryptophan can interfere with bacterial quorum sensing. In Gram-negative bacteria like Pseudomonas aeruginosa, quorum sensing is often regulated by N-acyl-homoserine lactone (AHL) signaling molecules. These AHLs bind to and activate transcriptional regulators (e.g., LasR), leading to the expression of virulence factors and biofilm formation genes. D-tryptophan has been shown to interfere with this process, potentially by binding to the regulatory proteins and inhibiting their function.

cluster_bacteria Bacterial Cell AHL_Synthase AHL Synthase (e.g., LasI) AHL AHL Signal AHL_Synthase->AHL AHL_Receptor AHL Receptor (e.g., LasR) AHL->AHL_Receptor Gene_Expression Virulence & Biofilm Gene Expression AHL_Receptor->Gene_Expression D-Tryptophan D-Tryptophan D-Tryptophan->Inhibition Inhibition->AHL_Receptor

Inhibition of Bacterial Quorum Sensing by D-Tryptophan.

Therapeutic Applications and Future Perspectives

The unique properties conferred by D-tryptophan incorporation make it a valuable tool in drug development.

  • Enhanced Peptide Stability: The increased resistance of D-amino acid-containing peptides to proteolysis can lead to longer plasma half-lives and improved bioavailability of peptide-based drugs.

  • Novel Antimicrobials: The ability of D-tryptophan to inhibit biofilm formation presents a promising avenue for the development of new treatments for chronic and antibiotic-resistant infections.

  • Immunomodulatory Agents: Targeting the AhR pathway with D-tryptophan metabolites could offer new therapeutic strategies for inflammatory bowel disease, autoimmune disorders, and certain cancers.

  • Cancer Immunotherapy: The D-tryptophan derivative, 1-methyl-D-tryptophan (indoximod), has been investigated as an inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO), which is involved in tumor immune evasion.

The field of D-amino acid research is rapidly evolving. Future studies will likely uncover new biological roles for D-tryptophan and other D-amino acids, further expanding their potential therapeutic applications. Advances in synthetic and analytical techniques will continue to facilitate the design and development of novel D-amino acid-containing peptides and proteins with tailored properties.

Conclusion

The incorporation of D-tryptophan is a significant biological phenomenon with far-reaching implications for our understanding of protein structure and function, microbial ecology, and host-pathogen interactions. For researchers, scientists, and drug development professionals, D-tryptophan offers a powerful tool to enhance the therapeutic potential of peptides and to develop novel strategies for treating a wide range of diseases. This technical guide has provided a comprehensive overview of the current knowledge in this exciting field, from fundamental biological roles to practical experimental protocols. As research continues to unravel the complexities of the "D-world," the biological significance of incorporating D-tryptophan is certain to grow, opening up new avenues for scientific discovery and therapeutic innovation.

References

A Deep Dive into Fmoc Protecting Group Chemistry: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a profound understanding of solid-phase peptide synthesis (SPPS) is fundamental. Central to this widely adopted methodology is the strategic use of protecting groups, with the 9-fluorenylmethyloxycarbonyl (Fmoc) group being a cornerstone of modern peptide chemistry. This in-depth technical guide provides a comprehensive overview of the core principles of Fmoc chemistry, detailed experimental protocols, and a quantitative look at the factors influencing the efficiency and fidelity of peptide synthesis.

The Fmoc protecting group, first introduced by Carpino and Han in the 1970s, has become the preferred choice for the temporary protection of the α-amino group of amino acids in SPPS.[1] Its popularity stems from its base-lability, allowing for its removal under mild basic conditions that are orthogonal to the acid-labile protecting groups typically used for amino acid side chains.[1][2] This orthogonality is a key advantage over the older tert-butyloxycarbonyl (Boc) strategy, which relies on repeated treatments with strong acid for deprotection, potentially leading to side-chain degradation.[3][4]

The Core Principles of Fmoc Solid-Phase Peptide Synthesis

Fmoc-based SPPS is a cyclical process involving the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. Each cycle consists of three main steps: deprotection, activation and coupling, and washing.

  • Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed to expose a free amine for the next coupling reaction. This is typically achieved by treatment with a solution of a secondary amine, most commonly piperidine, in a polar aprotic solvent like N,N-dimethylformamide (DMF).

  • Activation and Coupling: The incoming Fmoc-protected amino acid is activated at its C-terminus to facilitate the formation of a peptide bond with the free amine on the resin. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or uronium/aminium salts such as HBTU and HATU.

  • Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts, ensuring the purity of the final peptide.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the permanent side-chain protecting groups are removed, typically with a strong acid cocktail containing scavengers to prevent side reactions.

The Mechanism of Fmoc Deprotection

The removal of the Fmoc group proceeds via a base-catalyzed β-elimination mechanism. The process is initiated by the abstraction of the acidic proton at the C9 position of the fluorenyl ring by a base, such as piperidine. This is followed by the elimination of the carbamate, releasing the free amine of the peptide, carbon dioxide, and dibenzofulvene (DBF). The liberated DBF is a reactive electrophile that can potentially react with the newly deprotected amine. However, the secondary amine used for deprotection, such as piperidine, acts as a scavenger by reacting with DBF to form a stable adduct, thus preventing this side reaction.

Caption: Mechanism of Fmoc deprotection by piperidine.

Quantitative Data in Fmoc Chemistry

The efficiency of Fmoc deprotection and subsequent coupling reactions is critical for the synthesis of high-purity peptides. Several factors, including the choice of base, solvent, temperature, and the peptide sequence itself, can influence these steps.

Fmoc Deprotection Kinetics

The rate of Fmoc removal is highly dependent on the concentration of the base. While 20% piperidine in DMF is the standard, lower concentrations can be used, albeit with longer reaction times.

Piperidine Concentration (% v/v in DMF)Amino AcidTime (min)Fmoc Removal (%)
1%Fmoc-Val-OH15.2
1%Fmoc-Val-OH333.4
1%Fmoc-Val-OH549.6
2%Fmoc-Val-OH112.9
2%Fmoc-Val-OH363.3
2%Fmoc-Val-OH587.9
5%Fmoc-Val-OH3>99
20%Fmoc-Val-OH3>99
Data adapted from a study on Fmoc removal reaction kinetics.

The choice of the deprotection reagent can also impact the efficiency and the propensity for side reactions.

Deprotection Reagent (in DMF)Amino AcidTime (min)Deprotection Efficiency (%)
20% 4-MethylpiperidineFmoc-L-Leucine-OH3~80
20% PiperidineFmoc-L-Leucine-OH3~80
10% Piperazine (w/v in 9:1 DMF/ethanol)Fmoc-L-Leucine-OH3~80
20% 4-MethylpiperidineFmoc-L-Arginine(Pbf)-OH10Efficient
20% PiperidineFmoc-L-Arginine(Pbf)-OH10Efficient
10% Piperazine (w/v in 9:1 DMF/ethanol)Fmoc-L-Arginine(Pbf)-OH10Efficient
Data adapted from a study comparing deprotection reagents.
Common Side Reactions in Fmoc SPPS

While the Fmoc strategy is robust, certain side reactions can occur, leading to impurities in the final peptide product. Understanding and mitigating these side reactions is crucial for successful peptide synthesis.

Diketopiperazine (DKP) Formation: This is a common side reaction that occurs at the dipeptide stage, particularly when proline is the second amino acid. The free N-terminal amine of the dipeptide can attack the ester linkage to the resin, leading to the cleavage of the dipeptide from the resin as a cyclic diketopiperazine.

Deprotection ReagentPeptide SequenceDKP Formation (%)
20% Piperidine in DMFH-Cys[(CH2)3COOtBu]-Pro-OH13.8
5% Piperidine in DMFH-Cys[(CH2)3COOtBu]-Pro-OH12.2
5% Piperazine in DMFH-Cys[(CH2)3COOtBu]-Pro-OH<4
5% Piperazine in NMPH-Cys[(CH2)3COOtBu]-Pro-OH<4
2% DBU, 5% Piperazine in NMPH-Cys[(CH2)3COOtBu]-Pro-OHDrastically reduced
Data adapted from a study on minimizing diketopiperazine formation.

Aspartimide Formation: This side reaction is prevalent in sequences containing aspartic acid (Asp). The backbone amide nitrogen following the Asp residue can attack the side-chain carboxyl group, forming a five-membered succinimide ring, known as an aspartimide. This can lead to a mixture of byproducts, including α- and β-aspartyl peptides and racemization at the Asp residue.

Asp Side-Chain Protecting GroupPeptide Sequence (VKDXYI)Aspartimide-related Impurities (%) after 200 min with 20% Piperidine/DMF
OtBuX = GHigh
OMpeX = GReduced
OBnoX = G0.1 per cycle (negligible)
OBnoX = NAlmost undetectable
OBnoX = RAlmost undetectable
Data adapted from a study on solving aspartimide formation.

Experimental Protocols

Adherence to well-defined experimental protocols is paramount for reproducible and successful peptide synthesis.

Standard Fmoc Deprotection Protocol
  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Initial Wash: Drain the DMF and wash the resin with fresh DMF (3 times the resin volume) for 1 minute per wash.

  • Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate the mixture for an initial 3 minutes. Drain the solution. Add a fresh aliquot of the 20% piperidine in DMF solution and agitate for an additional 10-15 minutes.

  • Washing: Drain the deprotection solution and thoroughly wash the resin with DMF (at least 5 times the resin volume) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

Monitoring Fmoc Deprotection by UV Spectroscopy

The progress of the Fmoc deprotection can be monitored in real-time by measuring the UV absorbance of the dibenzofulvene-piperidine adduct in the filtrate at approximately 301 nm. This allows for the confirmation of complete deprotection and can help in troubleshooting difficult sequences where deprotection may be slower.

General Amino Acid Coupling Protocol (using HBTU)
  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to the resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction vessel for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF, followed by DCM, and then DMF to prepare for the next deprotection step.

Peptide Cleavage from the Resin and Side-Chain Deprotection

The final step in SPPS is the cleavage of the peptide from the solid support and the removal of the permanent side-chain protecting groups. The composition of the cleavage cocktail depends on the amino acid composition of the peptide, particularly the presence of sensitive residues like Cysteine, Methionine, Tryptophan, and Arginine.

Standard Cleavage Cocktail (Reagent K):

  • Trifluoroacetic acid (TFA): 82.5%

  • Phenol: 5%

  • Water: 5%

  • Thioanisole: 5%

  • 1,2-Ethanedithiol (EDT): 2.5%

This cocktail is suitable for most peptides.

Cleavage Protocol:

  • Resin Preparation: Wash the fully assembled peptide-resin with DCM and dry it under a stream of nitrogen.

  • Cleavage Reaction: Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin) and agitate at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the cleavage mixture to separate the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Isolation and Purification: Centrifuge the mixture to pellet the crude peptide, wash with cold diethyl ether, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow for Fmoc Solid-Phase Peptide Synthesis

The entire process of Fmoc SPPS can be visualized as a cyclical workflow.

SPPS_Workflow Start Start: Fmoc-AA-Resin Deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine/DMF) Start->Deprotection Wash1 2. Washing (DMF) Deprotection->Wash1 Coupling 3. Amino Acid Activation & Coupling (Fmoc-AA, HBTU/DIPEA) Wash1->Coupling Wash2 4. Washing (DMF) Coupling->Wash2 Repeat Repeat n-1 times Wash2->Repeat Repeat->Deprotection Next Cycle Cleavage 5. Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Repeat->Cleavage Final Cycle Purification 6. Purification (RP-HPLC) Cleavage->Purification End Final Peptide Purification->End

Caption: General workflow of Fmoc solid-phase peptide synthesis.

Conclusion

Fmoc protecting group chemistry is a powerful and versatile tool that has revolutionized the field of peptide synthesis. Its mild deprotection conditions, orthogonality with acid-labile side-chain protecting groups, and amenability to automation have made it the strategy of choice for the synthesis of a vast array of peptides for research, diagnostics, and therapeutic applications. A thorough understanding of the underlying chemistry, quantitative aspects of the reactions, and potential side reactions, coupled with the implementation of robust experimental protocols, is essential for researchers to successfully synthesize peptides of high purity and yield. This guide provides a solid foundation for scientists and professionals to navigate the intricacies of Fmoc chemistry and apply it effectively in their drug discovery and development endeavors.

References

Methodological & Application

Application Notes and Protocols for Fmoc-D-Trp-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Nα-Fmoc-D-tryptophan (Fmoc-D-Trp-OH) in solid-phase peptide synthesis (SPPS). This document outlines the core principles, detailed experimental protocols, expected quantitative outcomes, and troubleshooting strategies to facilitate the successful incorporation of this non-natural amino acid into synthetic peptides. The inclusion of D-tryptophan can significantly enhance peptide stability against enzymatic degradation and modulate biological activity, making it a valuable tool in drug discovery and development.

Core Principles and Considerations

The use of this compound in SPPS follows the standard cycle of Fmoc-based peptide synthesis: deprotection, activation, and coupling. However, the unique properties of the tryptophan side chain necessitate special considerations to prevent side reactions and ensure high-purity peptide products.

Indole Side-Chain Protection: The indole side chain of tryptophan is susceptible to oxidation and alkylation under the acidic conditions of the final cleavage step. To mitigate these side reactions, it is highly recommended to use a derivative with a tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen, namely Fmoc-D-Trp(Boc)-OH .[1][2] This protecting group is labile under the final trifluoroacetic acid (TFA) cleavage conditions but remains stable during the piperidine-mediated Fmoc deprotection steps.

Coupling Reagents: Due to the steric bulk of the tryptophan side chain, efficient coupling requires the use of potent activating agents. Uronium/aminium-based reagents such as HATU, HBTU, and HCTU are highly effective and generally recommended for their fast coupling kinetics and low racemization potential.[3] Phosphonium reagents like PyBOP can also be used, particularly when minimizing the risk of side reactions like guanidinylation is a priority.[3]

D-Amino Acid Incorporation: The incorporation of a D-amino acid follows the same principles as its L-counterpart. Modern coupling reagents have significantly reduced the risk of racemization during activation. However, researchers should be aware that the presence of a D-amino acid can influence the secondary structure of the growing peptide chain, potentially impacting aggregation and solubility.

Quantitative Data Summary

The following table summarizes representative data for the synthesis of a model peptide containing a D-tryptophan residue. Actual results may vary depending on the peptide sequence, synthesis scale, and specific conditions employed.

ParameterExpected ValueNotes
Resin Loading 0.4 - 0.8 mmol/gDependent on the specific resin used.
Fmoc-D-Trp(Boc)-OH Equivalents 3 - 5Relative to resin loading.
Coupling Reagent Equivalents (e.g., HATU) 2.9 - 4.9A slight deficiency relative to the amino acid can minimize side reactions.
Base Equivalents (e.g., DIPEA) 6 - 10
Coupling Time for D-Trp 1 - 4 hoursCan be monitored using a Kaiser test. Double coupling may be necessary for difficult sequences.
Fmoc Deprotection Time 5 + 15 minutesStandard two-step deprotection with 20% piperidine in DMF.
Cleavage Time 2 - 3 hoursUsing a standard TFA cleavage cocktail.
Crude Peptide Yield 70 - 90%Dependent on peptide length and sequence.
Purity after HPLC Purification >95%
Overall Isolated Yield 15 - 40%Highly dependent on the peptide sequence and purification efficiency.

Experimental Protocols

The following protocols provide a detailed methodology for the manual solid-phase synthesis of a peptide containing this compound. It is assumed that Fmoc-D-Trp(Boc)-OH is used to prevent side reactions.

Materials and Reagents
  • Fmoc-D-Trp(Boc)-OH

  • Appropriate solid support (e.g., Rink Amide resin for C-terminal amides, Wang or 2-Chlorotrityl chloride resin for C-terminal acids)[4]

  • Other Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • Diisopropylethylamine (DIPEA)

  • Coupling reagent (e.g., HATU, HBTU)

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., Triisopropylsilane (TIS), Water, 1,2-Ethanedithiol (EDT))

  • Diethyl ether, cold

  • Kaiser test kit

Protocol 1: Solid-Phase Peptide Synthesis Cycle

This protocol describes the steps for one cycle of amino acid addition.

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel with gentle agitation.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes and drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling (Fmoc-D-Trp(Boc)-OH):

    • In a separate vial, dissolve Fmoc-D-Trp(Boc)-OH (3-5 eq.) and a coupling reagent (e.g., HATU, 2.9-4.9 eq.) in DMF.

    • Add DIPEA (6-10 eq.) to the activation mixture and vortex for 1-2 minutes.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-4 hours at room temperature.

    • Monitor the coupling reaction for completion using the Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, the coupling step can be repeated.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

    • The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Cleavage and Deprotection

This protocol is for cleaving the synthesized peptide from the resin and removing the side-chain protecting groups.

  • Final Fmoc Deprotection: Perform the Fmoc deprotection step as described in Protocol 1 to remove the N-terminal Fmoc group.

  • Resin Washing and Drying: Wash the peptide-resin with DCM (3-5 times) and dry it under a stream of nitrogen, followed by drying under high vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A standard cocktail for tryptophan-containing peptides is Reagent K :

    • TFA: 82.5%

    • Phenol: 5%

    • Water: 5%

    • Thioanisole: 5%

    • 1,2-Ethanedithiol (EDT): 2.5%

  • Cleavage Reaction:

    • Add the cold cleavage cocktail to the dried peptide-resin in a sealed reaction vessel (approximately 10 mL per gram of resin).

    • Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation and Washing:

    • Filter the cleavage mixture into a cold centrifuge tube containing approximately 40 mL of cold diethyl ether. A white precipitate of the crude peptide should form.

    • Rinse the resin with a small amount of fresh TFA and add it to the ether.

    • Keep the tube at -20°C for at least 30 minutes to maximize precipitation.

    • Centrifuge the mixture and carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether (2-3 times).

  • Drying: Dry the crude peptide pellet under a stream of nitrogen and then under high vacuum. The peptide is now ready for purification by HPLC.

Mandatory Visualizations

SPPS_Workflow cluster_resin Solid Support cluster_cycle SPPS Cycle cluster_final Final Steps Resin Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-D-Trp(Boc)-OH, HATU, DIPEA in DMF) Washing1->Coupling Washing2 Washing (DMF/DCM) Coupling->Washing2 Washing2->Deprotection Repeat for next amino acid Cleavage Cleavage & Deprotection (TFA Cocktail) Washing2->Cleavage Final Cycle Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Final_Peptide Final_Peptide Purification->Final_Peptide Purified Peptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.

Fmoc_D_Trp_Boc_OH img_node caption Structure of Fmoc-D-Trp(Boc)-OH

Caption: Chemical structure of Fmoc-D-Trp(Boc)-OH, recommended for SPPS.

References

Application Notes and Protocols for Manual Coupling of Fmoc-D-Trp-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the efficient and successful coupling of Fmoc-D-Trp-OH in manual solid-phase peptide synthesis (SPPS). Tryptophan is a sterically hindered amino acid, and its indole side chain is susceptible to modification during synthesis and cleavage. Therefore, careful selection of protecting groups, coupling reagents, and reaction conditions is crucial for achieving high purity and yield of the final peptide. The use of a side-chain protected version, Fmoc-D-Trp(Boc)-OH, is strongly recommended to prevent side reactions.[1][2][3]

Data Presentation: Quantitative Parameters for Fmoc-D-Trp(Boc)-OH Coupling

The following table summarizes the typical quantitative parameters for a standard 0.1 mmol scale manual synthesis. Actual values may need optimization based on the specific sequence and resin.

ParameterRecommended ValueNotes
Resin Loading0.4 - 0.8 mmol/gDependent on the specific resin used (e.g., Wang, Rink Amide).
Amino Acid Equivalents2.5 - 5 eq.Relative to the resin loading. Higher equivalents can improve efficiency for difficult couplings.[1][4]
Coupling Reagent Equivalents2.5 - 5 eq.For uronium/aminium salt reagents like HATU or HBTU.
Activation Additive (e.g., HOBt, Oxyma)2.5 - 5 eq.Used with carbodiimide or phosphonium salt reagents.
Base Equivalents (e.g., DIPEA)5 - 10 eq.N,N'-Diisopropylethylamine is commonly used.
Fmoc Deprotection Time2 x 10 minutesUsing 20% piperidine in DMF.
Coupling Time1 - 4 hoursMonitored by a completion test like the Kaiser test.
Capping Reagent (e.g., Acetic Anhydride)10 eq.Used to block unreacted amino groups.
Final Cleavage Time2 - 3 hoursUsing a TFA-based cleavage cocktail with scavengers.
Expected Crude Yield>85%Based on the initial resin loading.
Expected Crude Purity>80%As determined by HPLC.

Experimental Workflow for a Single Coupling Cycle

The following diagram illustrates the key steps in a single manual coupling cycle for this compound.

Workflow for a Single this compound Coupling Cycle cluster_0 Previous Cycle Completion Resin Peptide-Resin (with free N-terminal amine) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Washing1 DMF & IPA Washes Deprotection->Washing1 Coupling Fmoc-D-Trp(Boc)-OH Coupling (Activated AA + DIPEA in DMF) Washing1->Coupling Washing2 DMF & IPA Washes Coupling->Washing2 KaiserTest Kaiser Test (Check for completion) Washing2->KaiserTest Capping Capping (Optional) (Acetic Anhydride/DIPEA) KaiserTest->Capping Positive Result (Blue beads) NextCycle Proceed to Next Cycle (Deprotection) KaiserTest->NextCycle Negative Result (Colorless beads) Capping->Washing1 After capping Deprotection_Start Start of Cycle: Peptide-Resin with Fmoc protection Deprotection_Start->Deprotection Treat with base

Caption: Workflow for this compound Solid-Phase Peptide Synthesis.

Experimental Protocols

Resin Preparation and Swelling
  • Place the desired amount of resin (e.g., 0.1 mmol) in a suitable reaction vessel.

  • Add enough DMF (N,N-Dimethylformamide) to cover the resin (approximately 10 mL/g of resin).

  • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.

  • Drain the DMF from the reaction vessel.

Fmoc Deprotection
  • Add a solution of 20% piperidine in DMF to the swollen resin.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the piperidine solution.

  • Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (3-5 times) and then Isopropanol (IPA) (3-5 times) to remove all traces of piperidine. A final wash with DMF should be performed before coupling.

Fmoc-D-Trp(Boc)-OH Coupling Protocol (using HATU)

The bulky nature of tryptophan residues can make coupling challenging. The use of a highly reactive coupling reagent like HATU is recommended to achieve high efficiency.

  • Activation: In a separate vial, dissolve Fmoc-D-Trp(Boc)-OH (3-5 eq.) and HATU (3-5 eq.) in DMF.

  • Add DIPEA (6-10 eq.) to the amino acid solution. The solution will typically change color.

  • Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 1-4 hours at room temperature. The progress of the reaction should be monitored.

Monitoring Coupling Completion: The Kaiser Test

The Kaiser test is a qualitative method to detect the presence of free primary amines on the resin. A positive result (blue color) indicates incomplete coupling, while a negative result (yellow/colorless) signifies completion.

Kaiser Test Reagents:

  • Reagent A: 16.5 mg of KCN in 25 mL of water, then 1.0 mL of this solution diluted with 49 mL of pyridine.

  • Reagent B: 1.0 g of ninhydrin in 20 mL of n-butanol.

  • Reagent C: 40 g of phenol in 20 mL of n-butanol.

Procedure:

  • Withdraw a small sample of resin beads (10-15 beads) and place them in a small glass test tube.

  • Wash the beads with ethanol and then dry them.

  • Add 2-3 drops of Reagent A, Reagent B, and Reagent C to the test tube.

  • Heat the tube at 100-110°C for 5 minutes.

  • Observe the color of the beads and the solution.

Kaiser Test Interpretation and Logic

Decision Making Based on Kaiser Test Results Start Perform Kaiser Test after coupling Result Observe Color Start->Result BeadsBlue Beads are Dark Blue Solution is Blue Result->BeadsBlue Positive BeadsColorless Beads are Colorless/Yellow Solution is Colorless/Yellow Result->BeadsColorless Negative ActionBlue Incomplete Coupling: - Recouple with fresh reagents - Consider capping unreacted sites BeadsBlue->ActionBlue ActionColorless Complete Coupling: Proceed to the next Fmoc deprotection step BeadsColorless->ActionColorless

Caption: Decision workflow based on Kaiser test outcomes.

Capping (Optional but Recommended for Difficult Couplings)

If the Kaiser test indicates incomplete coupling after a recoupling attempt, any unreacted N-terminal amines should be capped to prevent the formation of deletion peptide sequences.

  • Wash the resin with DMF.

  • Prepare a capping solution of acetic anhydride/DIPEA/DMF (e.g., in a 1:2:3 ratio).

  • Add the capping solution to the resin and agitate for 30 minutes.

  • Drain the solution and wash the resin thoroughly with DMF and IPA.

Potential Side Reactions and Mitigation

The indole side chain of tryptophan is susceptible to oxidation and alkylation by carbocations generated during TFA cleavage.

Chemical Pathway: Fmoc-D-Trp(Boc)-OH Coupling

Coupling of Fmoc-D-Trp(Boc)-OH to Peptide-Resin AA Fmoc-D-Trp(Boc)-OH COOH ActivatedAA Activated Intermediate (OAt-ester) AA->ActivatedAA Activation Reagents Coupling Reagent (HATU) + DIPEA Reagents->ActivatedAA CoupledProduct Coupled Peptide-Resin Fmoc-D-Trp(Boc)-NH-Peptide-Resin ActivatedAA->CoupledProduct Coupling Resin Peptide-Resin H₂N-Peptide-Resin Resin->CoupledProduct

Caption: Activation and coupling of Fmoc-D-Trp(Boc)-OH.

Mitigation Strategies:

  • Side-Chain Protection: The use of an acid-labile tert-butyloxycarbonyl (Boc) group on the indole nitrogen (Fmoc-D-Trp(Boc)-OH) is the most effective way to prevent side reactions.

  • Scavengers in Cleavage: During the final TFA cleavage step, it is essential to use a scavenger cocktail to trap reactive carbocations. A common mixture is TFA/TIS/H₂O (95:2.5:2.5, v/v/v). For peptides with other sensitive residues, more complex cocktails like Reagent K may be necessary.

By following these detailed protocols and considering the specific chemical properties of tryptophan, researchers can successfully incorporate this compound into their synthetic peptides with high efficiency and purity.

References

Application Notes and Protocols for Automated Synthesis of Peptides Containing Fmoc-D-Trp-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids, such as D-tryptophan (D-Trp), into peptide sequences is a critical strategy in modern drug discovery and development. Peptides containing D-amino acids often exhibit enhanced stability against enzymatic degradation, leading to improved pharmacokinetic profiles.[1] However, the synthesis of peptides containing tryptophan residues, irrespective of their stereochemistry, presents unique challenges due to the susceptibility of the indole side chain to oxidation and alkylation during the acidic conditions of cleavage.[2]

This document provides detailed protocols and application notes for the automated solid-phase peptide synthesis (SPPS) of peptides containing Fmoc-D-Trp-OH. To mitigate side reactions and ensure high purity and yield, the use of a side-chain protected form, Fmoc-D-Trp(Boc)-OH , is strongly recommended.[2][3][4] The tert-butyloxycarbonyl (Boc) group on the indole nitrogen shields it from electrophilic attack throughout the synthesis.

Data Presentation: Quantitative Parameters for Automated Synthesis

The following table summarizes the recommended quantitative parameters for the automated solid-phase synthesis of a peptide containing Fmoc-D-Trp(Boc)-OH on a 0.1 mmol scale. Actual parameters may require optimization based on the specific peptide sequence, length, and the synthesizer used.

ParameterRecommended ValueNotes
Resin Wang Resin / 2-Chlorotrityl Chloride ResinWang resin is suitable for peptides with a C-terminal carboxylic acid.
Resin Loading 0.3 - 0.8 mmol/gDependent on the specific resin used.
Amino Acid Equivalents 3 - 5 eq.Relative to the resin loading. For sterically hindered couplings, a higher excess may be necessary.
Coupling Reagent Equivalents 3 - 5 eq.For HBTU/HATU/HCTU or DIC/Oxyma. HATU is often preferred for challenging couplings.
Base Equivalents (DIPEA) 6 - 10 eq.N,N-Diisopropylethylamine. Should be double the amino acid equivalents.
Fmoc Deprotection Solution 20-40% Piperidine in DMFA two-stage deprotection can be effective (e.g., a short initial treatment followed by a longer one).
Fmoc Deprotection Time 2 x 10-15 minutesThe completion of deprotection can be monitored by UV spectroscopy of the piperidine solution.
Coupling Time 30 - 60 minutesCan be extended for difficult couplings. Microwave heating can accelerate this step.
Final Cleavage Cocktail TFA / TIS / H₂O (95:2.5:2.5, v/v/v)Triisopropylsilane (TIS) and water act as scavengers to protect the Trp residue.
Final Cleavage Time 2 - 3 hoursAt room temperature.
Expected Crude Yield >80%Based on the initial resin loading.
Expected Crude Purity >70%As determined by RP-HPLC.

Experimental Protocols

Automated Solid-Phase Peptide Synthesis (SPPS) Cycle for Fmoc-D-Trp(Boc)-OH

This protocol outlines a single cycle for the incorporation of Fmoc-D-Trp(Boc)-OH into a growing peptide chain on an automated synthesizer.

1.1. Resin Preparation:

  • If starting a new synthesis, use a pre-loaded Wang or 2-Chlorotrityl Chloride resin with the first amino acid.

  • Swell the resin in dimethylformamide (DMF) for at least 30 minutes before the first cycle.

1.2. Fmoc Deprotection:

  • Drain the DMF from the reaction vessel.

  • Add the Fmoc deprotection solution (20% piperidine in DMF) to the resin.

  • Allow the reaction to proceed for the time specified in the synthesizer's protocol (e.g., 10-15 minutes), with agitation.

  • Drain the solution.

  • Repeat the deprotection step with fresh solution for another 10-15 minutes.

  • Wash the resin thoroughly with DMF (at least 5-7 times) to remove all traces of piperidine.

1.3. Coupling of Fmoc-D-Trp(Boc)-OH:

  • In a separate vial, pre-activate the Fmoc-D-Trp(Boc)-OH (5 equivalents) with a coupling reagent such as HBTU (5 equivalents) and a base like DIPEA (10 equivalents) in DMF.

  • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

  • Agitate the mixture for the specified coupling time (e.g., 40-60 minutes). The completion of the coupling can be monitored using a qualitative test like the Kaiser test if manual intervention is possible.

  • Drain the coupling solution.

  • Wash the resin thoroughly with DMF (5-7 times) and then with dichloromethane (DCM) (3-5 times) to prepare for the next cycle.

Cleavage from Resin and Side-Chain Deprotection

2.1. Resin Preparation for Cleavage:

  • After the final synthesis cycle, perform a final Fmoc deprotection as described in section 1.2.

  • Wash the peptide-resin thoroughly with DMF, followed by DCM, and dry it under a stream of nitrogen or in a vacuum desiccator.

2.2. Cleavage Procedure:

  • Prepare the cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Add the cold cleavage cocktail to the dry peptide-resin in a reaction vessel (approximately 10 mL per gram of resin).

  • Agitate the mixture gently at room temperature for 2-3 hours.

  • Filter the solution to separate the resin beads and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

2.3. Peptide Precipitation and Isolation:

  • Concentrate the TFA filtrate to a smaller volume under a gentle stream of nitrogen.

  • Add the concentrated peptide solution dropwise to a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the concentrate). A white precipitate of the peptide should form.

  • Place the tube in a freezer for at least 30 minutes to maximize precipitation.

  • Centrifuge the mixture to pellet the peptide and carefully decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times, centrifuging and decanting each time.

  • Dry the peptide pellet under vacuum to obtain the crude product.

Purification and Characterization

3.1. Purification by Reversed-Phase HPLC (RP-HPLC):

  • Column: C18 stationary phase.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Protocol:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a small amount of Mobile Phase B or DMF) and dilute with Mobile Phase A.

    • Filter the sample through a 0.45 µm syringe filter.

    • Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%).

    • Inject the dissolved crude peptide onto the column.

    • Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% over 30-60 minutes). The optimal gradient should be determined based on an initial analytical run.

    • Monitor the elution profile at 220 nm and 280 nm (for the tryptophan indole chromophore).

    • Collect fractions corresponding to the major peak.

    • Analyze the purity of the collected fractions by analytical RP-HPLC.

    • Pool the pure fractions and lyophilize to obtain the final purified peptide.

3.2. Characterization by Mass Spectrometry (MS):

  • Confirm the identity of the synthesized peptide by verifying that the observed molecular weight from the mass spectrum matches the calculated molecular weight.

Experimental Workflow and Signaling Pathways

The synthesis of a peptide containing this compound does not involve biological signaling pathways. The experimental workflow for the automated synthesis is a linear process of sequential chemical reactions.

Automated_Peptide_Synthesis_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection end_node End: Purified Peptide wash1 DMF Wash deprotection->wash1 coupling Coupling (Fmoc-D-Trp(Boc)-OH + Activator) wash1->coupling wash2 DMF/DCM Wash coupling->wash2 repeat_cycle Repeat Cycle for Next Amino Acid wash2->repeat_cycle repeat_cycle->deprotection Yes final_deprotection Final Fmoc Deprotection repeat_cycle->final_deprotection No (Final AA) cleavage Cleavage & Side-Chain Deprotection (TFA/TIS/H₂O) final_deprotection->cleavage precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification characterization Characterization (Mass Spectrometry) purification->characterization characterization->end_node

Caption: Automated Fmoc-SPPS Workflow for Peptides with D-Trp.

Conclusion

The successful automated synthesis of peptides containing D-tryptophan is readily achievable through standard Fmoc-SPPS protocols, provided that appropriate side-chain protection is employed for the tryptophan indole ring. The use of Fmoc-D-Trp(Boc)-OH is paramount to preventing side reactions and ensuring high yields and purity of the final product. The protocols outlined in this document provide a robust framework for researchers to synthesize these valuable molecules for applications in drug discovery and development. Optimization of coupling times and cleavage conditions may be necessary depending on the specific peptide sequence and the automated synthesizer platform.

References

The Strategic Incorporation of Fmoc-D-Trp-OH in the Synthesis of Bioactive Peptides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of D-amino acids, particularly D-Tryptophan (D-Trp), into peptide sequences is a powerful strategy in medicinal chemistry to enhance biological activity and improve pharmacokinetic profiles. The use of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on D-Tryptophan (Fmoc-D-Trp-OH) is central to the solid-phase peptide synthesis (SPPS) of numerous therapeutic peptides. This document provides detailed application notes and protocols for the use of this compound in the synthesis of two prominent examples of bioactive peptides: Octreotide, a somatostatin analog, and Triptorelin, a gonadotropin-releasing hormone (GnRH) analog.

Introduction to the Role of D-Tryptophan in Bioactive Peptides

The substitution of L-Tryptophan with its D-enantiomer can confer several advantageous properties to synthetic peptides. The bulky indole side chain of D-Trp can induce specific conformational constraints, leading to a more defined three-dimensional structure. This can result in increased receptor binding affinity and selectivity. Furthermore, the presence of a D-amino acid can significantly enhance the peptide's resistance to enzymatic degradation by proteases, thereby prolonging its in-vivo half-life.

However, the synthesis of tryptophan-containing peptides, especially those with the D-isomer, presents challenges. The indole side chain is susceptible to modification during the acidic conditions of cleavage from the solid support. To mitigate this, the use of a Boc (tert-butyloxycarbonyl) protecting group on the indole nitrogen of this compound is often recommended.

Application Example 1: Synthesis of Octreotide

Octreotide is a synthetic octapeptide analog of the natural hormone somatostatin. It mimics the pharmacological effects of somatostatin but is a more potent inhibitor of growth hormone, glucagon, and insulin secretion. The presence of D-Tryptophan in its sequence is crucial for its enhanced stability and biological activity.

Quantitative Data for Octreotide Synthesis

The following table summarizes the expected quantitative data for the solid-phase synthesis of Octreotide.

ParameterExpected Value
Resin Loading0.5 - 1.0 mmol/g
Amino Acid Equivalents2 - 4 eq.
Coupling Reagent Equivalents2 - 4 eq.
Fmoc Deprotection20% Piperidine in DMF
Coupling Time per Residue1 - 2 hours
Cleavage CocktailTFA/TIS/H2O (95:2.5:2.5)
Crude Peptide Yield> 70%
Purity after HPLC> 98%
Experimental Protocol: Solid-Phase Synthesis of Octreotide

This protocol outlines the manual solid-phase synthesis of Octreotide on a Rink Amide resin.

1. Resin Preparation:

  • Swell Rink Amide resin (0.1 mmol scale) in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.

  • Drain the DMF.

2. First Amino Acid Coupling (Fmoc-Gly-OH):

  • Dissolve Fmoc-Gly-OH (0.4 mmol), HBTU (0.4 mmol), and HOBt (0.4 mmol) in DMF. Add DIPEA (0.8 mmol) and pre-activate for 5 minutes.

  • Add the activated amino acid solution to the resin and agitate for 2 hours.

  • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

3. Chain Elongation (Stepwise Assembly):

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash thoroughly with DMF.

  • Amino Acid Coupling: Couple the subsequent Fmoc-protected amino acids (Fmoc-Pro-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Leu-OH, Fmoc-D-Trp(Boc)-OH , Fmoc-Tyr(tBu)-OH, Fmoc-His(Trt)-OH, pGlu-OH) using the same activation method as in step 2. Monitor coupling completion with a Kaiser test.

4. Cleavage and Deprotection:

  • Wash the fully assembled peptide-resin with DCM and dry under vacuum.

  • Treat the resin with a cleavage cocktail of Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide under vacuum.

5. Purification:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

  • Use a gradient of acetonitrile in water with 0.1% TFA.

  • Collect fractions containing the pure peptide and confirm the mass by mass spectrometry.

  • Lyophilize the pure fractions to obtain the final product.

Somatostatin Receptor Signaling Pathway

Octreotide exerts its effects by binding to somatostatin receptors (SSTRs), which are G-protein coupled receptors. The activation of SSTRs triggers a cascade of intracellular signaling events.

Somatostatin receptor signaling cascade.

Application Example 2: Synthesis of Triptorelin

Triptorelin is a potent synthetic agonist of the gonadotropin-releasing hormone (GnRH) receptor. It is a decapeptide that contains a D-Tryptophan residue at position 6, which significantly increases its potency and duration of action compared to native GnRH.

Quantitative Data for Triptorelin Synthesis

The following table summarizes the quantitative data for a solid-phase synthesis of Triptorelin.[1]

ParameterValue
ResinRink Amide AM or MBHA resin
Scale60 mmol
Crude Peptide Yield78.8%
Overall Yield after Purification25.4%
Purity after HPLC> 98%
Experimental Protocol: Solid-Phase Synthesis of Triptorelin

This protocol describes the solid-phase synthesis of Triptorelin using Fmoc chemistry.[1]

1. Resin Preparation and First Amino Acid Coupling (Fmoc-Gly-OH):

  • Swell Rink Amide AM resin in DMF for 1-2 hours.

  • Couple Fmoc-Gly-OH using a standard coupling procedure with HBTU/HOBt/DIPEA in DMF.

2. Stepwise Elongation:

  • Perform sequential Fmoc deprotection with 20% piperidine in DMF.

  • Couple the following Fmoc-protected amino acids in order: Fmoc-Pro-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Leu-OH, This compound , Fmoc-Tyr(tBu)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Trp(Boc)-OH, Fmoc-His(Trt)-OH, and pGlu-OH. Use 2-6 fold excess of amino acid and coupling reagents. Each coupling reaction is carried out for 0.5-1.5 hours.[1]

3. Cleavage from Resin:

  • After completion of the synthesis, wash the peptide-resin with DCM and dry.

  • Treat the resin with a cleavage cocktail of TFA/EDT/H₂O/TIS (e.g., 680ml/18ml/18ml/3.6ml for a large scale synthesis) for 2-3 hours.[1]

  • Filter and collect the filtrate. Precipitate the crude peptide in cold diethyl ether.

  • Centrifuge, wash, and dry the crude product.

4. Purification:

  • Dissolve the crude triptorelin in 5% acetic acid.[1]

  • Purify by preparative RP-HPLC on a C18 column using a mobile phase of 0.1M ammonium acetate and acetonitrile (7.5:2.5, v/v).

  • Monitor the elution at 280 nm.

  • Combine the fractions containing the pure product, desalt, and lyophilize to obtain the final triptorelin product.

GnRH Receptor Signaling Pathway

Triptorelin, as a GnRH agonist, binds to the GnRH receptor on pituitary gonadotroph cells, leading to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Triptorelin Triptorelin GnRHR GnRH Receptor Triptorelin->GnRHR Binds to Gq_protein Gαq/11 GnRHR->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca2+ Release ER->Ca2_release Induces Ca2_release->PKC Activates MAPK MAPK Cascade PKC->MAPK Activates Gene_transcription Gene Transcription (LH & FSH subunits) MAPK->Gene_transcription Promotes

GnRH receptor signaling pathway.

Conclusion

The use of this compound is a cornerstone in the synthesis of many modern peptide therapeutics. As demonstrated with Octreotide and Triptorelin, the incorporation of D-Tryptophan can significantly enhance the therapeutic properties of peptides. The provided protocols offer a detailed guide for the synthesis of these important bioactive peptides using solid-phase techniques. Careful control of coupling conditions and the use of appropriate side-chain protection for the tryptophan indole ring are critical for achieving high yields and purity. The understanding of the signaling pathways of these peptides is also crucial for the rational design of new and improved therapeutic agents.

References

Application Notes and Protocols for the Incorporation of Fmoc-D-Trp-OH in Cyclic Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids, such as D-isomers, into peptide structures is a powerful strategy in medicinal chemistry to enhance biological activity and improve pharmacokinetic properties. Cyclic peptides, in particular, benefit from increased conformational rigidity and resistance to enzymatic degradation.[1] This document provides detailed application notes and protocols for the successful incorporation of Fmoc-D-Tryptophan-OH (Fmoc-D-Trp-OH) into cyclic peptides using Fmoc-based solid-phase peptide synthesis (SPPS).

The inclusion of a D-amino acid can induce beta-turns in the peptide backbone, which can facilitate the cyclization process.[2] However, the synthesis of peptides containing tryptophan presents unique challenges due to the bulky and sensitive nature of its indole side chain, which is susceptible to oxidation and alkylation. Therefore, careful selection of protecting groups and optimization of coupling and cleavage conditions are crucial for a successful synthesis.

Data Presentation: Quantitative Parameters for Cyclic Peptide Synthesis

The following table summarizes key quantitative parameters for the synthesis of a model cyclic peptide containing D-Tryptophan. These values are indicative and may require optimization based on the specific peptide sequence and synthesis scale.

ParameterExpected ValueNotes
Resin Loading0.4 - 0.7 mmol/gDependent on the specific resin used (e.g., 2-Chlorotrityl chloride resin).
This compound Equivalents2.5 - 4.0 eq.Relative to the resin loading. Higher equivalents may be needed for this sterically hindered amino acid.
Coupling Reagent Equivalents2.45 - 4.0 eq.For high-efficiency reagents like HATU or HBTU.
Base Equivalents (DIPEA)5.0 - 8.0 eq.N,N-Diisopropylethylamine.
Fmoc Deprotection Time2 x 10 minutesUsing 20% piperidine in DMF.
This compound Coupling Time2 - 4 hoursMay require longer coupling times compared to standard amino acids; monitor with a Kaiser test.[3]
On-Resin Cyclization Time4 - 24 hoursUsing PyBOP as the cyclization agent.[4]
Cleavage Time2 - 3 hoursUsing a TFA-based cleavage cocktail with scavengers.
Expected Crude Yield70-85%Based on the initial resin loading.
Purity after HPLC>95%
Overall Isolated Yield15-30%Highly dependent on the peptide sequence and cyclization efficiency.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of the Linear Peptide

This protocol describes the manual synthesis of a linear peptide on a 2-Chlorotrityl chloride resin, which is suitable for obtaining a C-terminally protected peptide for subsequent solution-phase or on-resin cyclization.

Materials and Reagents:

  • 2-Chlorotrityl chloride resin

  • Fmoc-protected amino acids (including Fmoc-D-Trp(Boc)-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water

Procedure:

  • Resin Swelling: Swell the 2-Chlorotrityl chloride resin in DMF for 30-60 minutes in a reaction vessel.

  • First Amino Acid Loading:

    • Dissolve the first Fmoc-amino acid (e.g., Fmoc-L-Ala-OH, 2 equivalents) and DIPEA (4 equivalents) in DCM.

    • Add the solution to the swollen resin and agitate for 2 hours at room temperature.

    • To cap any unreacted sites, add methanol and agitate for 30 minutes.

    • Wash the resin sequentially with DCM and DMF.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 10 minutes. Drain the solution.

    • Repeat the piperidine treatment for another 10 minutes.

    • Wash the resin thoroughly with DMF to remove residual piperidine.

  • Amino Acid Coupling (General):

    • In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents), HATU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents) and allow to react for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

    • Wash the resin with DMF.

  • Incorporation of Fmoc-D-Trp(Boc)-OH:

    • It is highly recommended to use the Boc-protected form of this compound to prevent side reactions on the indole ring.[5]

    • In a separate vial, dissolve Fmoc-D-Trp(Boc)-OH (3 equivalents), HATU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents) and pre-activate for 2 minutes.

    • Add the activated solution to the resin and agitate for 2-4 hours. The extended coupling time is recommended due to the steric hindrance of the D-amino acid and the bulky tryptophan side chain.

    • Perform a Kaiser test to confirm completion. If the test is positive, a second coupling may be necessary.

    • Wash the resin with DMF.

  • Repeat Cycles: Repeat steps 3 and 4 (or 5 for D-Trp) for each subsequent amino acid in the sequence.

  • Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 3.

Protocol 2: On-Resin Head-to-Tail Cyclization

This protocol is suitable for peptides synthesized on a resin that allows for side-chain anchoring or on a resin where the C-terminus can be activated for intramolecular reaction.

Materials and Reagents:

  • Peptide-resin with N-terminal deprotection

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA

  • DMF

Procedure:

  • N-terminal Deprotection: If the N-terminus of the linear peptide on the resin is Fmoc-protected, deprotect it using 20% piperidine in DMF as described in Protocol 1, step 3. Wash the resin thoroughly.

  • Cyclization:

    • In a separate vial, prepare the cyclization cocktail by dissolving PyBOP (3 equivalents) and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the cocktail immediately before adding it to the resin.

    • Add the cyclization cocktail to the peptide-resin.

    • Agitate the reaction vessel for 4-24 hours at room temperature.

  • Monitoring: Monitor the cyclization by cleaving a small amount of resin and analyzing the product by LC-MS.

  • Washing: Once the cyclization is complete, wash the resin extensively with DMF and DCM to remove excess reagents.

Protocol 3: Cleavage, Deprotection, and Purification

Materials and Reagents:

  • Cyclized peptide-resin

  • Cleavage Cocktail: 95% TFA, 2.5% TIS, 2.5% Water

  • Cold diethyl ether

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column

Procedure:

  • Resin Drying: Dry the peptide-resin under vacuum for at least 1 hour.

  • Cleavage:

    • Add the freshly prepared cleavage cocktail to the resin.

    • Agitate the mixture for 2-3 hours at room temperature.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate dropwise to a centrifuge tube containing cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether twice.

  • Drying: Dry the crude cyclic peptide pellet under vacuum.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a small amount of acetonitrile or DMF) and dilute with water containing 0.1% TFA.

    • Purify the peptide by RP-HPLC using a C18 column and a suitable gradient of acetonitrile in water (both containing 0.1% TFA).

    • Monitor the elution at 220 nm and 280 nm (for the tryptophan indole chromophore).

  • Characterization: Confirm the identity and purity of the final cyclic peptide by mass spectrometry (MS) and analytical HPLC.

Mandatory Visualizations

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_cyclization On-Resin Cyclization cluster_cleavage Cleavage & Deprotection cluster_purification Purification & Analysis resin Resin Swelling loading First Amino Acid Loading resin->loading 1. Preparation deprotection1 Fmoc Deprotection loading->deprotection1 2. Elongation Cycle coupling Amino Acid Coupling deprotection1->coupling Standard AA d_trp_coupling Fmoc-D-Trp(Boc)-OH Coupling deprotection1->d_trp_coupling D-Tryptophan deprotection2 Final Fmoc Deprotection deprotection1->deprotection2 End of Elongation coupling->deprotection1 d_trp_coupling->deprotection1 cyclization Cyclization with PyBOP/HOBt/DIPEA deprotection2->cyclization 3. Cyclization cleavage TFA Cleavage Cocktail cyclization->cleavage 4. Cleavage precipitation Precipitation in Cold Ether hplc RP-HPLC Purification precipitation->hplc 5. Purification analysis LC-MS & Analytical HPLC hplc->analysis

Caption: Experimental workflow for the synthesis of a cyclic peptide containing this compound.

src_kinase_inhibition src_kinase Src Kinase (Active) phosphorylated_substrate Phosphorylated Substrate src_kinase->phosphorylated_substrate Phosphorylation inactive_complex Src Kinase-Peptide Complex (Inactive) src_kinase->inactive_complex substrate Protein Substrate substrate->phosphorylated_substrate atp ATP atp->phosphorylated_substrate cellular_processes Downstream Cellular Processes (Proliferation, Migration) phosphorylated_substrate->cellular_processes Signal Transduction cyclic_peptide Cyclic Peptide (e.g., containing D-Trp and Arg) cyclic_peptide->inactive_complex Binding and Inhibition

Caption: Inhibition of Src kinase signaling by a cyclic peptide containing D-Tryptophan.

References

Application Notes & Protocols for HPLC Purification of Fmoc-D-Trp-OH Containing Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the purification of synthetic peptides is a critical step to ensure the purity and integrity of the final product. Peptides containing the Fmoc-D-Trp-OH moiety present unique challenges due to the inherent hydrophobicity of both the fluorenylmethyloxycarbonyl (Fmoc) protecting group and the tryptophan side chain. This document provides detailed application notes and protocols for the successful purification of these peptides using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Introduction to Purification Challenges

The primary challenge in purifying this compound containing peptides lies in their high hydrophobicity. This characteristic can lead to several issues during RP-HPLC, including:

  • Poor solubility in aqueous mobile phases.

  • Strong retention on reversed-phase columns (e.g., C18), requiring high concentrations of organic solvent for elution.

  • A tendency for the peptide to aggregate, resulting in poor peak shape, peak broadening, or splitting.[1][2]

  • Potential for irreversible adsorption to the column matrix.[2]

Effective purification strategies are essential to remove impurities such as truncated sequences, deletion products, and byproducts from the solid-phase peptide synthesis (SPPS) and cleavage steps.[3] RP-HPLC is the predominant technique for this purpose, offering high-resolution separation based on the differential partitioning of the peptide and impurities between a non-polar stationary phase and a polar mobile phase.[3]

Experimental Protocols

  • Crude this compound containing peptide

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • 0.45 µm syringe filters

  • A preparative or semi-preparative HPLC system equipped with a gradient pump, UV detector, and fraction collector.

  • A C18 reversed-phase column is most commonly used. C8 or C4 columns can be considered for extremely hydrophobic peptides.

Parameter Recommendation Notes
Column Chemistry C18 SilicaStandard choice for peptide purification.
Particle Size 5 µmFor analytical and preparative scale.
Pore Size 100 Å or 300 ÅMaximizes loading capacity and accessibility for peptides.
Column Dimensions Analytical: 4.6 x 250 mmFor method development.
Preparative: ≥ 21.2 mm IDFor purification of larger quantities.
  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water. To prepare 1 L, add 1 mL of TFA to 999 mL of water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN). To prepare 1 L, add 1 mL of TFA to 999 mL of ACN.

  • Degas both mobile phases by sonication or vacuum filtration before use to prevent bubble formation in the HPLC system.

The use of TFA is crucial as it acts as an ion-pairing agent, forming neutral complexes with charged residues on the peptide. This minimizes secondary interactions with the stationary phase, leading to sharper peaks and more predictable retention based on hydrophobicity. It also maintains a low pH (around 2-3), which helps in protonating carboxylic acid groups, thereby increasing their retention on the non-polar stationary phase.

Proper sample preparation is critical to avoid precipitation and ensure good chromatographic performance.

  • Initial Dissolution: Dissolve the crude lyophilized peptide in a minimal amount of a strong organic solvent like DMSO or DMF.

  • Dilution: Slowly dilute the dissolved sample with Mobile Phase A to a concentration suitable for injection (e.g., 10-20 mg/mL). It is important to ensure the final concentration of the strong organic solvent (DMSO/DMF) is low to facilitate binding to the column upon injection.

  • Filtration: Filter the sample through a 0.45 µm syringe filter to remove any particulate matter that could clog the column or HPLC system.

A two-step gradient approach is recommended for optimizing the purification of this compound containing peptides.

Step 1: Scouting Gradient

The purpose of a scouting run is to determine the approximate concentration of Mobile Phase B (%B) at which the target peptide elutes.

Time (min) % Mobile Phase B (ACN)
020
3090
3590
4020
  • Flow Rate: 1.0 mL/min (for a 4.6 mm ID analytical column)

  • Detection: 220 nm and 280 nm (due to the tryptophan indole ring).

  • Analysis: Note the retention time of the main peak and calculate the corresponding %B.

Step 2: Optimized Gradient for Purification

Based on the elution profile from the scouting run, a shallower, more focused gradient can be designed to improve the resolution between the target peptide and closely eluting impurities.

  • Example: If the peptide elutes at 60% B in the scouting run, a suitable preparative gradient might be:

Time (min) % Mobile Phase B (ACN)
040 (Elution %B - 20%)
4080 (Elution %B + 20%)
4595
5040
  • Flow Rate: Adjust based on the preparative column diameter.

  • Detection: 220 nm and 280 nm.

  • Fraction Collection: Collect fractions across the main peak.

  • Post-Purification: Analyze the collected fractions by analytical HPLC to determine their purity. Pool the pure fractions and lyophilize to obtain the final product.

Visualization of Workflows

G cluster_prep Preparation cluster_hplc HPLC Purification cluster_post Post-Purification crude_peptide Crude Lyophilized Peptide dissolution Dissolve in minimal DMSO/DMF crude_peptide->dissolution dilution Dilute with Mobile Phase A dissolution->dilution filtration Filter (0.45 µm) dilution->filtration injection Inject onto C18 Column filtration->injection gradient Run Optimized Gradient injection->gradient detection UV Detection (220/280 nm) gradient->detection collection Collect Fractions detection->collection analysis Analyze Fraction Purity collection->analysis pooling Pool Pure Fractions analysis->pooling lyophilization Lyophilize pooling->lyophilization final_product Pure Peptide lyophilization->final_product

Caption: General workflow for the purification of this compound containing peptides.

G cluster_problems Observed Problems cluster_causes Potential Causes cluster_solutions Solutions p1 Poor Peak Shape (Broadening/Tailing) c1a Poor Solubility p1->c1a c1b Secondary Interactions p1->c1b c1c Sample Overload p1->c1c p2 High Backpressure c2a Peptide Precipitation p2->c2a c2b Clogged Frit/Column p2->c2b p3 No/Small Peak c3a Peptide Precipitation in Vial/Injector p3->c3a c3b Irreversible Adsorption p3->c3b s1a Optimize Sample Solvent c1a->s1a s1b Ensure 0.1% TFA in Mobile Phase c1b->s1b s1c Reduce Injection Amount c1c->s1c s2a Ensure Full Dissolution & Filter Sample c2a->s2a s2b Back-flush or Replace Column c2b->s2b s3a Increase Organic Solvent in Sample c3a->s3a s3b Use Shallower Gradient or Different Column (C8/C4) c3b->s3b

References

Application Note: Mass Spectrometry Characterization of Peptides Incorporating Fmoc-D-Trp-OH

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals involved in peptide synthesis and analysis.

Abstract: This document provides a detailed guide for the characterization of synthetic peptides containing the N-α-Fmoc-protected D-tryptophan (Fmoc-D-Trp-OH) building block using mass spectrometry (MS). It includes comprehensive protocols for sample preparation, liquid chromatography-mass spectrometry (LC-MS) analysis, and data interpretation. The information is intended to facilitate the successful validation and quality control of custom synthetic peptides in research and development settings.

Introduction

Solid-Phase Peptide Synthesis (SPPS) utilizing fluorenylmethyloxycarbonyl (Fmoc) chemistry is a cornerstone of modern peptide science. The incorporation of non-standard amino acids, such as D-isomers like this compound, is critical for developing peptides with enhanced stability, constrained conformations, and unique biological activities. The bulky indole side chain of tryptophan and the properties of the D-enantiomer can significantly influence a peptide's structure and function.

Accurate characterization of the final peptide product is paramount to ensure its identity and purity. Mass spectrometry is an indispensable analytical tool for this purpose, providing precise molecular weight determination and sequence information through fragmentation analysis.[1][2] This note details the expected mass spectrometry data and outlines a robust protocol for the analysis of peptides containing this compound.

Physicochemical & Mass Spectrometry Data

The foundational step in MS analysis is the calculation of the expected theoretical mass of the peptide. The quantitative data for the this compound building block and a theoretical example peptide (Ac-Ala-D-Trp(Fmoc)-Gly-NH₂) are provided below.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 86123-11-7[3]
Molecular Formula C₂₆H₂₂N₂O₄[4]
Molecular Weight 426.46 g/mol [4]
Appearance White to off-white crystalline powder

Table 2: Theoretical Mass Data for an Example Peptide: Ac-Ala-D-Trp(Fmoc)-Gly-NH₂

SpeciesFormulaMass (Da)Expected m/z (z=1)Expected m/z (z=2)
Neutral Peptide C₃₃H₃₅N₅O₆613.66--
Protonated Adduct [M+H]⁺ C₃₃H₃₆N₅O₆⁺614.67614.67307.84
Sodiated Adduct [M+Na]⁺ C₃₃H₃₅N₅O₆Na⁺636.65636.65318.83
Potassiated Adduct [M+K]⁺ C₃₃H₃₅N₅O₆K⁺652.76652.76326.88

Note: The final mass of a peptide is calculated by summing the residue masses and subtracting the mass of water (18.015 Da) for each peptide bond formed.

Experimental Workflow and Protocols

The overall process for peptide characterization involves synthesis, purification, and subsequent analysis by LC-MS/MS. This workflow ensures that the analyzed sample is of sufficient purity for accurate identification.

G cluster_0 Peptide Synthesis & Purification cluster_1 Mass Spectrometry Analysis SPPS Solid-Phase Peptide Synthesis (Incorporate this compound) Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Lyophilization Lyophilization Purification->Lyophilization SamplePrep Sample Preparation (Dissolution) Lyophilization->SamplePrep Purified Peptide LCMS LC-MS/MS Analysis SamplePrep->LCMS DataAnalysis Data Analysis & Interpretation LCMS->DataAnalysis

Caption: General workflow from peptide synthesis to MS analysis.

Protocol: Solid-Phase Peptide Synthesis (SPPS) - General Steps

This protocol outlines the manual synthesis of a peptide on a Rink Amide resin to yield a C-terminal amide.

  • Resin Swelling: Swell the Rink Amide resin in Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF. Add a 20% piperidine in DMF solution to the resin and agitate for 5-10 minutes. Drain and repeat for another 10-15 minutes. Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (5x).

  • Amino Acid Coupling: In a separate tube, pre-activate the Fmoc-protected amino acid (4 eq) with a coupling agent like HCTU (3.6 eq) and a base like DIisopropyl-ethylamine (DIEA) (8 eq) in DMF for 30-60 seconds. Add this activated mixture to the resin. Agitate for 45-60 minutes at room temperature.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a successful coupling.

  • Chain Elongation: Repeat steps 2-4 for each amino acid in the sequence, including the this compound building block.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 2) to free the N-terminal amine.

  • Cleavage and Global Deprotection: Wash the resin with DCM and dry it. Add a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane) to the resin and shake for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation: Filter the resin and precipitate the peptide from the TFA solution by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide pellet under vacuum.

Protocol: RP-HPLC Purification

The crude peptide must be purified before in-depth MS analysis.

  • Instrumentation: A preparative or semi-preparative HPLC system with a UV detector and a C18 reversed-phase column.

  • Mobile Phases:

    • Solvent A: 0.1% TFA in deionized water.

    • Solvent B: 0.1% TFA in acetonitrile.

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent B or DMF and dilute with Solvent A.

  • Column Equilibration: Equilibrate the C18 column with 5-10% Solvent B.

  • Injection and Elution: Inject the dissolved peptide. Elute using a linear gradient of Solvent B (e.g., 5% to 95% over 30-60 minutes). Monitor the absorbance at 220 nm and 280 nm (for tryptophan).

  • Fraction Collection: Collect fractions corresponding to the major peak.

  • Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to confirm purity (>95%).

  • Lyophilization: Pool the pure fractions and lyophilize to obtain a fluffy white powder.

Protocol: LC-MS/MS Analysis

This protocol is designed for electrospray ionization (ESI) mass spectrometry.

  • Sample Preparation: Prepare a stock solution of the purified, lyophilized peptide in a suitable solvent (e.g., 50:50 water/acetonitrile) at a concentration of 1 mg/mL. Dilute this stock to a final concentration of 1-10 µM in the initial mobile phase conditions (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).

  • LC Separation:

    • Column: C18 analytical column (e.g., 2.1 mm ID, 50 mm length).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Gradient: Start at 5% B, ramp to 95% B over 10-15 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.

  • Mass Spectrometry:

    • Ionization Source: Electrospray Ionization (ESI)

    • Mode: Positive Ion Mode

    • Mass Analyzer: Time-of-Flight (TOF) or Quadrupole

    • MS1 Scan: Scan a mass range appropriate for the expected peptide mass (e.g., m/z 200-1000) to find the parent ion.

    • MS2 (Tandem MS) Scan: Use data-dependent acquisition (DDA) to select the most intense precursor ions from the MS1 scan for fragmentation via Collision-Induced Dissociation (CID).

Data Analysis and Interpretation

Analysis of the mass spectrum confirms the identity and sequence of the synthesized peptide.

G MS1 MS1 Scan Find Precursor Ion m/z [M+H]⁺ Verify Molecular Weight MS2 MS2 Scan (Fragmentation) Generate Fragment Ions b-ions y-ions Confirm Amino Acid Sequence MS1:port1->MS2 Select & Fragment Result {Final Confirmation|{Identity & Purity Verified}} MS2->Result Sequence Match

Caption: Logical flow of MS data analysis and confirmation.

MS1 Spectrum Analysis

The initial full scan (MS1) spectrum should be examined for the protonated molecular ion [M+H]⁺. Other adducts such as [M+Na]⁺ or [M+K]⁺ may also be present. The presence of a doubly charged ion [M+2H]²⁺ is also common for peptides. The observed mass should match the theoretical calculated mass within a small tolerance (typically <10 ppm for high-resolution instruments).

MS2 Spectrum (Tandem MS) Analysis

The MS2 spectrum reveals the fragmentation pattern of the selected precursor ion. In CID, peptides typically fragment along the amide backbone, producing b- and y-type ions.

  • b-ions: Contain the N-terminus and are formed by cleavage of an amide bond.

  • y-ions: Contain the C-terminus and are formed by cleavage of an amide bond with a proton rearrangement.

The mass difference between consecutive peaks in a b-ion or y-ion series corresponds to the mass of a specific amino acid residue, allowing the peptide sequence to be read and verified. The large Fmoc group (222.26 Da) attached to the D-tryptophan will result in a significant mass shift for any fragment ion that contains it. The indole side chain of tryptophan itself is often stable, but fragmentation of the Fmoc group itself can sometimes be observed.

cluster_peptide Peptide Backbone N_term H₂N- AA1 AA₁ N_term->AA1 bond1 -CO-NH- AA1->bond1 AA2 AA₂ bond1->AA2 bond2 -CO-NH- AA2->bond2 AA3 AA₃ bond2->AA3 C_term -COOH AA3->C_term b_ion b-ion series (N-terminus) b_ion->bond1 cleavage y_ion y-ion series (C-terminus) y_ion->bond2 cleavage

Caption: Simplified peptide fragmentation yielding b- and y-ions.

Conclusion

The protocols and data presented in this application note provide a robust framework for the successful characterization of synthetic peptides containing this compound. Careful execution of the synthesis, purification, and mass spectrometry analysis steps will ensure high confidence in the identity and purity of the final product, which is essential for its application in research and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Fmoc-D-Trp-OH Coupling Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the coupling of Fmoc-D-Trp-OH in solid-phase peptide synthesis (SPPS). This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the synthesis of tryptophan-containing peptides.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the coupling of this compound?

The primary challenges stem from the unique properties of the tryptophan residue:

  • Steric Hindrance: The bulky indole side chain of tryptophan can physically obstruct the incoming activated amino acid, leading to slower reaction kinetics and incomplete coupling. This is particularly pronounced when coupling two adjacent tryptophan residues.[1][2]

  • Peptide Aggregation: Tryptophan is a hydrophobic amino acid. Sequences rich in tryptophan are prone to aggregation on the solid support, driven by intermolecular hydrogen bonds and π-π stacking of the indole rings.[3] This aggregation can block reactive sites, leading to failed or incomplete coupling and deprotection steps.

  • Side Reactions: The electron-rich indole ring is susceptible to oxidation and alkylation, especially under the acidic conditions of cleavage and repeated deprotection cycles.

Q2: How does the choice of coupling reagent impact the efficiency of this compound coupling?

The selection of a suitable coupling reagent is critical for overcoming the steric hindrance of tryptophan. Uronium/aminium salt-based reagents like HATU, HCTU, and COMU are highly recommended due to their high reactivity and rapid activation, which are effective for sterically hindered amino acids. Phosphonium salts like PyBOP are also a good choice. Standard carbodiimide reagents like DIC may be less effective for such difficult couplings unless used with additives like Oxyma Pure.

Q3: What is the benefit of using Fmoc-D-Trp(Boc)-OH?

Using Fmoc-D-Trp(Boc)-OH, where the indole nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, is the most effective strategy to prevent side reactions. This protection minimizes the risk of alkylation and oxidation of the indole ring during synthesis and cleavage, resulting in purer crude peptides and higher yields. The Boc group is removed during the final TFA cleavage.

Q4: Can reaction conditions be modified to improve coupling efficiency?

Yes, optimizing reaction conditions can significantly improve outcomes:

  • Temperature: Increasing the coupling temperature to 35-40°C can enhance reaction kinetics and disrupt peptide aggregation. However, this should be done with caution to avoid potential side reactions like racemization.

  • Time: Extending the coupling time to 2-4 hours or even longer can help drive the reaction to completion for sterically hindered residues.

  • Solvent: Using solvents with better resin-swelling and peptide-solvating properties, such as N-methylpyrrolidone (NMP) or adding DMSO to DMF, can help mitigate aggregation.

Troubleshooting Guide

Problem 1: Low coupling yield or incomplete reaction (positive Kaiser test).

  • Root Cause: This is often due to steric hindrance from the bulky tryptophan side chain or aggregation of the growing peptide chain, making the N-terminal amine inaccessible.

  • Solution:

    • Optimize Coupling Reagent: Switch to a more potent coupling reagent. HATU and COMU are excellent choices for their high reactivity in sterically hindered couplings.

    • Double Coupling: After the initial coupling reaction, wash the resin thoroughly with DMF and perform a second coupling with a fresh solution of activated this compound.

    • Increase Reaction Time/Temperature: Extend the coupling time to at least 2-4 hours. Cautiously increasing the temperature to 30-40°C can also improve the reaction rate.

    • Pre-activation: Pre-activating the this compound with the coupling reagent and a base (e.g., DIPEA) for 1-2 minutes before adding it to the resin can enhance the reaction rate.

Problem 2: Peptide aggregation is observed (resin shrinking, slow deprotection).

  • Root Cause: Tryptophan-rich sequences are hydrophobic and tend to form intermolecular hydrogen bonds, leading to the formation of secondary structures like beta-sheets that are poorly solvated.

  • Solution:

    • Change Solvent System: Switch from DMF to NMP, which has stronger solvating properties. Alternatively, add up to 25% DMSO to the DMF to disrupt aggregation.

    • Use Chaotropic Salts: Washing the resin with a solution of a chaotropic salt like 0.4M LiCl in DMF before coupling can help break up aggregates.

    • Incorporate Backbone Protection: For future syntheses of long or difficult sequences, consider incorporating pseudoproline dipeptides or Dmb/Hmb-protected amino acids to disrupt secondary structure formation.

    • Use Low-Substitution Resin: A resin with a lower loading level (0.1-0.4 mmol/g) can increase the distance between peptide chains, reducing the likelihood of aggregation.

Problem 3: Side products are detected in the final peptide (e.g., +106 Da mass increase).

  • Root Cause: The indole ring of tryptophan is susceptible to modification. A common side reaction is alkylation by carbocations generated during TFA cleavage, particularly from the Wang resin linker, which results in a +106 Da mass increase. Oxidation of the indole ring can also occur.

  • Solution:

    • Use Indole Protection: The most reliable solution is to use Fmoc-D-Trp(Boc)-OH for all tryptophan residues in the sequence.

    • Optimize Cleavage Cocktail: Use a cleavage cocktail containing scavengers to quench carbocations. Reagent K (TFA/phenol/water/thioanisole/EDT) is a robust option for peptides with sensitive residues. For standard cleavages, a cocktail of TFA/TIS/H₂O (95:2.5:2.5) is often sufficient.

    • Minimize Cleavage Time and Light Exposure: Limit the cleavage duration to the minimum required for complete deprotection (typically 1.5-2.5 hours) and protect the reaction vessel from light to reduce oxidation.

    • Consider an Alternative Resin: For future syntheses, using a 2-chlorotrityl chloride resin allows for milder cleavage conditions, which can reduce the formation of linker-derived side products.

Data Presentation

Table 1: Comparison of Coupling Reagents for this compound

Coupling ReagentClassRelative ReactivityRacemization PotentialKey Advantages & Disadvantages
HATU Uronium/AminiumVery HighLowAdvantages: Highly effective for sterically hindered couplings with fast kinetics. Disadvantages: More expensive; can cause guanidinylation of the N-terminus if used in excess.
HCTU Uronium/AminiumVery HighLowAdvantages: Similar reactivity to HATU, often more cost-effective. Disadvantages: Potential for guanidinylation.
COMU Uronium/AminiumVery HighLowAdvantages: High efficiency comparable to HATU with an improved safety profile as it does not generate explosive byproducts.
HBTU Uronium/AminiumHighLowAdvantages: A widely used and effective reagent for standard couplings. Disadvantages: Less reactive than HATU; potential for guanidinylation.
PyBOP PhosphoniumHighLowAdvantages: Excellent choice for difficult couplings. Disadvantages: Can be more expensive.
DIC/Oxyma CarbodiimideMediumLowAdvantages: Cost-effective; Oxyma is reported to outperform HOBt as an additive. Disadvantages: Generally less potent for highly hindered couplings compared to uronium salts.

Experimental Protocols

Protocol 1: High-Efficiency Coupling of Fmoc-D-Trp(Boc)-OH using HATU

This protocol is recommended for sterically hindered couplings, such as Trp-Trp sequences.

  • Resin Preparation: Swell the resin (e.g., Rink Amide with the previous amino acid attached) in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (1 x 5 min, then 1 x 15 min). Wash the resin thoroughly with DMF (5x).

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-D-Trp(Boc)-OH (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6 eq.) to the solution and allow it to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), wash the resin with DMF and perform a second coupling (re-couple) with a fresh activation mixture for an additional 1-2 hours.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts before proceeding to the next cycle.

Protocol 2: Robust Cleavage using Reagent K

This protocol is recommended for peptides containing tryptophan and other sensitive residues to minimize side reactions.

  • Resin Preparation: After completion of the synthesis, wash the peptide-resin thoroughly with DCM and dry it under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare fresh Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).

  • Cleavage Reaction: Add Reagent K to the dried resin (approximately 10 mL per gram of resin).

  • Incubation: Gently agitate the mixture at room temperature for 1.5 to 2.5 hours. Protect the vessel from light.

  • Peptide Precipitation: Filter to separate the resin and collect the TFA solution. Precipitate the peptide by adding the filtrate to cold diethyl ether (10-fold excess).

  • Isolation and Drying: Centrifuge the ether suspension to pellet the peptide. Decant the ether, wash the pellet with fresh cold ether, and centrifuge again. Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Visualizations

G cluster_start Start: Positive Kaiser Test After Coupling cluster_strategy Troubleshooting Strategies cluster_aggregation Aggregation Mitigation cluster_end Resolution start Incomplete Coupling Detected reagent Switch to Potent Coupling Reagent (e.g., HATU, COMU) start->reagent double_couple Perform Double Coupling start->double_couple conditions Increase Time & Temperature (2-4h, 30-40°C) start->conditions aggregation Address Aggregation? (Resin Shrinking?) start->aggregation end Proceed to Next Cycle reagent->end double_couple->end conditions->end aggregation->reagent No solvent Change Solvent (NMP or DMF/DMSO) aggregation->solvent Yes salt Use Chaotropic Salt Wash (e.g., LiCl) solvent->salt salt->double_couple

Troubleshooting workflow for incomplete this compound coupling.

G cluster_problem Problem cluster_reaction Side Reaction cluster_solution Prevention Strategy trp Tryptophan Indole Ring (Nucleophilic) alkylation Alkylation (+ Mass Shift) trp->alkylation electrophiles Electrophiles (Carbocations) from TFA Cleavage (e.g., tBu+, linker fragments) electrophiles->alkylation boc_protection Indole Protection (Fmoc-D-Trp(Boc)-OH) boc_protection->trp Protects boc_protection->alkylation scavengers Scavengers in Cleavage Cocktail (TIS, EDT, Thioanisole) scavengers->electrophiles Quench scavengers->alkylation

Pathway of tryptophan alkylation and key prevention strategies.

References

Solving Fmoc-D-Trp-OH solubility issues in DMF

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Fmoc-D-Trp-OH in N,N-Dimethylformamide (DMF) during chemical synthesis.

Troubleshooting Guide

Issue: this compound is not dissolving or is precipitating out of DMF solution.

The poor solubility of this compound in DMF can be attributed to the hydrophobic nature of both the fluorenylmethyloxycarbonyl (Fmoc) protecting group and the indole side chain of tryptophan. This can lead to intermolecular aggregation, especially at higher concentrations.

Troubleshooting Workflow

The following workflow provides a step-by-step approach to address solubility challenges with this compound.

Fmoc-D-Trp-OH_Solubility_Troubleshooting Troubleshooting Workflow for this compound Solubility cluster_0 Initial Observation cluster_1 Initial Remediation Steps cluster_2 Advanced Solvent System Modification cluster_3 Further Intervention cluster_4 Outcome start This compound fails to dissolve in DMF at RT increase_volume Increase DMF Volume start->increase_volume Step 1 sonicate_warm Sonicate and/or Gently Warm (30-40°C) increase_volume->sonicate_warm If not resolved switch_solvent Switch to NMP sonicate_warm->switch_solvent If not resolved add_cosolvent Add Co-solvent to DMF (5-10% DMSO) sonicate_warm->add_cosolvent Alternative chaotropic_agent Add Chaotropic Agent (e.g., low conc. LiCl) switch_solvent->chaotropic_agent If not resolved success This compound Dissolved switch_solvent->success If resolved add_cosolvent->chaotropic_agent If not resolved add_cosolvent->success If resolved chaotropic_agent->success If resolved failure Consult Further Technical Support chaotropic_agent->failure If still unresolved

Caption: Decision tree for troubleshooting this compound solubility issues.

Data Presentation

Table 1: Qualitative Solubility of this compound in Various Solvents

Solvent SystemQualitative SolubilityRemarks
Dichloromethane (DCM)LowPrimarily used for resin swelling and washing; poor solvent for this amino acid.[1]
N,N-Dimethylformamide (DMF)ModerateStandard solvent for SPPS; may require warming or sonication.[1]
N-Methyl-2-pyrrolidone (NMP)GoodGenerally a better solvent for large, hydrophobic Fmoc-amino acids.[1][2]
Dimethyl sulfoxide (DMSO)HighCan be used as a co-solvent to enhance solubility.[2]
DMF / DMSO (9:1 v/v)GoodThe addition of DMSO helps to disrupt aggregation.

For researchers looking to establish specific solubility parameters, the following template can be used to record experimental data.

Table 2: Experimental Solubility Data Template for this compound

Solvent SystemTemperature (°C)Concentration (mg/mL)Observations (e.g., clear, hazy, precipitate)
DMF25
DMF40
NMP25
NMP40
DMF / DMSO (9:1 v/v)25
DMF / DMSO (9:1 v/v)40

Experimental Protocols

Protocol 1: Standard Procedure for Dissolving this compound in DMF for SPPS

  • Preparation: Weigh the required amount of this compound in a clean, dry vessel suitable for your synthesis scale.

  • Solvent Addition: Add the calculated volume of high-purity, amine-free DMF to achieve the desired concentration for your coupling reaction.

  • Initial Dissolution: Agitate the mixture at room temperature using a vortex mixer or magnetic stirrer.

  • Troubleshooting: If the amino acid does not fully dissolve:

    • Sonication: Place the vessel in an ultrasonic bath for 5-10 minutes.

    • Gentle Warming: Gently warm the solution to 30-40°C with continuous agitation. Caution: Avoid excessive or prolonged heating to prevent potential racemization or degradation.

  • Pre-activation (if required): Once fully dissolved, proceed with the addition of your coupling reagents as per your standard SPPS protocol.

Protocol 2: Determining the Solubility of this compound

  • Sample Preparation: Add a pre-weighed excess amount of this compound to a vial.

  • Solvent Addition: Add a known volume of the solvent to be tested (e.g., 1 mL of DMF).

  • Equilibration: Seal the vial and agitate the mixture at a constant temperature (e.g., 25°C) for several hours to ensure equilibrium is reached. The presence of undissolved solid is necessary.

  • Sample Filtration: Carefully draw a known volume of the supernatant using a syringe and pass it through a 0.22 µm filter to remove any undissolved solids.

  • Solvent Evaporation: Transfer the filtered solution to a pre-weighed vial and remove the solvent under vacuum.

  • Mass Determination: Once the solvent is completely evaporated, weigh the vial containing the dried this compound.

  • Calculation: The solubility can be calculated by subtracting the initial vial weight from the final weight and dividing by the volume of the filtered aliquot.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve in DMF?

A1: The difficulty in dissolving this compound in DMF arises from the combined hydrophobicity of the Fmoc group and the indole side chain of tryptophan. These nonpolar moieties can lead to strong intermolecular interactions, causing the molecules to aggregate and resist solvation.

Q2: Can I use a solvent other than DMF to dissolve this compound?

A2: Yes, N-Methyl-2-pyrrolidone (NMP) is often a more effective solvent for large and hydrophobic Fmoc-amino acids and can be used as a direct replacement for DMF in many SPPS protocols.

Q3: Are there any additives that can improve the solubility of this compound in DMF?

A3: Adding a small percentage (5-10%) of Dimethyl sulfoxide (DMSO) to DMF can significantly enhance the solubility of this compound by disrupting intermolecular aggregation. In cases of severe aggregation, the use of chaotropic agents, such as a low concentration of Lithium Chloride (LiCl), can also be beneficial.

Q4: What are the consequences of incomplete dissolution of this compound during peptide synthesis?

A4: Incomplete dissolution can lead to several problems in SPPS, including:

  • Incomplete Coupling: A lower effective concentration of the amino acid in solution can result in incomplete coupling reactions, leading to deletion sequences in the final peptide.

  • Clogging of Synthesizers: Precipitated material can block the tubing and valves of automated peptide synthesizers.

Q5: Is it safe to heat the this compound solution?

A5: Gentle warming to 30-40°C is generally considered safe and can be effective in aiding dissolution. However, prolonged exposure to higher temperatures should be avoided as it may lead to degradation of the Fmoc-amino acid or racemization.

References

Technical Support Center: Preventing Aggregation of Peptides Containing Fmoc-D-Trp-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of peptides containing Fmoc-D-Trp-OH during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What causes peptides containing this compound to aggregate?

A1: Peptides containing this compound are particularly prone to aggregation due to a combination of factors:

  • Hydrophobicity : The tryptophan (Trp) residue possesses a large, hydrophobic indole side chain.[1] Stretches of hydrophobic amino acids are known to promote self-association and aggregation.[2] The significant hydrophobicity of the Fmoc group itself can also contribute to the aggregation of the growing peptide chain during SPPS.[3]

  • Intermolecular Hydrogen Bonding : As the peptide chain elongates on the solid support, it can fold into secondary structures like β-sheets. These structures can then interact with each other through intermolecular hydrogen bonds, leading to the formation of insoluble aggregates.[4][5]

  • π-π Stacking : The indole ring of tryptophan can participate in π-π stacking interactions, further promoting self-assembly and aggregation of the peptide chains.

Q2: What are the common signs of peptide aggregation during SPPS?

A2: Several indicators during synthesis can signal that your peptide is aggregating on the resin:

  • Poor Resin Swelling : A shrunken appearance of the resin is a primary indicator of on-resin peptide aggregation. The aggregated peptide chains cause the resin beads to collapse.

  • Slow or Incomplete Reactions : Aggregation can hinder the accessibility of reagents to the reactive sites of the peptide chain. This can manifest as slow or incomplete Fmoc deprotection and incomplete coupling reactions. In severe cases, the peptide becomes effectively insoluble and unavailable for reaction.

  • Colorimetric Monitoring Issues : During Fmoc deprotection, a flattening of the UV deprotection peak can be observed.

Q3: How can I proactively prevent aggregation when designing a synthesis for a peptide containing this compound?

A3: Proactive strategies are the most effective way to manage difficult sequences:

  • Resin Selection : Use low-substitution resins (0.1-0.4 mmol/g) or supports with enhanced swelling properties like NovaPEG, PEGA, or TentaGel to improve solvation of the peptide-resin matrix.

  • Protecting Groups : For tryptophan-containing peptides, especially those that also contain arginine, using Fmoc-Trp(Boc)-OH is highly recommended. The Boc protecting group on the indole side chain minimizes side reactions that can occur during deprotection. This strategy helps produce purer crude peptides in higher yields.

  • Backbone Protection : Incorporating backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) can physically hinder the intermolecular hydrogen bonding that drives aggregation. These are often introduced as dipeptides, for example, Fmoc-Ala-(Dmb)Gly-OH.

Troubleshooting Guides

If you suspect aggregation mid-synthesis, here are some immediate actions you can take:

Issue 1: Poor Resin Swelling and Incomplete Deprotection

Question: My resin has collapsed, and I'm observing incomplete Fmoc deprotection. What should I do?

Answer: This is a classic sign of aggregation. The following table summarizes immediate interventions.

StrategyDescriptionKey Considerations
Solvent Change Switch from standard solvents like DMF to more effective "chaotropic" solvents such as N-methylpyrrolidone (NMP) or add 25% dimethylsulfoxide (DMSO) to DMF to disrupt hydrogen bonds and improve solvation.NMP is more viscous than DMF. Ensure adequate mixing.
Chaotropic Salts Add a solution of a chaotropic salt, such as 0.4M LiCl in DMF, to the resin and agitate for 15-30 minutes after the Fmoc-deprotection step and subsequent washes.Thoroughly wash the resin with DMF (at least 5 times) to remove all residual salt before proceeding to the coupling step.
Elevated Temperature Perform the coupling and subsequent deprotection steps at a higher temperature (e.g., 30-50°C) to help disrupt secondary structures and improve reaction kinetics.Be aware that elevated temperatures can increase the risk of side reactions like aspartimide formation or racemization.
Sonication Gentle sonication of the reaction vessel for short periods can help to break up aggregated peptide chains on the resin.Use with caution as excessive sonication can damage the resin beads.
Issue 2: Incomplete Coupling Reactions

Question: The coupling reaction for the amino acid following my D-Trp residue is incomplete, even after extending the reaction time. What are my options?

Answer: Incomplete coupling is often due to the N-terminus being inaccessible within the aggregated peptide-resin matrix.

StrategyDescriptionKey Considerations
Stronger Coupling Reagents Employ more potent coupling reagents like HATU or HCTU.These reagents are more expensive but can be more effective for difficult couplings.
Double Coupling Perform two consecutive coupling reactions for the problematic amino acid.Ensure thorough washing between coupling steps.
"Magic Mixture" Solvent System Use a "Magic Mixture" (e.g., a 1:1:1 mixture of DCM/DMF/NMP containing 1% (v/v) Triton X-100 and 2 M ethylenecarbonate) as the solvent for your activated amino acid.This solvent system is designed to improve the solvation of aggregating peptide chains.

Visualizing Workflows and Mechanisms

Troubleshooting Workflow for Suspected Aggregation

G cluster_0 SPPS Monitoring cluster_1 Immediate Interventions cluster_2 Re-evaluation cluster_3 Outcome A Observe poor resin swelling or slow/incomplete reactions B Change to NMP or add DMSO to DMF A->B Try first C Perform chaotropic salt wash (e.g., LiCl) A->C Alternative D Increase reaction temperature (30-50°C) A->D If possible E Apply gentle sonication A->E Use with caution F Monitor next coupling/deprotection. Is there improvement? B->F C->F D->F E->F G Continue Synthesis F->G Yes H Consider resynthesis with proactive strategies (e.g., backbone protection) F->H No

Caption: A workflow for addressing suspected peptide aggregation during SPPS.

Mechanism of Peptide Aggregation

G cluster_0 Driving Forces cluster_1 Initial Self-Assembly cluster_2 Structure Formation cluster_3 Consequences A Hydrophobic Side Chains (e.g., Trp) C Peptide chains self-associate on resin A->C B Fmoc Group Hydrophobicity B->C D Formation of Intermolecular Hydrogen Bonds C->D E Formation of β-sheet structures D->E F On-Resin Aggregation E->F G Poor Solvation & Reagent Inaccessibility F->G H Incomplete Reactions & Low Yield G->H

Caption: Key drivers and consequences of peptide aggregation during SPPS.

Experimental Protocols for Aggregation Analysis

Thioflavin T (ThT) Spectroscopic Assay

This assay is used to quantify the formation of amyloid-like fibrils, which are a common form of peptide aggregate.

Principle : Thioflavin T (ThT) is a dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.

Protocol :

  • Prepare ThT Stock Solution : Dissolve 8 mg of ThT in 10 mL of phosphate buffer (10 mM phosphate, 150 mM NaCl, pH 7.0). Filter the solution through a 0.2 μm syringe filter. This stock solution should be stored in the dark.

  • Prepare Working Solution : On the day of analysis, dilute the stock solution into the phosphate buffer (e.g., 1 mL of ThT stock into 50 mL of buffer).

  • Sample Preparation : Prepare your peptide samples at the desired concentration in the same phosphate buffer. Include a negative control (buffer only) and a positive control if available.

  • Measurement :

    • For plate-reader-based assays, add 180 µL of the ThT working solution and 20 µL of your peptide sample to the wells of a 96-well black assay plate.

    • For cuvette-based measurements, add an aliquot of your peptide solution (e.g., 5-10 µL) to 1 mL of the working solution in a cuvette and stir for 1 minute.

  • Fluorescence Reading : Measure the fluorescence intensity with excitation at approximately 440 nm and emission at approximately 482 nm. An increased fluorescence intensity compared to a non-aggregated control is indicative of fibril formation.

Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of particles in a solution, making it an excellent tool for detecting the presence of aggregates.

Principle : DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. Smaller particles move faster, causing rapid fluctuations, while larger particles (aggregates) move slower, causing slower fluctuations. The Stokes-Einstein equation is then used to calculate the hydrodynamic radius of the particles.

Protocol :

  • Sample Preparation : Prepare your peptide solution in a suitable buffer. The sample must be free of dust and other contaminants, so filtration (e.g., through a 0.22 µm filter) or centrifugation is crucial.

  • Instrument Setup : Allow the DLS instrument to warm up and stabilize at the desired temperature.

  • Measurement :

    • Transfer the required volume of your sample into a clean, dust-free cuvette.

    • Place the cuvette in the instrument.

    • Set the measurement parameters (e.g., temperature, number of runs, duration).

    • Initiate the measurement.

  • Data Analysis : The instrument's software will generate a size distribution profile. The presence of larger species (e.g., >100 nm) or a high polydispersity index (PDI) can indicate aggregation.

Transmission Electron Microscopy (TEM)

TEM provides direct visualization of the morphology of peptide aggregates, allowing you to confirm the presence of fibrils or other aggregate structures.

Principle : A beam of electrons is transmitted through an ultra-thin specimen, interacting with the specimen as it passes through. An image is formed from the electrons that are transmitted through the specimen, which is then magnified and focused onto an imaging device.

Protocol (Negative Staining) :

  • Prepare Staining Solution : Prepare a 2% (w/v) solution of a heavy metal stain, such as uranyl acetate, in deionized water. Centrifuge the solution before use to pellet any undissolved stain.

  • Grid Preparation : Place a 3-5 µL drop of your peptide sample onto a carbon-coated TEM grid. Allow it to adsorb for 3 minutes.

  • Wicking : Using filter paper, carefully wick away the excess liquid from the edge of the grid.

  • Staining : Immediately place a 3 µL drop of the staining solution onto the grid. After 3 minutes, wick away the excess stain.

  • Drying : Allow the grid to air dry completely.

  • Imaging : The grids can now be examined in a transmission electron microscope. Amyloid fibrils typically appear as linear, unbranched structures with a width of 5-10 nm.

Workflow for Testing Anti-Aggregation Additives

G cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis cluster_3 Outcome A Prepare peptide stock solution in aggregation-prone buffer C Set up experimental conditions: - Control (Peptide only) - Peptide + Additive 1 - Peptide + Additive 2 ... A->C B Prepare solutions of test additives (e.g., Arginine, DMSO, etc.) B->C D Incubate samples under aggregation-inducing conditions (e.g., 37°C with agitation) C->D E Take aliquots at different time points (t=0, 1h, 4h, 24h, etc.) D->E F Analyze by ThT Assay (Quantify Fibrils) E->F G Analyze by DLS (Measure Particle Size) E->G H Visualize by TEM (Confirm Morphology) E->H I Compare results to control. Identify effective additives that reduce aggregation. F->I G->I H->I

Caption: Experimental workflow for evaluating the efficacy of anti-aggregation additives.

References

Technical Support Center: Tryptophan Side Reactions in SPPS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding, troubleshooting, and preventing side reactions involving the tryptophan indole side chain during Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions involving the tryptophan (Trp) indole side chain in SPPS?

A1: The electron-rich indole side chain of tryptophan is highly susceptible to two main types of side reactions during the acidic conditions of TFA cleavage:

  • Alkylation: Electrophilic attack by carbocations generated from side-chain protecting groups (e.g., tert-butyl cations from Boc or tBu groups), the resin linker (especially Wang-type linkers), or other additives.[1][2] This can result in unexpected mass additions, such as +56 Da for tert-butylation.

  • Oxidation: The indole ring is prone to oxidation, which can be initiated by dissolved oxygen or other oxidizing species present during synthesis and cleavage.[3] This leads to various byproducts, including N-formylkynurenine (+32 Da), oxindolylalanine (+16 Da), and others, often causing discoloration (e.g., brown or purple) of the cleavage mixture.

Q2: Why is my crude peptide containing Trp colored (e.g., yellow, brown, or purple)?

A2: Discoloration during TFA cleavage is a common indicator of tryptophan side reactions, particularly oxidation of the indole ring. To mitigate this, it is crucial to use high-purity, fresh reagents and consider performing the cleavage under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

Q3: What is the best way to prevent these side reactions?

A3: A combination of two strategies is most effective:

  • Indole Nitrogen Protection: Using an amino acid derivative with a protecting group on the indole nitrogen, such as Fmoc-Trp(Boc)-OH , is the most robust method to shield the indole ring from electrophilic attack and oxidation throughout the synthesis and cleavage steps.[4]

  • Use of Scavenger Cocktails: During final TFA cleavage, a "cocktail" of scavenger reagents is essential to trap reactive carbocations before they can modify the tryptophan residue.[3]

Q4: What are scavengers and which ones should I use for tryptophan-containing peptides?

A4: Scavengers are nucleophilic reagents added to the TFA cleavage mixture to quench reactive electrophiles. For peptides containing tryptophan, a standard and effective non-malodorous cleavage cocktail is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5) . TIS is an excellent scavenger for tert-butyl cations. If other sensitive residues like Cysteine (Cys) or Methionine (Met) are present, cocktails containing 1,2-ethanedithiol (EDT) may be necessary, though prolonged exposure to EDT can also lead to tryptophan modification.

Troubleshooting Guide

Problem ObservedPossible Cause(s)Suggested Solutions & Troubleshooting Steps
Unexpected mass addition of +56 Da on Trp residue (confirmed by MS) Alkylation of the indole ring by a tert-butyl cation. This typically comes from Boc protecting groups or tert-butyl (tBu) side-chain protecting groups (e.g., Asp(OtBu), Tyr(tBu)).Immediate: Optimize HPLC purification to isolate the desired product.For future syntheses: 1. Use Fmoc-Trp(Boc)-OH to protect the indole nitrogen.2. Ensure an effective scavenger cocktail is used during cleavage (e.g., containing Triisopropylsilane - TIS).3. Minimize cleavage time to reduce the peptide's exposure to acidic conditions.
Crude peptide solution is dark brown/purple Oxidation of the tryptophan indole side chain.1. Degas all solvents, including the TFA for the cleavage cocktail, before use.2. Perform the cleavage reaction under an inert atmosphere (Nitrogen or Argon).3. Incorporate an antioxidant scavenger like 1,2-ethanedithiol (EDT) into the cleavage cocktail.
Multiple hard-to-separate peaks near the product peak on HPLC Formation of various minor side-products, such as different isomers of alkylated tryptophan or minor oxidation products.1. Review and optimize all cleavage parameters: scavenger choice, reaction time, and temperature.2. For future syntheses, the most effective preventative measure is to use Fmoc-Trp(Boc)-OH .3. Optimize the HPLC purification gradient to improve the resolution between the desired peptide and the side products.
Significant side-product with mass addition from Arg protecting group (e.g., +222 Da from Pmc) Migration of a sulfonyl-based protecting group (e.g., Pmc or Pbf) from an Arginine (Arg) residue to the Trp indole ring during cleavage.1. The use of Fmoc-Trp(Boc)-OH is highly recommended and has been shown to minimize or eliminate this side reaction.2. Using Arg(Pbf) is generally preferred over Arg(Pmc) as it requires shorter cleavage times, reducing the window for side reactions.
Side-product with mass addition corresponding to the resin linker (e.g., +106 Da from Wang resin) Alkylation of the tryptophan indole ring by the carbocation generated from the resin linker itself during TFA cleavage.1. This side reaction is difficult to prevent entirely with scavengers alone.2. Using Fmoc-Trp(Boc)-OH is the most effective solution to prevent this modification.

Data Presentation

Table 1: Efficacy of Indole Protection on Preventing Side Reactions

This table summarizes the impact of using an unprotected Trp versus a Boc-protected Trp in the presence of a Pbf-protected Arginine residue, a common source of side reactions.

Trp Protecting GroupArg Protecting GroupScavenger CocktailPurity of Crude Peptide (%)Reference
UnprotectedArg(Pbf)Not Specified~69%
Fmoc-Trp(Boc)-OH Arg(Pbf)Not SpecifiedSignificantly higher purity

Table 2: Comparison of Common Cleavage Cocktails for Trp-Containing Peptides

This table provides an overview of common cleavage cocktails and their recommended applications.

Cleavage Cocktail Composition (v/v/v)ScavengersRecommended UseKey Considerations
TFA / TIS / H₂O (95:2.5:2.5) Triisopropylsilane (TIS), WaterGeneral purpose for peptides with Trp, Tyr, Arg.Excellent for preventing tert-butylation. Non-malodorous and highly effective for most standard sequences.
Reagent K: TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5)Phenol, Thioanisole, 1,2-Ethanedithiol (EDT)"Universal" cocktail for complex peptides containing multiple sensitive residues (Trp, Cys, Met, Arg).Highly effective but contains toxic and malodorous thiol reagents. Phenol helps protect Tyr and Trp.
TFA / EDT / H₂O (95:2.5:2.5) 1,2-Ethanedithiol (EDT), WaterPeptides containing Trp and Cys(Trt).EDT is effective at preventing Trp oxidation and helps cleave the Trt group from Cys. Prolonged exposure can modify Trp.

Experimental Protocols

Protocol 1: Comparative Analysis of Scavenger Cocktails for a Model Trp-Peptide

This protocol provides a method to systematically evaluate the effectiveness of different scavenger cocktails in preventing side reactions for a specific tryptophan-containing peptide.

1. Objective: To determine the optimal cleavage cocktail that maximizes the yield and purity of a target Trp-containing peptide by minimizing alkylation and oxidation side products.

2. Materials:

  • Model Peptidyl-Resin (e.g., H-Ala-Trp-Gly-Resin), washed with Dichloromethane (DCM) and dried under vacuum.

  • Trifluoroacetic acid (TFA), high purity.

  • Scavengers: Triisopropylsilane (TIS), 1,2-Ethanedithiol (EDT), Water (deionized), Phenol.

  • Cold Diethyl Ether.

  • Reaction vessels (e.g., 1.5 mL microcentrifuge tubes or scintillation vials).

  • HPLC system with a C18 column, and solvents (Acetonitrile, Water, 0.1% TFA).

  • Mass Spectrometer (e.g., LC-MS or MALDI-TOF).

3. Procedure:

  • Resin Preparation: Aliquot equal amounts (e.g., 20 mg) of the dried model peptidyl-resin into separate, labeled reaction vessels for each cocktail to be tested.

  • Cleavage Cocktail Preparation: Prepare the following cleavage cocktails fresh.

    • Cocktail A: TFA / H₂O (95:5)

    • Cocktail B: TFA / TIS / H₂O (95:2.5:2.5)

    • Cocktail C: TFA / EDT / H₂O (95:2.5:2.5)

    • Cocktail D (Reagent K): TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5)

  • Cleavage Reaction:

    • Add 1 mL of the respective freshly prepared cleavage cocktail to each vessel containing the resin.

    • Agitate the mixtures at room temperature for 2 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin from each vessel, collecting the TFA filtrate into a new labeled tube.

    • Add the filtrate dropwise into a 10-fold excess of cold diethyl ether to precipitate the crude peptide.

    • Centrifuge to pellet the peptide, decant the ether.

    • Wash the peptide pellet twice more with cold ether to remove residual scavengers.

    • Dry the final peptide pellets under a stream of nitrogen or in a vacuum desiccator.

  • Analysis:

    • Dissolve each dried peptide pellet in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA) to a concentration of 1 mg/mL.

    • Analyze each sample by RP-HPLC to determine the crude purity. Compare the peak area of the desired product to the side products.

    • Analyze each sample by Mass Spectrometry to identify the mass of the main product and any side products (e.g., searching for +16, +32, +56 Da adducts on the target peptide mass).

4. Data Interpretation: Compare the HPLC chromatograms and MS data from each cocktail. The optimal cocktail will be the one that produces the highest percentage of the desired peptide with the lowest percentage of alkylated and oxidized side products.

Visualizations

cluster_side_products Common Side Reactions Trp Tryptophan (Trp) in Peptide Cleavage TFA Cleavage Trp->Cleavage Exposed to Acid & Carbocations SideProducts Side Products Alkylation Alkylation (+56 Da, etc.) Cleavage->Alkylation C⁺ Attack Oxidation Oxidation (+16, +32 Da) Cleavage->Oxidation O₂ / Oxidants Migration Protecting Group Migration (e.g., from Arg) Cleavage->Migration Electrophile Transfer

Caption: Key side reactions of the tryptophan indole side chain during TFA cleavage.

start Problem Observed: Unexpected Mass on Trp check_ms 1. Confirm Mass Shift by MS start->check_ms is_plus_56 Mass Shift = +56 Da? check_ms->is_plus_56 is_plus_16_32 Mass Shift = +16 or +32 Da? is_plus_56->is_plus_16_32 No cause_alkylation Cause: tert-Butylation from Boc/tBu groups is_plus_56->cause_alkylation Yes cause_oxidation Cause: Oxidation is_plus_16_32->cause_oxidation Yes other_mass Investigate other sources (e.g., linker, other PGs) is_plus_16_32->other_mass No solution_alkylation Solution for Future Syntheses: 1. Use Fmoc-Trp(Boc)-OH 2. Use TIS as a scavenger cause_alkylation->solution_alkylation solution_oxidation Solution for Future Syntheses: 1. Degas cleavage cocktail 2. Use inert atmosphere 3. Add antioxidant (e.g., EDT) cause_oxidation->solution_oxidation

Caption: Troubleshooting workflow for unexpected mass additions to tryptophan.

References

Technical Support Center: Optimizing Fmoc Deprotection of D-Trp Residues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the N-α-Fmoc deprotection of peptides containing D-Tryptophan (D-Trp). This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals mitigate common side reactions and ensure the successful synthesis of Trp-containing peptides.

Troubleshooting Guide & FAQs

This section addresses specific issues that can arise during the synthesis of peptides containing D-Trp, focusing on both the repetitive (cyclical) N-terminal Fmoc deprotection and the final cleavage from the solid support.

Part 1: Repetitive N-Terminal Fmoc Deprotection

This stage involves the removal of the Fmoc group from the N-terminus of the growing peptide chain in every cycle of solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why does my peptide resin turn yellow, orange, or pink during the piperidine deprotection step of a Trp-containing peptide?

A1: This discoloration is typically due to the formation of adducts between dibenzofulvene (DBF), a byproduct of Fmoc group cleavage, and either the piperidine base or the sensitive indole side chain of tryptophan. While the DBF-piperidine adduct is the intended product, side reactions with Trp can occur, leading to undesired modifications and impurities.[1][2][3]

Q2: What are the standard conditions for Fmoc deprotection, and do they need to be modified for D-Trp?

A2: Standard conditions are typically 20% piperidine in N,N-dimethylformamide (DMF), applied in two steps (e.g., one treatment of 3 minutes followed by a second of 10-15 minutes).[3][4] For Trp-containing peptides, it is crucial to minimize the contact time of the peptide with the basic solution to reduce the risk of side reactions. Using shorter, repeated treatments (e.g., 2 x 5 minutes) can be beneficial. The principles for D-Trp are identical to those for L-Trp.

Q3: Can I use a base other than piperidine to minimize side reactions?

A3: Yes, alternative bases can be used to mitigate certain side reactions.

  • Piperazine (PZ): A weaker and less nucleophilic base that can reduce the rate of base-catalyzed side reactions.

  • 4-Methylpiperidine (4MP): Shows similar efficacy to piperidine but may reduce certain side reactions.

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A strong, non-nucleophilic base that can be used at lower concentrations (e.g., 2-5%), often in combination with piperazine. The non-nucleophilic nature of DBU avoids the formation of adducts.

Q4: Is racemization of the D-Trp residue a concern during the basic Fmoc deprotection step?

A4: Racemization (epimerization) during the piperidine deprotection step is generally a low risk for most amino acids in the peptide chain. However, the risk increases for the C-terminal amino acid attached to the resin and for certain sensitive residues like Cysteine or Histidine. For D-Trp, the primary concern during this step is the modification of its side chain, not racemization.

Part 2: Final Cleavage and Side-Chain Deprotection

This stage involves using a strong acid, typically Trifluoroacetic Acid (TFA), to cleave the completed peptide from the resin and remove any remaining side-chain protecting groups. This is the step where the Trp side chain is most vulnerable.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions affecting D-Trp during final TFA cleavage?

A1: The main side reaction is the alkylation of the nucleophilic indole side chain of Trp. During cleavage, protecting groups from other amino acids (e.g., tert-butyl from Asp(OtBu), Glu(OtBu), or the Boc group from Lys(Boc)) are removed, forming reactive carbocations. These carbocations can readily and irreversibly modify the Trp indole ring, leading to significant impurities.

Q2: How can I prevent the modification of the D-Trp side chain during cleavage?

A2: There are two primary strategies:

  • Use of Fmoc-D-Trp(Boc)-OH: Protecting the indole nitrogen with a tert-butyloxycarbonyl (Boc) group is the most effective way to prevent side-chain alkylation during synthesis and cleavage. The Boc group deactivates the indole ring towards electrophilic attack.

  • Use of Scavenger Cocktails: Scavengers are reagents added to the TFA cleavage mixture to "trap" reactive carbocations before they can modify Trp or other sensitive residues like Met, Cys, and Tyr.

Q3: What are the most effective scavengers for protecting D-Trp?

A3: Trialkylsilanes are highly effective. The most common and recommended scavenger for protecting Trp is Triisopropylsilane (TIS) . Water is also a crucial component of the cleavage cocktail. For peptides that also contain other sensitive residues, a more complex cocktail may be required.

Data & Protocols

Data Presentation

Table 1: Recommended Cyclical Fmoc Deprotection Conditions

Reagent CompositionTreatment TimeApplication Notes
20% Piperidine in DMF1 x 3 min, then 1 x 10-15 minStandard protocol, generally effective.
20% Piperidine in DMF2 x 7 minReduced contact time per step may minimize side reactions.
5% DBU / 5% Piperazine in DMF2 x 8 minAn alternative for sequences prone to base-catalyzed side reactions.

Table 2: Common Scavenger Cocktails for Final Cleavage of Trp-Containing Peptides

Cocktail NameComposition (v/v/v)Key ScavengersPrimary Use and Considerations
Standard (Reagent R) TFA / TIS / H₂O (95:2.5:2.5)TIS, WaterHighly effective for peptides containing Trp, Tyr, and Met. TIS is an excellent carbocation scavenger.
Trp-Specific TFA / TIS / H₂O / DODT (92.5:2.5:2.5:2.5)TIS, Water, DODTFormulated to prevent oxidation of Trp. DODT (3,6-dioxa-1,8-octanedithiol) is a less volatile thiol scavenger.
Reducing (Reagent K) TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5)Phenol, Thioanisole, EDTA strong, general-purpose cocktail for peptides with multiple sensitive residues including Arg(Pmc/Pbf), Cys, and Met. Phenol offers protection to Trp. Contains malodorous thiols.
Experimental Protocols

Protocol 1: Optimized Cyclical N-α-Fmoc Deprotection of D-Trp

This protocol is for the removal of the Fmoc group from the N-terminus of a peptide-resin.

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes in a suitable reaction vessel.

  • Initial Wash: Drain the DMF from the swollen resin.

  • Deprotection (2-Step):

    • Add a solution of 20% piperidine in DMF to the resin, ensuring all beads are covered. Agitate gently for 5-7 minutes.

    • Drain the deprotection solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for another 5-7 minutes to ensure complete removal.

  • Washing: Drain the final deprotection solution. Wash the resin thoroughly to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. Perform the following washes:

    • 5 x DMF

    • 3 x Dichloromethane (DCM)

    • 3 x DMF

  • Confirmation (Optional): Perform a qualitative Kaiser (ninhydrin) test on a few resin beads. A positive result (deep blue color) confirms the presence of a free primary amine, indicating successful Fmoc deprotection. The resin is now ready for the next amino acid coupling step.

Protocol 2: Final Cleavage of a D-Trp-Containing Peptide from Resin

This protocol uses the standard TFA/TIS/H₂O cocktail, ideal for peptides synthesized with Fmoc-D-Trp(Boc)-OH.

  • Resin Preparation: Wash the final peptide-resin with DCM (3x) and dry it thoroughly under a vacuum for at least 1 hour.

  • Prepare Cleavage Cocktail: In a fume hood, prepare the cleavage cocktail by combining 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% deionized H₂O . Prepare approximately 10 mL of cocktail per gram of resin.

  • Cleavage Reaction:

    • Add the freshly prepared cleavage cocktail to the dry peptide-resin in a reaction vessel.

    • Gently agitate the mixture at room temperature for 2-3 hours. If the peptide contains Arg(Pbf) residues, a longer time (3-4 hours) may be necessary.

  • Peptide Isolation:

    • Filter the resin using a sintered glass funnel and collect the TFA filtrate into a clean centrifuge tube.

    • Rinse the resin with a small additional volume of fresh TFA and combine the filtrates.

  • Peptide Precipitation:

    • Add the collected TFA solution dropwise to a 10-fold excess of cold diethyl ether (or methyl t-butyl ether). A white precipitate of the crude peptide should form.

    • Allow the peptide to fully precipitate at -20°C for at least 30 minutes.

  • Collection and Washing:

    • Pellet the crude peptide by centrifugation (e.g., 3000 x g for 5 minutes).

    • Carefully decant the ether.

    • Wash the peptide pellet twice more with cold ether, repeating the centrifugation and decanting steps to remove residual scavengers and organic byproducts.

  • Drying: Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification by HPLC.

Visual Guides

Workflow & Logic Diagrams

G start Problem Observed During Fmoc Deprotection of D-Trp discolor Resin Discoloration (Yellow/Orange/Pink) start->discolor incomplete Incomplete Deprotection (Positive Kaiser Test after Coupling) start->incomplete cause1 Cause: Dibenzofulvene (DBF) side reaction with Trp indole ring. discolor->cause1 cause2 Cause: Insufficient deprotection time or reagent concentration. incomplete->cause2 cause3 Cause: Peptide aggregation hindering reagent access. incomplete->cause3 sol1 Solution 1: Use Fmoc-D-Trp(Boc)-OH to protect indole side chain. cause1->sol1 Best Practice sol2 Solution 2: Reduce piperidine contact time (e.g., 2 x 7 min treatments). cause1->sol2 sol4 Solution 4: Use alternative base like DBU to avoid DBF adduct formation. cause1->sol4 sol3 Solution 3: Increase deprotection time or perform a third treatment. cause2->sol3 sol5 Solution 5: Use chaotropic salts or NMP as solvent to disrupt aggregation. cause3->sol5

Caption: Troubleshooting workflow for D-Trp Fmoc deprotection issues.

G start Start: Synthesize Trp-containing peptide q_boc Use Fmoc-D-Trp(Boc)-OH? start->q_boc cleavage_std Final Cleavage: TFA / TIS / H2O (95:2.5:2.5) q_boc->cleavage_std Yes (Recommended) cleavage_scav Final Cleavage: Must use Scavengers! e.g., TFA / TIS / H2O q_boc->cleavage_scav No q_other_sens Other sensitive residues? (Cys, Met, Arg(Pbf)) cleavage_std->q_other_sens cleavage_scav->q_other_sens no_scav Final Cleavage: TFA only (No Scavengers) cleavage_scav->no_scav Incorrect Path cleavage_reagent_k Final Cleavage: Consider Reagent K or Reducing Cocktail q_other_sens->cleavage_reagent_k Yes success Result: High Purity Peptide q_other_sens->success No cleavage_reagent_k->success failure Result: Modified Peptide, Low Purity no_scav->failure

Caption: Decision tree for Trp protection and final cleavage strategy.

References

Troubleshooting incomplete coupling of Fmoc-D-Trp-OH by Kaiser test

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS). The following information specifically addresses challenges related to the incomplete coupling of Fmoc-D-Trp-OH as monitored by the Kaiser test.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of this compound often challenging?

A1: The coupling of this compound can be difficult due to a combination of factors. The bulky indole side chain of tryptophan creates significant steric hindrance, which can impede the approach of the activated amino acid to the N-terminus of the growing peptide chain.[1][2] Additionally, tryptophan-rich sequences are prone to aggregation on the solid support, further blocking reactive sites and leading to incomplete coupling reactions.[3][4]

Q2: How do I perform and interpret the Kaiser test to monitor the coupling of this compound?

A2: The Kaiser test is a highly sensitive colorimetric assay used to detect the presence of free primary amines on the peptide-resin. A positive result (blue or purple color) indicates the presence of unreacted amines, signifying an incomplete coupling reaction. A negative result (yellow or colorless) suggests that the coupling is complete.[5] For a detailed experimental protocol, please refer to the "Experimental Protocols" section below.

Q3: Can the Kaiser test give a false-negative result when coupling this compound?

A3: Yes, a false-negative result is possible, though less common than a false positive. In the context of this compound, severe peptide aggregation or steric hindrance around the N-terminal amine can physically block the ninhydrin reagents from accessing the free amine. This would result in a yellow or colorless appearance, incorrectly suggesting a complete coupling. If you suspect a false negative, it is advisable to proceed with a second coupling step or use an alternative monitoring method.

Q4: What are the initial steps to take if the Kaiser test is positive after a coupling attempt with this compound?

A4: A positive Kaiser test indicates an incomplete reaction. The immediate course of action is to perform a "double coupling," which involves repeating the coupling step with fresh reagents. If the test remains positive after a second coupling, more advanced troubleshooting strategies should be employed, as outlined in the troubleshooting guide below.

Q5: Which coupling reagents are most effective for sterically hindered amino acids like this compound?

A5: For difficult couplings involving sterically hindered amino acids, high-reactivity coupling reagents are recommended. Onium salt-based reagents such as HATU, HCTU, and COMU are generally more effective than carbodiimide-based reagents like DIC. Phosphonium-based reagents like PyBOP are also a good choice and can minimize certain side reactions. A comparative table of coupling reagents is provided in the "Data Presentation" section.

Troubleshooting Guide: Incomplete Coupling of this compound

This guide provides a systematic approach to resolving incomplete coupling issues with this compound.

Initial Assessment: Positive Kaiser Test

If the Kaiser test is positive after the initial coupling, follow these steps:

  • Perform a Double Coupling: Wash the resin thoroughly with DMF and repeat the coupling procedure with a fresh solution of this compound and coupling reagents.

  • Re-evaluate with Kaiser Test: After the second coupling, perform another Kaiser test. If the test is now negative, you can proceed with the synthesis. If it remains positive, proceed to the advanced troubleshooting strategies.

Advanced Troubleshooting Strategies

If double coupling is unsuccessful, consider the following modifications:

  • Optimize Coupling Reagents and Conditions:

    • Change Coupling Reagent: Switch to a more powerful activating agent such as HATU, HCTU, or COMU.

    • Increase Reagent Equivalents: Use a higher excess of the amino acid and coupling reagents (e.g., 3-5 equivalents).

    • Elevate Temperature: Perform the coupling at a moderately elevated temperature (e.g., 35-40°C) to improve reaction kinetics.

  • Address Peptide Aggregation:

    • Solvent Choice: Switch from DMF to NMP or use a solvent mixture such as DMF/DMSO to improve solvation and disrupt secondary structures.

    • Chaotropic Agents: Add a chaotropic salt like LiCl (0.4 M) to the coupling reaction to disrupt hydrogen bonding.

  • Capping Unreacted Amines:

    • If subsequent coupling attempts fail, it is crucial to "cap" the unreacted amines to prevent the formation of deletion sequences. This is typically done using acetic anhydride and a non-nucleophilic base like DIPEA.

Data Presentation

The following table summarizes the performance of common coupling reagents for sterically hindered amino acids.

Coupling ReagentClassRelative ReactivityRacemization PotentialKey AdvantagesPotential Disadvantages
HATU Uronium/AminiumVery HighLowFast kinetics, highly effective for hindered couplings.Can cause guanidinylation of the N-terminus if used in excess.
HCTU Uronium/AminiumVery HighLowSimilar reactivity to HATU, often more cost-effective.Potential for guanidinylation.
COMU Uronium/AminiumVery HighLowHigh coupling efficiency and safer handling profile.Higher cost.
PyBOP PhosphoniumHighLowMinimizes guanidinylation side reactions.May require longer coupling times than uronium reagents.
DIC/Oxyma CarbodiimideModerate-HighLowCost-effective and generates a soluble urea byproduct.Generally less potent for highly hindered couplings.

Experimental Protocols

Kaiser Test Protocol

This protocol is for the qualitative detection of free primary amines on a solid support.

Reagents:

  • Solution A: 5 g of ninhydrin in 100 mL of ethanol.

  • Solution B: 80 g of phenol in 20 mL of ethanol.

  • Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.

Procedure:

  • Collect a small sample of resin beads (approximately 5-10 mg) in a small glass test tube.

  • Add 2-3 drops of each solution (A, B, and C) to the test tube.

  • Heat the tube at 100-110°C for 5 minutes.

  • Observe the color of the beads and the solution.

Interpretation of Results:

  • Intense Blue/Purple: Incomplete coupling (significant presence of free amines).

  • Colorless Beads and Yellow/Slightly Blue Solution: Complete or near-complete coupling.

  • Blue Beads with Colorless Solution: Incomplete coupling, primarily on the bead surface.

Mandatory Visualization

The following diagram illustrates the troubleshooting workflow for incomplete coupling of this compound.

G start Perform this compound Coupling kaiser_test1 Perform Kaiser Test start->kaiser_test1 is_positive1 Test Positive? kaiser_test1->is_positive1 double_couple Perform Double Coupling with Fresh Reagents is_positive1->double_couple Yes proceed Proceed with Synthesis is_positive1->proceed No kaiser_test2 Perform Kaiser Test double_couple->kaiser_test2 is_positive2 Test Positive? kaiser_test2->is_positive2 troubleshoot Advanced Troubleshooting: - Change coupling reagent (HATU, HCTU) - Change solvent (NMP, DMF/DMSO) - Add chaotropic agents (LiCl) is_positive2->troubleshoot Yes is_positive2->proceed No cap Cap Unreacted Amines (Acetic Anhydride/DIPEA) troubleshoot->cap cap->proceed

Troubleshooting workflow for incomplete this compound coupling.

References

Technical Support Center: Minimizing Racemization of D-Tryptophan in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the racemization of D-tryptophan during solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

This guide addresses common issues encountered during the incorporation of D-tryptophan, leading to the formation of the unwanted L-tryptophan diastereomer.

Issue: Significant Racemization of D-Tryptophan Detected in the Final Peptide

Potential Cause 1: Inappropriate Coupling Reagent

The choice of coupling reagent is a critical factor influencing the extent of racemization. "Hotter" reagents, while often faster, can lead to higher levels of epimerization.

  • Recommendation: Switch to a coupling reagent known for lower racemization potential. Phosphonium salt-based reagents (e.g., PyAOP, DEPBT) or uronium/aminium salt-based reagents with additives that form racemization-suppressing active esters (e.g., HATU, HCTU, COMU with Oxyma Pure® or HOAt) are generally preferred for sensitive amino acids like tryptophan.[1] Carbodiimide-based reagents like DIC should always be used in conjunction with a racemization-suppressing additive.[1]

Potential Cause 2: Ineffective or Absent Racemization Suppressant Additive

Additives are crucial for minimizing racemization by forming an active ester intermediate that is less prone to epimerization.

  • Recommendation: Always include an additive such as Oxyma Pure®, 1-hydroxybenzotriazole (HOBt), or 7-aza-1-hydroxybenzotriazole (HOAt) in the activation mixture.[1] Oxyma Pure® is often considered a highly effective and safer alternative to HOBt.[1]

Potential Cause 3: Base-Mediated Racemization

The base used during the coupling step can abstract the alpha-proton of the activated amino acid, leading to racemization. This is particularly problematic with strong and sterically unhindered bases.

  • Recommendation: Employ a weaker, sterically hindered base. While N,N-diisopropylethylamine (DIPEA) is commonly used, for highly sensitive couplings involving D-tryptophan, switching to a less basic amine like N-methylmorpholine (NMM) or the more hindered 2,4,6-collidine is beneficial.[1] The amount of base should also be carefully controlled.

Potential Cause 4: Prolonged Pre-activation Time

The longer the activated amino acid exists in solution before coupling to the resin-bound peptide, the greater the opportunity for racemization to occur.

  • Recommendation: Minimize the pre-activation time. Ideally, the activated amino acid solution should be added to the resin immediately after preparation.

Potential Cause 5: Elevated Temperature

Higher temperatures can significantly accelerate the rate of racemization. This is a key consideration in microwave-assisted peptide synthesis.

  • Recommendation: Perform the coupling reaction at room temperature. If using a microwave synthesizer, consider lowering the coupling temperature for the D-tryptophan residue, for instance, to 50°C from a standard of 80°C, which has been shown to limit racemization for other sensitive amino acids like histidine and cysteine.

Frequently Asked Questions (FAQs)

Q1: Why is D-tryptophan susceptible to racemization during peptide synthesis?

A1: All amino acids (except glycine) are chiral and can undergo racemization during the activation of their carboxyl group for peptide bond formation. The process involves the formation of a planar oxazolone intermediate, which can be protonated from either side, leading to a loss of stereochemical integrity. While urethane-protected amino acids like Fmoc-derivatives are generally considered resistant to racemization, factors such as the choice of coupling reagent, base, and reaction temperature can promote this side reaction.

Q2: Which protecting group is recommended for the indole side chain of D-tryptophan to minimize side reactions?

A2: To prevent side reactions such as the transfer of sulfonyl protecting groups from arginine residues during cleavage, it is highly recommended to use an indole-protected tryptophan derivative. For Fmoc-based synthesis, Fmoc-D-Trp(Boc)-OH is the standard and most effective choice.

Q3: Can the solvent used in the coupling reaction affect the rate of racemization?

A3: Yes, the solvent can play a role. While DMF is the most common solvent in SPPS, exploring greener alternatives or solvent mixtures may be beneficial. For instance, some studies have shown that using a mixture of anisole and DMSO can reduce racemization for sensitive amino acids like histidine and cysteine to less than 2% and 1%, respectively, when flow parameters are adjusted.

Q4: How can I quantify the extent of D-tryptophan racemization in my synthetic peptide?

A4: The most common method for quantifying racemization is through chiral High-Performance Liquid Chromatography (HPLC) analysis of the hydrolyzed peptide. This involves hydrolyzing the peptide to its constituent amino acids and then separating the D- and L-enantiomers of tryptophan on a chiral column. Alternatively, capillary electrophoresis with a chiral selector can also be employed for this purpose.

Data on Racemization

While specific quantitative data for D-tryptophan is not extensively available, the following tables provide an overview of expected trends based on studies of other racemization-prone amino acids like Phenylglycine. These trends are generally applicable to D-tryptophan.

Table 1: Influence of Coupling Reagent and Base on Racemization

Coupling ReagentAdditiveBaseExpected % Racemization (L-isomer formation)
HATU(internal HOAt)DIPEALow to Moderate
HATU(internal HOAt)NMMLow
HATU(internal HOAt)2,4,6-CollidineVery Low
HBTUHOBtDIPEAModerate
DICOxyma Pure®NoneVery Low
DEPBTNoneDIPEAVery Low

Data extrapolated from studies on Phenylglycine and other sensitive amino acids. The actual percentage of racemization can vary depending on the specific peptide sequence and reaction conditions.

Table 2: Effect of Temperature on Racemization

Amino AcidCoupling Temperature% Racemization (D-isomer formation)
Fmoc-L-His(Trt)-OHRoom Temperature1.8% (with DIC/Oxyma)
Fmoc-L-His(Trt)-OH55 °C31.0% (with DIC/Oxyma)

This data for Histidine illustrates the significant impact of elevated temperature on racemization. A similar trend is expected for D-tryptophan.

Experimental Protocols

Protocol 1: Recommended Coupling Protocol to Minimize D-Tryptophan Racemization

Objective: To incorporate Fmoc-D-Trp(Boc)-OH into a peptide sequence with minimal epimerization.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-D-Trp(Boc)-OH

  • Coupling Reagent: COMU or DEPBT

  • Additive (if using a carbodiimide): Oxyma Pure®

  • Base: 2,4,6-Trimethylpyridine (TMP) or N-Methylmorpholine (NMM)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen for inert atmosphere

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed and the resin has been thoroughly washed with DMF.

  • Activation Solution Preparation:

    • In a separate reaction vessel under an inert nitrogen atmosphere, dissolve Fmoc-D-Trp(Boc)-OH (1.5 to 3 equivalents relative to the resin loading) in anhydrous DMF.

    • Add the coupling reagent (e.g., COMU, 1.5 to 3 equivalents) to the amino acid solution. If using DIC, add Oxyma Pure® (1.5 to 3 equivalents).

    • Add the base (e.g., TMP, 3 to 6 equivalents) to the mixture.

  • Coupling:

    • Immediately after preparation, add the activation solution to the vessel containing the deprotected peptide-resin.

    • Allow the coupling reaction to proceed at room temperature for 1-2 hours.

    • The reaction progress can be monitored using a qualitative test (e.g., Kaiser test).

  • Washing:

    • Once the coupling reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Protocol 2: Quantification of D-Tryptophan Racemization by Chiral HPLC

Objective: To determine the enantiomeric purity of the tryptophan residue in a synthetic peptide.

Materials:

  • Crude synthetic peptide

  • 6 M HCl

  • Chiral HPLC system with a UV detector

  • Chiral HPLC column (e.g., Amylose-based)

  • Mobile phase (e.g., Ammonium acetate buffer with methanol and acetonitrile)

  • Reference standards for D-tryptophan and L-tryptophan

Procedure:

  • Peptide Hydrolysis:

    • Place a small, accurately weighed amount of the crude peptide into a hydrolysis tube.

    • Add 6 M HCl to the tube.

    • Seal the tube under vacuum and heat at 110°C for 24 hours.

    • After cooling, carefully open the tube and evaporate the acid under a stream of nitrogen or in a vacuum desiccator.

    • Re-dissolve the resulting amino acid mixture in the initial mobile phase for HPLC analysis.

  • Chiral HPLC Analysis:

    • Equilibrate the chiral HPLC column with the chosen mobile phase.

    • Inject the hydrolyzed sample onto the column.

    • Monitor the elution profile at an appropriate wavelength (e.g., 230 nm or 280 nm).

    • Identify the peaks corresponding to D-tryptophan and L-tryptophan by comparing their retention times with those of the reference standards.

    • Calculate the percentage of the L-isomer (the racemized product) by integrating the peak areas: % L-isomer = [Area(L-Trp) / (Area(D-Trp) + Area(L-Trp))] x 100

Visualizations

Racemization_Mechanism Activated_AA Activated D-Tryptophan (e.g., O-acylisourea ester) Oxazolone Planar Oxazolone Intermediate Activated_AA->Oxazolone α-proton abstraction L_Trp L-Tryptophan (Racemized Product) Oxazolone->L_Trp Protonation D_Trp D-Tryptophan (Desired Product) Oxazolone->D_Trp Protonation Base Base Base->Activated_AA

Caption: Mechanism of racemization via oxazolone formation.

References

Fmoc-D-Trp-OH cleavage cocktail recommendations to avoid side products

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fmoc-D-Trp-OH cleavage. Our goal is to help you minimize side products and achieve high-purity peptides.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the cleavage of peptides containing Tryptophan?

A1: The primary side reactions involving the tryptophan residue during TFA-mediated cleavage are:

  • Alkylation of the indole ring: The electron-rich indole ring of tryptophan is susceptible to electrophilic attack by carbocations generated from the cleavage of protecting groups (e.g., tert-butyl from tBu, Boc) or from the resin linker itself (e.g., Wang resin).[1][2][3] This can lead to the addition of various alkyl groups to the indole ring, resulting in impurities that are often difficult to separate from the desired peptide.

  • Oxidation of the indole ring: The tryptophan side chain can be oxidized under acidic conditions, leading to a variety of byproducts.[4] This process is generally irreversible.

  • Reattachment to the resin: For C-terminal tryptophan-containing peptides, the cleaved peptide can sometimes reattach to the resin linker.[4]

  • Sulfonation of the indole ring: When peptides contain arginine protected with sulfonyl-based groups (e.g., Pmc, Pbf), the protecting group can be transferred to the tryptophan indole ring during cleavage.

Q2: How can I prevent side reactions during the cleavage of my Tryptophan-containing peptide?

A2: The most effective strategy is a combination of using a protected tryptophan derivative and a well-chosen cleavage cocktail containing scavengers.

  • Use of Fmoc-D-Trp(Boc)-OH: The most highly recommended method to prevent alkylation and other side reactions is to use tryptophan with its indole nitrogen protected by a tert-butoxycarbonyl (Boc) group. The Boc group shields the indole ring from electrophilic attack during cleavage.

  • Utilize a scavenger cocktail: Scavengers are added to the cleavage mixture to "trap" reactive cationic species that are generated, preventing them from reacting with sensitive residues like tryptophan.

Q3: What are scavengers and which ones should I use for Tryptophan-containing peptides?

A3: Scavengers are nucleophilic reagents that quench reactive electrophiles generated during cleavage. Common scavengers and their functions are:

  • Triisopropylsilane (TIS): A very effective scavenger for tert-butyl cations and other carbocations. It is a non-odorous alternative to thiols.

  • 1,2-Ethanedithiol (EDT): A powerful scavenger for a wide range of carbocations and is particularly effective in preventing the reattachment of the peptide to the resin. However, it has a strong odor and prolonged exposure can lead to modification of tryptophan.

  • Phenol: Thought to offer some protection to both tyrosine and tryptophan residues.

  • Thioanisole: Helps to scavenge carbocations and can accelerate the removal of some protecting groups like Pmc from arginine.

  • Water: Acts as a scavenger and can help to suppress some side reactions.

The choice of scavengers depends on the specific peptide sequence and the other amino acids present.

Troubleshooting Guide: Common Side Products

Observed Issue Potential Cause Recommended Solution(s)
Major impurity with +56 Da mass increase t-Butylation of the tryptophan indole ring.* Use Fmoc-D-Trp(Boc)-OH in your synthesis. * Ensure your cleavage cocktail contains an effective carbocation scavenger like Triisopropylsilane (TIS).
Significant impurity with +106 Da mass increase (when using Wang resin) Alkylation of the tryptophan indole ring by the p-hydroxybenzyl group from the Wang resin linker.* For future syntheses, use Fmoc-D-Trp(Boc)-OH. * Consider using a different resin, such as a 2-chlorotrityl chloride resin, which allows for milder cleavage conditions.
Crude peptide is yellowish/brownish with multiple small peaks in HPLC Oxidation of the tryptophan indole ring.* Protect the reaction vessel from light during cleavage. * Ensure all reagents, especially the ether for precipitation, are peroxide-free. * Degas all solvents before use. * Minimize the cleavage reaction time.
Low yield, especially with C-terminal Tryptophan Reattachment of the cleaved peptide to the resin.* Use a cleavage cocktail containing 1,2-ethanedithiol (EDT). * For C-terminal amides, consider using a resin like Fmoc-XAL-PEG-PS.
Impurity with a mass corresponding to the addition of a Pmc or Pbf group Transfer of the sulfonyl protecting group from a nearby Arginine residue to the Tryptophan indole ring.* The most effective solution is to use Fmoc-D-Trp(Boc)-OH. * Use a robust scavenger cocktail like Reagent K or Reagent R.

Recommended Cleavage Cocktails

The choice of cleavage cocktail is critical for minimizing side products. Below is a summary of commonly used cocktails for peptides containing Tryptophan.

Cocktail Name Composition (v/v) Key Applications & Remarks
TFA / TIS / H₂O 95% TFA 2.5% TIS 2.5% H₂OA good general-purpose, low-odor cocktail, particularly effective when Fmoc-D-Trp(Boc)-OH has been used.
Reagent K 82.5% TFA 5% Phenol 5% Water 5% Thioanisole 2.5% 1,2-Ethanedithiol (EDT)A robust and widely used cocktail for peptides containing multiple sensitive residues, including Cys, Met, Tyr, and Trp.
Reagent R 90% TFA 5% Thioanisole 3% 1,2-Ethanedithiol (EDT) 2% AnisoleParticularly recommended for peptides containing Arginine residues with sulfonyl protecting groups and for Trp-containing peptides on PAL or BAL resins to minimize reattachment.
Reagent B 88% TFA 5% Phenol 5% Water 2% TISAn "odorless" alternative to cocktails containing thiols, useful when trityl-based protecting groups are present. However, it does not prevent the oxidation of Methionine.

Detailed Experimental Protocol: Cleavage with TFA / TIS / H₂O

This protocol is recommended for peptides where Fmoc-D-Trp(Boc)-OH was used during synthesis.

Materials:

  • Peptide-resin (dried under vacuum)

  • Trifluoroacetic acid (TFA), high purity

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether

  • Reaction vessel (e.g., a fritted syringe or a round-bottom flask)

  • Filtration apparatus

  • Centrifuge and centrifuge tubes

Procedure:

  • Resin Preparation: After completion of the solid-phase synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it under high vacuum for at least 1-2 hours.

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail fresh by combining TFA, TIS, and water in a 95:2.5:2.5 (v/v/v) ratio. For every 100 mg of peptide-resin, prepare approximately 2 mL of the cocktail.

  • Cleavage Reaction: Add the freshly prepared cleavage cocktail to the dried peptide-resin in the reaction vessel.

  • Incubation: Gently agitate or swirl the mixture at room temperature for 1.5 to 2 hours. It is good practice to protect the reaction vessel from direct light.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Wash the resin with a small additional volume of fresh TFA and combine the filtrates.

    • In a separate centrifuge tube, add at least a 10-fold excess of cold diethyl ether.

    • Add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the crude peptide should form.

  • Peptide Isolation:

    • Incubate the ether suspension at -20°C for at least 30 minutes to maximize precipitation.

    • Centrifuge the suspension to pellet the crude peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with another portion of cold diethyl ether, centrifuge, and decant again. Repeat this wash step one more time.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or under high vacuum to remove residual ether. The peptide is now ready for purification by HPLC.

Visualized Workflows and Mechanisms

Cleavage_Cocktail_Selection start Start: Peptide ready for cleavage trp_boc Was Fmoc-D-Trp(Boc)-OH used? start->trp_boc sensitive_residues Does the peptide contain other sensitive residues (Cys, Met, Arg(Pmc/Pbf))? trp_boc->sensitive_residues Yes tfa_tis_h2o Use TFA / TIS / H2O (95:2.5:2.5) trp_boc->tfa_tis_h2o No sensitive_residues->tfa_tis_h2o No reagent_k Use Reagent K sensitive_residues->reagent_k Yes reagent_r Consider Reagent R if Arg(Pmc/Pbf) is present sensitive_residues->reagent_r If Arg is the primary concern end Proceed to Cleavage tfa_tis_h2o->end reagent_k->end reagent_r->end

Workflow for selecting a cleavage cocktail.

Tryptophan_Side_Reactions cluster_cleavage TFA Cleavage cluster_tryptophan Tryptophan Residue cluster_prevention Preventative Measures Protecting_Groups Protecting Groups (tBu, Boc, Trt...) Resin Linker (Wang) Carbocations Reactive Carbocations (e.g., tBu+) Protecting_Groups->Carbocations generate Tryptophan Indole Ring (Nucleophilic) Carbocations->Tryptophan Electrophilic Attack Scavengers Scavengers (TIS, EDT, Phenol...) Carbocations->Scavengers are trapped by Side_Product Alkylated Tryptophan (Side Product) Tryptophan->Side_Product leads to Boc_Protection Fmoc-D-Trp(Boc)-OH Boc_Protection->Tryptophan shields

Mechanism of Tryptophan alkylation and prevention.

References

Dealing with steric hindrance in Fmoc-D-Trp-OH coupling reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting issues related to the coupling of Fmoc-D-Trp-OH in solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to address common challenges arising from steric hindrance and other properties of this bulky amino acid.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of this compound often inefficient?

A1: The low coupling efficiency is primarily due to the significant steric hindrance from the large indole side chain of the tryptophan residue. This bulkiness can physically obstruct the approach of the activated amino acid to the free amine on the growing peptide chain. Furthermore, tryptophan-rich sequences are prone to aggregation on the solid support, which further reduces the accessibility of reactive sites for coupling.[1][2]

Q2: What are the most common side reactions associated with this compound coupling?

A2: The indole ring of tryptophan is susceptible to several side reactions, particularly under the acidic conditions used for cleavage.[1][2] Common issues include:

  • Oxidation: The indole side chain can be easily oxidized, leading to colored byproducts and impurities.[3]

  • Alkylation: During cleavage, carbocations generated from side-chain protecting groups (e.g., tBu) or the resin linker can alkylate the nucleophilic indole ring.

  • Guanidinylation: Uronium/aminium-based coupling reagents like HATU and HBTU can react with the free N-terminal amine, leading to a terminated chain. This can be minimized by pre-activating the amino acid before adding it to the resin.

Q3: Should I use a protecting group for the tryptophan indole side chain?

A3: Yes, it is highly recommended to use Fmoc-D-Trp(Boc)-OH, where the indole nitrogen is protected with a tert-butyloxycarbonyl (Boc) group. This strategy is crucial for preventing oxidation and alkylation of the indole ring during synthesis and cleavage, resulting in purer crude peptides and higher yields.

Q4: Can standard carbodiimide reagents like DCC or DIC be used for this coupling?

A4: While carbodiimides can be used, they are generally less effective for sterically hindered couplings compared to uronium or phosphonium salt-based reagents like HATU or PyBOP. If using DIC, it should be paired with an additive like Oxyma Pure, and longer reaction times may be necessary.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during this compound coupling.

Issue 1: Incomplete or Failed Coupling (Positive Kaiser Test)

A positive Kaiser test after the initial coupling time indicates the presence of unreacted free amines.

Workflow for Troubleshooting Incomplete Coupling

G start Positive Kaiser Test recouple Perform a Double Coupling (See Protocol 2) start->recouple Initial Step kaiser_check1 Perform Kaiser Test recouple->kaiser_check1 reagent Optimize Coupling Reagent (e.g., switch to HATU/HCTU) kaiser_check2 Perform Kaiser Test reagent->kaiser_check2 conditions Modify Reaction Conditions microwave Use Microwave Synthesis (See Protocol 4) conditions->microwave failure Consider Sequence Redesign (e.g., Pseudoprolines) microwave->failure If still fails kaiser_check1->reagent Positive success Coupling Successful kaiser_check1->success Negative kaiser_check2->conditions Positive kaiser_check2->success Negative G start Suspected Peptide Aggregation (Slow solvent flow, clumping) solvent Change Solvent to NMP start->solvent pseudoproline Incorporate Pseudoproline Dipeptides (See Protocol 5) solvent->pseudoproline If aggregation persists hmb Use Hmb/Dmb Backbone Protection solvent->hmb Alternative Strategy result Improved Synthesis Efficiency pseudoproline->result Effective for Ser/Thr sites hmb->result

References

Technical Support Center: D-Tryptophan Stability During Peptide Cleavage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating D-tryptophan degradation during the final cleavage step of solid-phase peptide synthesis (SPPS). Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to ensure the successful synthesis of peptides containing D-tryptophan.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for D-tryptophan during TFA cleavage?

A1: The indole side chain of D-tryptophan is highly susceptible to two main degradation pathways during trifluoroacetic acid (TFA) cleavage:

  • Alkylation: Carbocations generated from the cleavage of side-chain protecting groups (e.g., tert-butyl from Boc) or from the resin linker can attack the electron-rich indole ring of tryptophan.[1][2] This results in the addition of alkyl groups to the tryptophan side chain, leading to impurities that are often difficult to separate from the desired peptide.

  • Oxidation: The indole ring is also prone to oxidation, which can be initiated by reactive species present in the cleavage cocktail or by exposure to air.[3] This can lead to the formation of various oxidation products, altering the structure and biological activity of the peptide.

Q2: What is the role of scavengers in protecting D-tryptophan?

A2: Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" reactive electrophilic species, such as carbocations, before they can react with and modify the D-tryptophan residue.[1] By neutralizing these reactive species, scavengers prevent unwanted side reactions like alkylation. Some scavengers also have reducing properties that help to minimize oxidation.

Q3: Which scavengers are most effective for protecting D-tryptophan?

A3: The choice of scavenger cocktail is critical and depends on the other amino acids present in the peptide sequence. A combination of scavengers is often used to provide broad protection. Commonly used scavengers include:

  • Triisopropylsilane (TIS): A "hard" scavenger that is very effective at reducing carbocations.

  • 1,2-Ethanedithiol (EDT): A "soft" scavenger that is particularly good at protecting against tryptophan and methionine modification. However, prolonged exposure to EDT can sometimes lead to other side reactions.[1]

  • Water: Acts as a scavenger and helps to hydrolyze reactive intermediates.

  • Phenol: Can help to protect tyrosine and tryptophan side chains from alkylation.

  • Thioanisole: A soft nucleophile that traps carbocations and can assist in the removal of certain arginine protecting groups (e.g., Pmc, Pbf) that can also lead to tryptophan modification.

A widely used and robust cocktail for peptides containing tryptophan is Reagent K , which contains a mixture of TFA, water, phenol, thioanisole, and EDT.

Q4: Can the choice of resin impact D-tryptophan stability?

A4: Yes, the resin and its linker can be a source of carbocations during TFA cleavage, which can lead to alkylation of the tryptophan residue. For example, the Wang resin linker has been reported to cause alkylation of the indole nucleus of tryptophan.

Q5: How can I detect D-tryptophan degradation in my cleaved peptide?

A5: Degradation of D-tryptophan can be detected using analytical techniques such as:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Side products will often appear as extra peaks in the chromatogram, sometimes close to the main product peak.

  • Mass Spectrometry (MS): This is a powerful tool to identify specific modifications. For example, tert-butylation of tryptophan will result in a mass increase of +56 Da. Oxidation can lead to mass increases of +16 Da (hydroxytryptophan) or +32 Da (N-formylkynurenine).

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Mass spectrometry shows a +56 Da adduct on the peptide. Alkylation of the D-tryptophan indole ring by tert-butyl cations from protecting groups.Increase the concentration of scavengers like TIS and water in the cleavage cocktail. A common starting point is TFA/TIS/H₂O (95:2.5:2.5, v/v/v). Consider using a more robust scavenger cocktail like Reagent K.
The cleavage reaction mixture turns a dark color (e.g., brown, purple). Oxidation of the D-tryptophan indole ring.Perform the cleavage reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. Ensure that all reagents, especially TFA, are fresh and of high purity. The addition of a reducing scavenger like EDT can also help.
RP-HPLC analysis shows multiple, poorly resolved peaks near the main product. Formation of various minor side products, including different isomers of alkylated or oxidized D-tryptophan.Systematically optimize the cleavage conditions. This may involve adjusting the scavenger composition, reducing the cleavage time, or lowering the reaction temperature. Optimization of the HPLC purification method (e.g., changing the gradient or column) may also be necessary.
Low overall yield of the desired peptide. Incomplete cleavage from the resin or reattachment of the peptide to the resin. Peptides with a C-terminal tryptophan are particularly susceptible to reattachment.Ensure sufficient cleavage time (typically 2-4 hours). The use of scavengers can also minimize reattachment. For C-terminal tryptophan peptides, using a resin with a more stable linker may be beneficial.

Quantitative Data on Scavenger Performance

The following table summarizes representative data on the impact of different cleavage cocktails on the purity of a model tryptophan-containing peptide. Note that purity can vary depending on the specific peptide sequence and synthesis efficiency.

Cleavage Cocktail Composition (v/v)Peptide Purity (by HPLC)Major Side Product Observed
95% TFA / 5% H₂O~80%Tryptophan alkylation
95% TFA / 2.5% H₂O / 2.5% TIS~90%Reduced alkylation
Reagent K (82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT)>95%Minimal side products

Data is representative and compiled from general knowledge in the field.

Experimental Protocols

Standard Cleavage Protocol for a Tryptophan-Containing Peptide

This protocol is a starting point and may require optimization for specific peptides.

Materials:

  • Peptidyl-resin (dried under vacuum)

  • Trifluoroacetic acid (TFA), high purity

  • Scavenger cocktail (e.g., Reagent K or a custom mixture)

  • Cold diethyl ether

  • Centrifuge tubes

  • Reaction vessel (e.g., a fritted syringe or a round-bottom flask)

Procedure:

  • Resin Preparation: Place the dried peptidyl-resin (e.g., 100 mg) in a suitable reaction vessel.

  • Cleavage Reaction:

    • In a well-ventilated fume hood, add the freshly prepared cleavage cocktail to the resin (a common ratio is 2 mL of cocktail per 100 mg of resin).

    • Gently agitate the mixture at room temperature for 2-4 hours. The optimal time should be determined empirically for each peptide.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide into a cold centrifuge tube containing a 10-fold excess of cold diethyl ether.

    • Wash the resin with a small volume of fresh TFA and combine the filtrates with the ether.

  • Peptide Isolation:

    • Incubate the centrifuge tube at -20°C for at least 30 minutes to facilitate precipitation.

    • Centrifuge the mixture to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis and Purification: Analyze the crude peptide by RP-HPLC and mass spectrometry. Purify the peptide using preparative RP-HPLC.

Visualizations

Cleavage_Workflow Resin Peptidyl-Resin Cleavage Add Cleavage Cocktail (TFA + Scavengers) Resin->Cleavage Incubation Incubate 2-4h at Room Temp. Cleavage->Incubation Filtration Filter to separate resin Incubation->Filtration Precipitation Precipitate peptide in cold ether Filtration->Precipitation Isolation Centrifuge and wash peptide pellet Precipitation->Isolation Drying Dry crude peptide Isolation->Drying Analysis RP-HPLC and MS Analysis Drying->Analysis Purification Preparative RP-HPLC Analysis->Purification

Caption: General experimental workflow for peptide cleavage and purification.

Tryptophan_Degradation_Pathway cluster_0 Cleavage Conditions cluster_1 Reactive Species cluster_2 D-Tryptophan Side Chain cluster_3 Degradation Products cluster_4 Protective Scavengers TFA TFA Carbocations Carbocations (R+) TFA->Carbocations promotes generation Protecting_Groups Protecting Groups (e.g., Boc) Protecting_Groups->Carbocations generates Tryptophan D-Tryptophan (Indole Ring) Carbocations->Tryptophan attacks Scavengers Scavengers (TIS, EDT, etc.) Carbocations->Scavengers trapped by Alkylated_Trp Alkylated D-Tryptophan Tryptophan->Alkylated_Trp forms Oxidized_Trp Oxidized D-Tryptophan Tryptophan->Oxidized_Trp forms via oxidation Scavengers->Tryptophan protects

Caption: Signaling pathway of D-tryptophan degradation and the protective role of scavengers.

References

Validation & Comparative

A Comparative Guide to Fmoc-D-Trp-OH and Boc-D-Trp-OH Protecting Strategies in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of peptides containing tryptophan (Trp) residues presents unique challenges due to the susceptibility of the indole side chain to modification. The choice of protecting group strategy for the α-amino group is a critical determinant of the final peptide's purity and yield. This guide provides an objective comparison between two commonly employed strategies: the use of 9-fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) protected D-tryptophan (D-Trp-OH).

Introduction to Protecting Group Strategies

In solid-phase peptide synthesis (SPPS), protecting groups are essential for directing the sequence of amino acid addition. The Fmoc and Boc protecting groups are the cornerstones of the two most prevalent SPPS strategies. The fundamental difference lies in their lability: the Fmoc group is removed under mild basic conditions, while the Boc group requires acidic conditions for its removal.[] This distinction dictates the choice of reagents and the overall synthetic workflow, particularly when dealing with sensitive residues like tryptophan.

The indole side chain of tryptophan is highly nucleophilic and prone to oxidation and alkylation by cationic species that can be generated during peptide synthesis, especially during the acidic cleavage steps.[2] To counteract these undesirable side reactions, protection of the indole nitrogen is a frequently employed and often necessary tactic. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for this purpose.[2]

Chemical Properties and Deprotection Mechanisms

PropertyFmoc-D-Trp-OHBoc-D-Trp-OH
Chemical Formula C₂₆H₂₂N₂O₄C₁₆H₂₀N₂O₄
Molecular Weight 426.46 g/mol 304.34 g/mol
α-Amino Protection 9-fluorenylmethyloxycarbonyl (Fmoc)tert-butyloxycarbonyl (Boc)
Deprotection Condition Base-labile (e.g., 20-50% piperidine in DMF)Acid-labile (e.g., 25-50% TFA in DCM)
Side-Chain Protection Often used with a Boc group on the indole nitrogen (Fmoc-D-Trp(Boc)-OH) to prevent side reactions.The Boc group on the α-amino group does not protect the indole side chain.
Fmoc Deprotection Pathway

The Fmoc group is removed through a β-elimination mechanism initiated by a secondary amine base, typically piperidine.

Fmoc_Deprotection Fmoc_Peptide Fmoc-Peptide-Resin Intermediate1 Dibenzofluvene-Piperidine Adduct Fmoc_Peptide->Intermediate1 + Piperidine Piperidine Piperidine Free_Amine H₂N-Peptide-Resin Intermediate1->Free_Amine Boc_Deprotection Boc_Peptide Boc-Peptide-Resin Intermediate1 Protonated Boc-Peptide Boc_Peptide->Intermediate1 + TFA TFA TFA Free_Amine H₃N⁺-Peptide-Resin Intermediate1->Free_Amine tert_butyl_cation tert-butyl cation Intermediate1->tert_butyl_cation Strategy_Selection Start Peptide Synthesis Planning Sensitive_Residues Does the peptide contain sensitive residues (e.g., Trp, Arg)? Start->Sensitive_Residues High_Purity Is high purity critical? Sensitive_Residues->High_Purity Yes Boc_Strategy Boc Strategy (Boc-D-Trp-OH) Sensitive_Residues->Boc_Strategy No Fmoc_Strategy Fmoc Strategy with Side-Chain Protection (Fmoc-D-Trp(Boc)-OH) High_Purity->Fmoc_Strategy Yes High_Purity->Boc_Strategy No Consider_Scavengers Carefully select scavengers for cleavage Fmoc_Strategy->Consider_Scavengers Boc_Strategy->Consider_Scavengers

References

The Decisive Advantage: Why Fmoc-D-Trp(Boc)-OH Outperforms Unprotected Fmoc-D-Trp-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for the highest purity and yield in solid-phase peptide synthesis (SPPS), the choice of amino acid building blocks is paramount. When incorporating the non-natural D-tryptophan into a peptide sequence, a critical decision arises: to use the indole-protected Fmoc-D-Trp(Boc)-OH or its unprotected counterpart, Fmoc-D-Trp-OH. This guide provides an objective, data-driven comparison, demonstrating the clear benefits of utilizing the Boc-protected derivative to mitigate common side reactions and enhance the quality of the final peptide product.

The inherent reactivity of the tryptophan indole side-chain presents a significant challenge in SPPS. The electron-rich indole nucleus is susceptible to various undesirable modifications, particularly under the acidic conditions of cleavage and in the presence of reactive species generated from the deprotection of other amino acid side chains. Protecting the indole nitrogen with a tert-butyloxycarbonyl (Boc) group is a widely adopted and highly effective strategy to overcome these challenges.

Superior Performance in Preventing Side Reactions

The primary advantage of employing Fmoc-D-Trp(Boc)-OH lies in its ability to shield the indole ring from electrophilic attack, thereby preventing a range of common side reactions that can complicate purification and significantly reduce the overall yield of the desired peptide.

Mitigation of Alkylation from Carbocations

During the final cleavage of the peptide from the resin and the simultaneous removal of acid-labile side-chain protecting groups (e.g., tert-butyl groups from Asp, Glu, and Tyr), carbocations are generated. These reactive species can alkylate the nucleophilic indole ring of unprotected tryptophan.[1] Furthermore, the linker of certain resins, such as the commonly used Wang resin, can also be a source of alkylating agents during trifluoroacetic acid (TFA) cleavage.[2][3] The use of Fmoc-D-Trp(Boc)-OH has been shown to completely suppress this detrimental side reaction.[2][3]

Prevention of Modification by Sulfonyl Groups from Arginine

When peptides containing both tryptophan and arginine are synthesized, a common side reaction is the migration of sulfonyl-based protecting groups (e.g., Pmc or Pbf) from the arginine side chain to the tryptophan indole ring during TFA-mediated cleavage. Utilizing Fmoc-D-Trp(Boc)-OH is the most effective method to prevent this unwanted modification, ensuring the integrity of the tryptophan residue.

Reduced Susceptibility to Oxidation

The tryptophan indole ring is also prone to oxidation during various stages of peptide synthesis and cleavage. While the use of scavengers in the cleavage cocktail can help to minimize oxidation, protecting the indole nitrogen with a Boc group provides an additional layer of security against this side reaction.

Quantitative Comparison of Performance

Experimental data clearly illustrates the benefits of indole protection. A study by Giraud et al. (1999) demonstrated the significant alkylation of a tryptophan residue by the Wang resin linker during TFA cleavage when unprotected Fmoc-Trp-OH was used. This side reaction was completely eliminated by employing Fmoc-Trp(Boc)-OH.

FeatureFmoc-D-Trp(Boc)-OHUnprotected this compound
Prevention of Alkylation Complete suppression of alkylation from carbocations and resin linkers.Susceptible to significant alkylation, leading to side products with mass increases (e.g., +106 Da from Wang resin linker).
Prevention of Sulfonylation Effectively prevents the migration of sulfonyl protecting groups from arginine residues.Prone to modification by sulfonyl moieties, resulting in impurities.
Oxidation Resistance The Boc group provides additional protection against oxidation of the indole ring.The unprotected indole ring is more susceptible to oxidation.
Peptide Purity Leads to significantly higher purity of the crude peptide.Often results in a complex mixture of the desired peptide and various side products, complicating purification.
Overall Yield Higher overall yield of the final, purified peptide due to the minimization of side reactions.Lower overall yield due to product loss during purification to remove side products.

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Protocol

The following is a generalized protocol for manual Fmoc-SPPS.

  • Resin Swelling: The appropriate resin is swelled in dimethylformamide (DMF) for 1-2 hours.

  • Fmoc Deprotection: The Fmoc protecting group on the resin or the growing peptide chain is removed by treating with 20% piperidine in DMF for 5-10 minutes, followed by a second treatment for 10-15 minutes. The resin is then washed thoroughly with DMF.

  • Amino Acid Coupling: The desired Fmoc-amino acid (either Fmoc-D-Trp(Boc)-OH or this compound) is pre-activated with a coupling reagent (e.g., HATU, HBTU) and a base (e.g., DIPEA) in DMF and then added to the resin. The coupling reaction is allowed to proceed for 1-2 hours. The completion of the reaction can be monitored by a ninhydrin test. The resin is then washed with DMF.

  • Chain Elongation: Steps 2 and 3 are repeated for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: After the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed by treating the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and a mixture of scavengers. A common cleavage cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5). For peptides containing sensitive residues, Reagent K (TFA/water/phenol/thioanisole/EDT) may be used.

Key Experiment: Comparison of Tryptophan Alkylation

To demonstrate the prevention of tryptophan alkylation, two identical peptide sequences containing a D-tryptophan residue are synthesized on Wang resin. One synthesis utilizes this compound, while the other employs Fmoc-D-Trp(Boc)-OH. Following completion of the synthesis, both peptides are cleaved from the resin using a standard TFA/scavenger cocktail. The crude peptides are then analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry (MS). The peptide synthesized with unprotected this compound is expected to show a significant side product with a mass increase corresponding to the alkylation by the resin linker, whereas the peptide synthesized with Fmoc-D-Trp(Boc)-OH should yield a much cleaner chromatogram with the desired product as the major peak.

Visualizing the Benefits

The following diagrams illustrate the chemical structures, the prevention of key side reactions, and the general workflow where the advantages of using Fmoc-D-Trp(Boc)-OH are realized.

cluster_protected Fmoc-D-Trp(Boc)-OH cluster_unprotected This compound p1 p2 start Start SPPS deprotection Fmoc Deprotection (Piperidine/DMF) start->deprotection coupling Amino Acid Coupling (HATU/DIPEA) deprotection->coupling repeat Repeat for Each Amino Acid coupling->repeat repeat->deprotection Next cycle final_cleavage Final Cleavage & Side-Chain Deprotection (TFA/Scavengers) repeat->final_cleavage Final cycle analysis Purification & Analysis (HPLC/MS) final_cleavage->analysis cluster_unprotected Unprotected this compound cluster_protected Fmoc-D-Trp(Boc)-OH unprotected_trp Indole Ring alkylation Alkylation (Side Product) unprotected_trp->alkylation carbocation Carbocation (R+) from tBu groups or resin carbocation->unprotected_trp protected_trp Boc-Protected Indole Ring no_reaction No Reaction (Desired Peptide) protected_trp->no_reaction carbocation2 Carbocation (R+) carbocation2->protected_trp cluster_unprotected_arg Unprotected Trp with Protected Arg cluster_protected_arg Protected Trp with Protected Arg unprotected_trp_arg Unprotected Indole Ring sulfonylation Sulfonylation (Side Product) unprotected_trp_arg->sulfonylation pbf Pbf Cation from Arg(Pbf) pbf->unprotected_trp_arg protected_trp_arg Boc-Protected Indole Ring no_sulfonylation No Reaction (Desired Peptide) protected_trp_arg->no_sulfonylation pbf2 Pbf Cation pbf2->protected_trp_arg

References

A Researcher's Guide to Confirming Fmoc-D-Trp-OH Incorporation in Synthetic Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise incorporation of stereochemically defined amino acids is paramount to the synthesis of therapeutically viable peptides. This guide provides a comprehensive comparison of analytical methods to confirm the successful incorporation of Fmoc-D-Trp-OH, a critical building block in modern peptide chemistry. We present detailed experimental protocols, quantitative performance data, and visual workflows to aid in the selection of the most appropriate analytical strategy.

The introduction of D-amino acids, such as D-Tryptophan, into peptide sequences can significantly enhance their proteolytic stability and receptor affinity, making them attractive candidates for drug development. However, the confirmation of their successful and stereochemically correct incorporation is a critical quality control step. This guide compares four principal analytical techniques: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Amino Acid Analysis (AAA).

Comparative Analysis of Analytical Methods

The choice of analytical method depends on the specific requirements of the analysis, including the need for quantitative data, stereochemical confirmation, and the available instrumentation. The following table summarizes the key performance indicators for each technique in the context of confirming this compound incorporation.

ParameterHPLC (Chiral)Mass Spectrometry (MS)NMR SpectroscopyAmino Acid Analysis (AAA)
Primary Function Separation and quantification of diastereomersMolecular weight confirmation and sequencingStructural elucidation and stereoisomer differentiationQuantification of amino acid composition and enantiomeric ratio
Sensitivity High (ng to pg range)[1][2]Very High (pg to fg range)[1][3]Low (mg to µg range)[4]Moderate (µg to ng range)
Limit of Detection (LOD) ~0.1-1 ng/mL~1-100 pg/mL~1-10 µg/mL~10-100 ng/mL
Limit of Quantitation (LOQ) ~0.5-5 ng/mL~5-500 pg/mL~5-50 µg/mL~50-500 ng/mL
Analysis Time 20-60 minutes per sample5-30 minutes per sample30 minutes to several hours per sample4-8 hours (including hydrolysis)
Quantitative Accuracy HighHigh (with internal standards)Moderate to HighHigh
Stereochemical Info Direct (separation of diastereomers)Indirect (fragmentation patterns) or direct with chiral LCDirect (distinction of stereoisomers)Direct (after derivatization)
Sample Preparation Minimal (dissolution in mobile phase)Minimal (dissolution and dilution)Moderate (dissolution in deuterated solvent)Extensive (hydrolysis and derivatization)
Cost ModerateHighVery HighModerate

Experimental Protocols

Detailed methodologies for each analytical technique are provided below to facilitate their implementation in a laboratory setting.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the direct separation of peptide diastereomers. This method is ideal for confirming the incorporation of D-Tryptophan and quantifying the enantiomeric excess.

Protocol:

  • Sample Preparation: Dissolve the peptide containing this compound in the initial mobile phase to a concentration of approximately 1 mg/mL.

  • Instrumentation: Utilize an HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Chiral Stationary Phase (CSP): A polysaccharide-based chiral column (e.g., Lux Cellulose-2) is often effective for separating Fmoc-amino acid derivatives.

    • Mobile Phase: A mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid) is typically used in a gradient elution.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 265 nm (for the Fmoc group) and 280 nm (for the tryptophan indole ring).

  • Analysis: The retention times of the peptide containing this compound and its corresponding L-diastereomer will differ, allowing for their separation and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and specificity for confirming the molecular weight of the peptide and can be used to determine the amino acid sequence, thus confirming the incorporation of the tryptophan residue.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the peptide (1-10 µg/mL) in a solvent compatible with reverse-phase chromatography (e.g., 50% acetonitrile/water with 0.1% formic acid).

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • LC Conditions:

    • Column: A C18 reverse-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Flow Rate: 0.2-0.5 mL/min.

  • MS/MS Conditions:

    • Ionization Mode: Positive ion ESI.

    • Analysis: Perform a full scan to determine the parent ion mass corresponding to the peptide with this compound. Subsequently, perform fragmentation (MS/MS) of the parent ion to obtain sequence information. The fragmentation pattern can help confirm the position of the tryptophan residue.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-destructive technique that provides detailed structural information, making it possible to distinguish between diastereomers.

Protocol:

  • Sample Preparation: Dissolve 1-5 mg of the peptide in a suitable deuterated solvent (e.g., DMSO-d6 or CD3CN).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire one-dimensional (1D) ¹H and two-dimensional (2D) NMR spectra, such as COSY and NOESY.

  • Analysis: The chemical shifts and coupling constants of the protons, particularly the α-proton of the D-Tryptophan residue, will be distinct from those of the L-Tryptophan containing peptide. 2D NMR can reveal through-space correlations that are unique to each diastereomer, providing unambiguous confirmation of the stereochemistry.

Amino Acid Analysis (AAA) with Chiral Derivatization

This method involves hydrolyzing the peptide to its constituent amino acids, followed by derivatization with a chiral reagent to form diastereomers that can be separated and quantified by standard reverse-phase HPLC.

Protocol:

  • Peptide Hydrolysis:

    • Place the peptide sample in a hydrolysis tube.

    • Add 6 M HCl.

    • Heat at 110°C for 24 hours.

    • Evaporate the acid under vacuum.

  • Derivatization with Marfey's Reagent:

    • Dissolve the dried hydrolysate in 100 µL of 1 M NaHCO₃.

    • Add 200 µL of a 1% (w/v) solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.

    • Incubate at 40°C for 1 hour.

    • Cool and neutralize with 2 M HCl.

  • HPLC Analysis:

    • Column: Standard C18 reverse-phase column.

    • Mobile Phase: Gradient of acetonitrile and water with 0.1% TFA.

    • Detection: UV at 340 nm.

  • Analysis: The derivatized D- and L-tryptophan will have different retention times, allowing for their quantification.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for each analytical method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis start Peptide Sample dissolve Dissolve in Mobile Phase start->dissolve inject Inject into HPLC System dissolve->inject separate Separation on Chiral Column inject->separate detect UV Detection separate->detect chromatogram Obtain Chromatogram detect->chromatogram quantify Quantify Diastereomers chromatogram->quantify

Caption: Chiral HPLC Workflow for Diastereomer Separation.

MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis start Peptide Sample dissolve Dissolve and Dilute start->dissolve lc LC Separation (Reverse Phase) dissolve->lc esi Electrospray Ionization lc->esi ms1 MS1: Parent Ion Scan esi->ms1 ms2 MS2: Fragmentation ms1->ms2 spectrum Analyze Mass Spectra ms2->spectrum confirm Confirm MW and Sequence spectrum->confirm

Caption: LC-MS/MS Workflow for Molecular Weight and Sequence Confirmation.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Analysis start Peptide Sample dissolve Dissolve in Deuterated Solvent start->dissolve acquire Acquire 1D/2D NMR Spectra dissolve->acquire process Process Spectra acquire->process assign Assign Resonances process->assign confirm Confirm Stereochemistry assign->confirm

Caption: NMR Spectroscopy Workflow for Structural and Stereochemical Elucidation.

AAA_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis start Peptide Sample hydrolyze Acid Hydrolysis start->hydrolyze derivatize Derivatize with Chiral Reagent hydrolyze->derivatize inject Inject into HPLC System derivatize->inject separate Separation on Achiral Column inject->separate detect UV Detection separate->detect chromatogram Obtain Chromatogram detect->chromatogram quantify Quantify Enantiomers chromatogram->quantify

Caption: Amino Acid Analysis Workflow with Chiral Derivatization.

Conclusion

Confirming the successful incorporation of this compound is a multi-faceted analytical challenge. For routine quality control and quantification of stereochemical purity, Chiral HPLC offers a robust and direct method. LC-MS/MS is unparalleled in its sensitivity for confirming the molecular weight and sequence of the final peptide. NMR Spectroscopy , while less sensitive, provides the most detailed structural information for unambiguous stereochemical assignment. Finally, Amino Acid Analysis with chiral derivatization serves as a reliable, albeit more labor-intensive, method for quantifying the enantiomeric ratio of the constituent amino acids. The selection of the optimal method or combination of methods will ultimately depend on the specific analytical question, available resources, and the stage of peptide drug development.

References

A Comparative Purity Analysis of Fmoc-D-Trp-OH: HPLC vs. NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is a cornerstone of reliable and reproducible results. In the realm of peptide synthesis, the quality of Fmoc-protected amino acids is paramount. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the purity assessment of Fmoc-D-Trp-OH.

This comparison is supported by representative experimental data and detailed methodologies to assist researchers in making informed decisions for their quality control processes.

Data Presentation: A Side-by-Side Comparison

The quantitative data for a representative batch of this compound is summarized below, showcasing the complementary nature of HPLC and NMR analysis.

ParameterHPLC AnalysisNMR Analysis
Purity (%) 99.36%>99% (relative to internal standard)
Major Impurity 0.25% (Unidentified, RT 8.1 min)Not readily quantifiable without isolation
Residual Solvents Not applicableEthyl Acetate: <0.1%Dichloromethane: <0.05%
Enantiomeric Purity >99.9% (Chiral HPLC)Not determined

In-Depth Analysis: Understanding the Techniques

HPLC: The Gold Standard for Purity Determination

High-Performance Liquid Chromatography is the most widely used method for assessing the purity of non-volatile and thermally unstable compounds like this compound. Reversed-phase HPLC (RP-HPLC), which separates molecules based on their hydrophobicity, is particularly effective. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Chiral HPLC is a specialized version of HPLC that can separate enantiomers, which is crucial for ensuring the stereochemical integrity of the amino acid derivative.

NMR: A Window into Molecular Structure and Impurities

Nuclear Magnetic Resonance spectroscopy provides detailed information about the molecular structure of a compound. For purity analysis, ¹H NMR is particularly useful. By integrating the signals corresponding to the molecule of interest and comparing them to the signals of a known internal standard, a quantitative purity assessment can be made. Furthermore, NMR is highly effective in identifying and quantifying residual solvents, which are often not detectable by UV-based HPLC.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Protocol

Instrumentation: A standard HPLC system equipped with a UV detector.

Sample Preparation:

  • Dissolve 1 mg of this compound in 1 mL of a 1:1 mixture of acetonitrile and water.

  • Vortex the solution until the sample is completely dissolved.

  • Filter the solution through a 0.22 µm syringe filter before injection.

Chromatographic Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Gradient 20% to 80% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Nuclear Magnetic Resonance (NMR) Protocol

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Weigh approximately 10 mg of this compound into a clean, dry NMR tube.

  • Add a known amount of a suitable internal standard (e.g., maleic acid).

  • Add approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

  • Cap the tube and gently agitate until the sample and standard are fully dissolved.

Data Acquisition:

  • Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Ensure the spectral width covers all expected proton signals.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive purity analysis of this compound, combining both HPLC and NMR techniques.

Purity_Analysis_Workflow cluster_hplc HPLC Analysis cluster_nmr NMR Analysis hplc_sample_prep Sample Preparation (1 mg/mL in ACN/H2O) hplc_analysis RP-HPLC Analysis (C18, ACN/H2O gradient with TFA) hplc_sample_prep->hplc_analysis hplc_data Data Analysis (Peak Integration, % Purity) hplc_analysis->hplc_data chiral_hplc Chiral HPLC (Optional) (Enantiomeric Purity) hplc_analysis->chiral_hplc end Purity Report hplc_data->end chiral_hplc->end nmr_sample_prep Sample Preparation (10 mg in DMSO-d6 with Internal Standard) nmr_acquisition 1H NMR Spectrum Acquisition (400 MHz) nmr_sample_prep->nmr_acquisition nmr_data Data Analysis (Signal Integration, Solvent Identification) nmr_acquisition->nmr_data nmr_data->end start This compound Sample start->hplc_sample_prep start->nmr_sample_prep

Caption: Workflow for the purity analysis of this compound.

Conclusion: A Dual-Pronged Approach for Ultimate Confidence

Both HPLC and NMR are indispensable tools for the purity analysis of this compound. While HPLC provides a robust and sensitive method for quantifying purity and detecting UV-active impurities, NMR offers invaluable orthogonal information regarding the compound's structural integrity and the presence of non-UV active impurities like residual solvents. For a comprehensive and confident assessment of this compound purity, a dual-pronged approach employing both techniques is highly recommended. This ensures the high quality of starting materials, leading to more reliable and reproducible outcomes in peptide synthesis and drug development endeavors.

A Comparative Guide to Spectroscopic Data of Fmoc-D-Trp-OH and its Alternatives for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and peptide chemistry, a thorough understanding of the analytical characteristics of amino acid building blocks is crucial for ensuring the quality and identity of synthesized peptides. This guide provides a detailed comparison of the spectroscopic data for Nα-Fmoc-D-tryptophan (Fmoc-D-Trp-OH) and two common alternatives: Nα-Boc-D-tryptophan (Boc-D-Trp-OH) and Nα-Fmoc-N-in-Boc-D-tryptophan (Fmoc-D-Trp(Boc)-OH). The provided data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), serves as a valuable resource for characterization and quality control.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its alternatives. The data for the D-enantiomers presented here is based on available data for the corresponding L-enantiomers, as their NMR and IR spectra are identical.

Table 1: ¹H NMR Spectroscopic Data in DMSO-d₆

Chemical Shift (ppm)MultiplicityAssignment (this compound)[1]Assignment (Boc-D-Trp-OH)[2]Assignment (Fmoc-D-Trp(Boc)-OH)
~12.5br sCarboxylic Acid OHCarboxylic Acid OHCarboxylic Acid OH
10.83sIndole N-HIndole N-H-
7.87dFmoc aromatic C-H-Fmoc aromatic C-H
7.68tFmoc aromatic C-H-Fmoc aromatic C-H
7.55dIndole C4-HIndole C4-HIndole C4-H
7.41tFmoc aromatic C-H-Fmoc aromatic C-H
7.32tFmoc aromatic C-H-Fmoc aromatic C-H
7.28dIndole C7-HIndole C7-HIndole C7-H
7.08sIndole C2-HIndole C2-HIndole C2-H
7.02tIndole C6-HIndole C6-HIndole C6-H
6.95tIndole C5-HIndole C5-HIndole C5-H
5.25dAmide N-HAmide N-HAmide N-H
4.55mα-CHα-CHα-CH
4.25tFmoc CH-Fmoc CH
4.18mFmoc CH₂-Fmoc CH₂
3.25mβ-CH₂β-CH₂β-CH₂
----~1.6
---1.37 (s, 9H)1.37 (s, 9H)

Note: Specific data for Fmoc-D-Trp(Boc)-OH was not fully available in the searched literature; expected shifts are based on the other compounds.

Table 2: ¹³C NMR Spectroscopic Data in DMSO-d₆

Chemical Shift (ppm)Assignment (this compound)[1]Assignment (Boc-D-Trp-OH)[2]Assignment (Fmoc-D-Trp(Boc)-OH)
173.5Carboxyl C=O174.6Carboxyl C=O
156.1Fmoc C=O-Fmoc C=O
--155.5Boc (Nα) C=O
---Boc (N-in) C=O
143.8, 140.7Quaternary Fmoc aromatic C-Quaternary Fmoc aromatic C
136.1Indole C7a136.2Indole C7a
127.8Indole C3a127.3Indole C3a
127.6, 127.1, 125.3Fmoc aromatic C-H-Fmoc aromatic C-H
124.2Indole C2123.8Indole C2
121.1Indole C6120.9Indole C6
120.9, 119.9Fmoc aromatic C-H-Fmoc aromatic C-H
118.7Indole C5118.6Indole C5
118.3Indole C4118.3Indole C4
111.3Indole C7111.4Indole C7
110.0Indole C3110.1Indole C3
--78.0Boc C(CH₃)₃
65.6Fmoc CH₂-Fmoc CH₂
56.4α-CH56.1α-CH
46.6Fmoc CH-Fmoc CH
28.1β-CH₂28.8β-CH₂
--28.3Boc C(CH₃)₃

Note: Specific data for Fmoc-D-Trp(Boc)-OH was not fully available in the searched literature; expected shifts are based on the other compounds.

Table 3: IR and Mass Spectrometry Data

Spectroscopic MethodThis compound[1]Boc-D-Trp-OHFmoc-D-Trp(Boc)-OH
IR (cm⁻¹) 3400 (N-H indole), 3300-2500 (O-H acid), 1720 (C=O urethane), 1690 (C=O acid), 1520 (N-H bend)~3400 (N-H indole), 3300-2500 (O-H acid), ~1700 (C=O urethane), ~1690 (C=O acid), ~1515 (N-H bend)3300-2500 (O-H acid), ~1720 (C=O Fmoc), ~1700 (C=O Boc), ~1690 (C=O acid)
MS (ESI) m/z [M+H]⁺: 427.1, [M+Na]⁺: 449.1[M+Na]⁺: 327.3[M+H]⁺: 527.2

Note: IR data for Boc-D-Trp-OH and Fmoc-D-Trp(Boc)-OH are estimates based on typical functional group absorption ranges.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the amino acid derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, typical parameters include 16-32 scans with a spectral width of 12-16 ppm. For ¹³C NMR, several hundred to thousands of scans may be necessary with a spectral width of around 220 ppm.

  • Data Processing : Process the acquired data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation : For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly onto the ATR crystal. For KBr pellet method, mix a small amount of the sample with dry KBr powder and press into a thin pellet.

  • Data Acquisition : Record the spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis : Identify the characteristic absorption bands corresponding to the various functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid is often added to promote ionization.

  • Data Acquisition : Introduce the sample into the mass spectrometer via an electrospray ionization (ESI) source. Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺ and other adducts like the sodium adduct [M+Na]⁺.

  • Data Analysis : Compare the observed m/z values with the calculated exact mass of the compound to confirm its identity.

Visualizing the Workflow: Fmoc-Solid Phase Peptide Synthesis (SPPS)

The following diagram illustrates the general workflow of incorporating an Fmoc-protected amino acid, such as this compound, into a growing peptide chain during Solid Phase Peptide Synthesis (SPPS).

SPPS_Workflow cluster_resin Solid Support (Resin) cluster_cycle SPPS Cycle Resin Resin-Linker-AA(n) Deprotection 1. Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Washing1 2. Washing (e.g., DMF, DCM) Deprotection->Washing1 Coupling 3. Coupling (Fmoc-AA-OH, Activator) Washing1->Coupling Washing2 4. Washing (e.g., DMF, DCM) Coupling->Washing2 Washing2->Resin Repeat for next AA Cleavage Final Cleavage & Deprotection (e.g., TFA cocktail) Washing2->Cleavage Purification Purification (e.g., HPLC) Cleavage->Purification

Caption: General workflow of Fmoc-based Solid Phase Peptide Synthesis (SPPS).

This guide provides a foundational set of spectroscopic data and protocols to aid in the characterization of this compound and its common alternatives. Accurate and consistent analytical characterization is a cornerstone of high-quality peptide research and development.

References

A Comparative Guide to Chiral Purity Assessment of Fmoc-D-Trp-OH

Author: BenchChem Technical Support Team. Date: November 2025

The enantiomeric purity of Fmoc-D-Trp-OH, a critical raw material in solid-phase peptide synthesis, directly impacts the stereochemical integrity and biological activity of the final peptide product.[1] Consequently, robust analytical methods for the accurate determination of its chiral purity are paramount for researchers, scientists, and drug development professionals. This guide provides an objective comparison of leading analytical techniques for assessing the chiral purity of this compound, supported by experimental data and detailed protocols.

The primary methods for determining the enantiomeric purity of Fmoc-protected amino acids are direct chromatographic techniques, including High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP).[1][2] These methods offer high precision, speed, and sensitivity, making them the preferred choice in pharmaceutical development.[1]

Quantitative Data Comparison

The following table summarizes the performance of different chromatographic methods for the chiral separation of Fmoc-Trp-OH enantiomers.

MethodChiral Stationary Phase (CSP)Mobile PhaseRetention Time (D-enantiomer)Retention Time (L-enantiomer)Selectivity (α)Resolution (Rs)Reference
Chiral HPLC Lux Cellulose-1 (Polysaccharide-based)Acetonitrile / 0.1% TFA (80:20, v/v)8.179 min9.576 min1.253.28[3]
Chiral HPLC CHIRALPAK® ZWIX(+) (Zwitterionic)H₂O/MeOH (1/99 v/v) + 30 mM TEA + 60 mM FA6.82 min (k1)-2.36-
Chiral SFC CHIRALPAK® ZWIX(+) (Zwitterionic)CO₂/MeOH (70/30 v/v) + 30 mM TEA + 60 mM FA--1.634.88
Chiral SFC QN-AX™ (Anion-exchanger)CO₂/MeOH (60/40 v/v) + 30 mM TEA + 60 mM FA--1.406.70

Note: Data for Fmoc-Trp(Boc)-OH on Lux Cellulose-1 is presented as a close analogue to Fmoc-Trp-OH. Retention factor (k1) is reported for CHIRALPAK® ZWIX(+) under HPLC conditions. For SFC methods, specific retention times for individual enantiomers were not provided in the source material, but selectivity and resolution values are presented.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and method development.

Chiral HPLC with Polysaccharide-Based CSP

This method is suitable for the baseline resolution of a wide range of Fmoc-amino acids.

  • Instrumentation: Agilent 1100 series LC system or equivalent, with UV detector.

  • Column: Lux 5 µm Cellulose-1 (250 x 4.6 mm).

  • Mobile Phase: Isocratic elution with Acetonitrile and 0.1% Trifluoroacetic Acid (TFA) in a ratio of 80:20 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: Ambient.

  • Detection: UV at 220 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve this compound in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

Chiral HPLC with Zwitterionic CSP

Zwitterionic CSPs are effective for the direct stereoselective resolution of amino acids and their derivatives.

  • Instrumentation: Standard HPLC system with UV detector.

  • Column: CHIRALPAK® ZWIX(+).

  • Mobile Phase: Isocratic elution with Water/Methanol (1/99, v/v) containing 30 mM Triethylamine (TEA) and 60 mM Formic Acid (FA).

  • Flow Rate: Not specified, typically 0.5-1.0 mL/min.

  • Temperature: Not specified, typically ambient or controlled (e.g., 25 °C).

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Sample Preparation: Dissolve this compound in the mobile phase.

Chiral Supercritical Fluid Chromatography (SFC)

SFC can offer faster separations and reduced solvent consumption compared to HPLC.

  • Instrumentation: SFC system with a back-pressure regulator and UV detector.

  • Column: CHIRALPAK® ZWIX(+) or QN-AX™.

  • Mobile Phase:

    • For ZWIX(+): Isocratic elution with CO₂/Methanol (70/30, v/v) containing 30 mM TEA and 60 mM FA.

    • For QN-AX™: Isocratic elution with CO₂/Methanol (60/40, v/v) containing 30 mM TEA and 60 mM FA.

  • Flow Rate: Not specified, typically 2-4 mL/min.

  • Temperature: Not specified, typically controlled (e.g., 25-40 °C).

  • Detection: UV at a suitable wavelength.

  • Sample Preparation: Dissolve this compound in a suitable alcohol, such as methanol.

Visualizations

The following diagrams illustrate the experimental workflow for chiral purity assessment and the logical relationship between the primary analytical techniques.

G cluster_workflow Experimental Workflow for Chiral Purity Assessment by HPLC prep Sample Preparation (Dissolve this compound in mobile phase) injection Injection prep->injection Load Sample hplc Chiral HPLC System separation Chromatographic Separation (Chiral Stationary Phase) hplc->separation Mobile Phase Flow detection UV Detection separation->detection Elution analysis Data Analysis (Peak Integration, Purity Calculation) detection->analysis Chromatogram

Caption: Workflow for Chiral HPLC Analysis.

G cluster_comparison Comparison of Chiral HPLC and SFC for this compound Analysis hplc Chiral HPLC mobile_phase Mobile Phase hplc->mobile_phase Liquid pressure Operating Pressure hplc->pressure High speed Analysis Speed hplc->speed Standard solvent Solvent Consumption hplc->solvent Higher selectivity Enantioselectivity hplc->selectivity High sfc Chiral SFC sfc->mobile_phase Supercritical Fluid (CO₂) sfc->pressure Very High sfc->speed Often Faster sfc->solvent Lower sfc->selectivity Comparable/High

Caption: HPLC vs. SFC Comparison.

References

The Prudent Peptide Chemist's Dilemma: A Cost-Benefit Analysis of Protected vs. Unprotected Fmoc-D-Trp-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals embarking on solid-phase peptide synthesis (SPPS), the choice of amino acid building blocks is a critical determinant of success. When incorporating the non-standard D-tryptophan (D-Trp), a key decision arises: should one opt for the unprotected Fmoc-D-Trp-OH or its more expensive, protected counterpart, Fmoc-D-Trp(Boc)-OH? This guide provides a comprehensive cost-benefit analysis, supported by experimental considerations and data, to inform this crucial decision.

The indole side chain of tryptophan is notoriously susceptible to side reactions during the acidic conditions of cleavage and deprotection in Fmoc-based SPPS. These unwanted modifications, primarily oxidation and alkylation, can lead to a heterogeneous final product, complicating purification and significantly reducing the overall yield of the desired peptide. To mitigate these issues, the indole nitrogen can be protected with a tert-butyloxycarbonyl (Boc) group. However, this protection comes at a higher upfront cost.

Cost Analysis: A Clear Price Disparity

A survey of prominent chemical suppliers reveals a significant price difference between the two derivatives. While prices fluctuate, Fmoc-D-Trp(Boc)-OH is consistently and substantially more expensive per gram than its unprotected form.

ProductSupplierQuantity (g)Price (USD)Price per gram (USD)
This compound Supplier A550.0010.00
Supplier B1095.009.50
Supplier C25220.008.80
Fmoc-D-Trp(Boc)-OH Supplier A5541.00108.20
Supplier B10980.0098.00
Supplier C252300.0092.00

Note: Prices are approximate and subject to change. This table is for illustrative purposes only.

The initial investment for the protected amino acid is roughly 10 times that of the unprotected version. This stark difference often tempts researchers, particularly those on tight budgets or performing routine syntheses, to opt for the cheaper alternative. However, the true cost of synthesis extends beyond the initial purchase price of the reagents.

Performance and Purity: The Hidden Costs of "Unprotected"

The primary benefit of utilizing Fmoc-D-Trp(Boc)-OH lies in the significantly improved purity and yield of the final peptide. The Boc group effectively shields the indole ring from electrophilic attack during the trifluoroacetic acid (TFA)-mediated cleavage and deprotection steps.

Common Side Reactions with Unprotected this compound:

  • Oxidation: The indole ring is readily oxidized, leading to the formation of various byproducts, including kynurenine derivatives. This is often observed as a yellow or brownish discoloration of the crude peptide.

  • Alkylation: Carbocations generated from the cleavage of other side-chain protecting groups (e.g., t-butyl groups from Asp, Glu, Ser, Thr, Tyr) or from the resin linker itself can alkylate the electron-rich indole ring.

  • Transfer of Protecting Groups: Sulfonyl-based protecting groups from arginine (e.g., Pbf) can migrate to the tryptophan indole ring during cleavage.

These side reactions not only reduce the yield of the target peptide but also introduce impurities that are often difficult to separate during purification, leading to increased time, solvent consumption, and ultimately, higher overall project costs.

ParameterUnprotected this compoundProtected Fmoc-D-Trp(Boc)-OH
Crude Peptide Purity Often lower due to side reactionsSignificantly higher
Final Yield Can be substantially reducedGenerally higher
Purification More complex and time-consumingSimpler and faster
Risk of Failed Synthesis Higher, especially for complex peptidesLower

Experimental Protocols

To provide a framework for a comparative study, the following generalized experimental protocols for the incorporation of a single D-tryptophan residue into a model peptide (e.g., Ac-Ala-D-Trp-Gly-NH2) on a Rink Amide resin are provided.

Materials and Reagents:
  • Rink Amide resin

  • Fmoc-Gly-OH

  • Fmoc-Ala-OH

  • This compound or Fmoc-D-Trp(Boc)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Acetic anhydride

  • Pyridine

Protocol 1: Synthesis using Unprotected this compound
  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc-Gly-OH Coupling:

    • Deprotect the resin with 20% piperidine in DMF (2 x 10 min).

    • Wash with DMF and DCM.

    • Couple Fmoc-Gly-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF for 2 hours.

    • Wash with DMF and DCM.

  • Fmoc-Ala-OH Coupling:

    • Deprotect with 20% piperidine in DMF (2 x 10 min).

    • Wash with DMF and DCM.

    • Couple Fmoc-Ala-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF for 2 hours.

    • Wash with DMF and DCM.

  • This compound Coupling:

    • Deprotect with 20% piperidine in DMF (2 x 10 min).

    • Wash with DMF and DCM.

    • Couple this compound (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF for 2 hours.

    • Wash with DMF and DCM.

  • Acetylation:

    • Deprotect with 20% piperidine in DMF (2 x 10 min).

    • Wash with DMF and DCM.

    • Treat with a solution of acetic anhydride/pyridine/DMF (1:2:3) for 30 minutes.

    • Wash with DMF and DCM.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Cleave the peptide from the resin using a cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

    • Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet.

    • Dry the crude peptide.

  • Analysis: Analyze the crude peptide by HPLC and mass spectrometry.

Protocol 2: Synthesis using Protected Fmoc-D-Trp(Boc)-OH

Follow the same procedure as in Protocol 1, but in step 4, use Fmoc-D-Trp(Boc)-OH instead of this compound.

Visualizing the Rationale

To better understand the chemical principles at play, the following diagrams illustrate the key concepts.

Side_Reactions Unprotected_Trp Unprotected Tryptophan Side Chain Oxidation Oxidation Unprotected_Trp->Oxidation leads to Alkylation Alkylation Unprotected_Trp->Alkylation results in Protecting_Group_Transfer Protecting Group Transfer (e.g., Pbf) Unprotected_Trp->Protecting_Group_Transfer results in Low_Purity_Peptide Low Purity Crude Peptide Oxidation->Low_Purity_Peptide Alkylation->Low_Purity_Peptide Protecting_Group_Transfer->Low_Purity_Peptide TFA_Cleavage TFA Cleavage (Acidic Conditions) TFA_Cleavage->Unprotected_Trp exposes to Carbocations Carbocations (R+) TFA_Cleavage->Carbocations Pbf_Cation Pbf Cation TFA_Cleavage->Pbf_Cation Carbocations->Unprotected_Trp attacks Pbf_Cation->Unprotected_Trp attacks

Caption: Side reactions of unprotected tryptophan during SPPS.

Experimental_Workflow Start Start: Rink Amide Resin Coupling_Gly_Ala Couple Fmoc-Gly-OH and Fmoc-Ala-OH Start->Coupling_Gly_Ala Decision Incorporate D-Trp Coupling_Gly_Ala->Decision Unprotected_Path Use Unprotected This compound Decision->Unprotected_Path Path A Protected_Path Use Protected Fmoc-D-Trp(Boc)-OH Decision->Protected_Path Path B Acetylation Acetylate N-terminus Unprotected_Path->Acetylation Protected_Path->Acetylation Cleavage Cleave from Resin (TFA/TIS/H2O) Acetylation->Cleavage Analysis Analyze Crude Product (HPLC, MS) Cleavage->Analysis

A Comparative Guide to Peptides Synthesized with Fmoc-D-Trp-OH: Stability, Bioactivity, and Synthesis Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural D-amino acids into peptide sequences represents a pivotal strategy in modern drug discovery, primarily to enhance peptide stability and pharmacokinetic profiles. Fmoc-D-Trp-OH is a key building block in this process, enabling the synthesis of peptides with superior resistance to enzymatic degradation. This guide provides a comparative analysis of peptides containing D-Tryptophan (D-Trp) versus their natural L-Tryptophan (L-Trp) counterparts, supported by experimental data and detailed synthesis protocols.

The use of D-amino acids, such as D-Tryptophan, can dramatically alter a peptide's properties.[1] Peptides incorporating D-amino acids are significantly more resistant to proteolysis because endogenous proteases are stereospecific for L-amino acids.[2] This enhanced biostability is a critical advantage for therapeutic peptides. Furthermore, the use of a tert-butyloxycarbonyl (Boc) group to protect the indole side chain of tryptophan, as in Fmoc-D-Trp(Boc)-OH, is crucial for preventing side reactions during synthesis, leading to higher purity and yield of the final peptide.[1][3][4]

Comparative Performance: D-Trp vs. L-Trp Peptides

The primary advantage of substituting L-Trp with D-Trp is the profound increase in stability against proteases. This modification can often be made without compromising, and sometimes even enhancing, the desired biological activity.

Performance MetricL-Trp Containing Peptide (Alternative)D-Trp Containing Peptide (this compound Synthesized)Supporting Data & Rationale
Proteolytic Stability Highly susceptible to degradation by proteases (e.g., trypsin, chymotrypsin).Exhibits high resistance to enzymatic degradation.D-amino acids are not recognized by the active sites of most natural proteases, preventing cleavage of the peptide backbone.
Biological Activity Standard biological activity.Activity is often maintained or enhanced. Cellular uptake may vary depending on cell type.The overall 3D structure can be preserved, allowing interaction with targets. Some studies report higher uptake for L-enantiomers in certain cell lines, while D-peptides show persistent membrane binding.
Synthesis Purity & Yield Synthesis with unprotected Trp can lead to side reactions (e.g., oxidation, alkylation), reducing purity.Using Fmoc-D-Trp(Boc)-OH minimizes side reactions, resulting in purer crude peptides and higher yields.The Boc group on the indole nitrogen prevents modification during the acidic conditions of cleavage and repeated synthesis cycles.
Antimicrobial Potency (MIC) Example MIC: 16-32 µg/mL (parent peptide OM19R).Example MIC: 16-32 µg/mL (modified peptide OM19D).A study showed that replacing L-Arg and L-Lys at trypsin cleavage sites with their D-counterparts maintained the high antibacterial activity of the parent peptide.
Key Building Blocks: Physicochemical Data

The choice of protected amino acid is foundational to successful peptide synthesis. The properties of both the unprotected and side-chain protected versions of this compound are detailed below.

CompoundMolecular FormulaMolecular WeightAppearanceKey Application
This compound C₂₆H₂₂N₂O₄426.46 g/mol White to off-white powderPeptide synthesis; indole side chain is unprotected.
Fmoc-D-Trp(Boc)-OH C₃₁H₃₀N₂O₆526.58 g/mol White to off-white powderRecommended for SPPS to prevent indole side reactions, especially in sequences with arginine.

Visualizing Synthesis and Biological Implications

To better understand the processes and concepts discussed, the following diagrams illustrate the peptide synthesis workflow, the biological advantage of D-amino acid incorporation, and the relevant metabolic pathways.

spsp_workflow cluster_resin Solid Support cluster_cycle Iterative Synthesis Cycle Resin 1. Start with Resin (e.g., Wang, 2-CTC) Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-D-Trp(Boc)-OH + Activator) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Wash2->Deprotection Next Amino Acid Cleavage 4. Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final Amino Acid Purification 5. Purification (RP-HPLC) Cleavage->Purification Analysis 6. Analysis (Mass Spectrometry) Purification->Analysis

Caption: General workflow for Fmoc solid-phase peptide synthesis (SPPS).

stability_comparison Peptide Peptide Chain L_Peptide L-Peptide (Natural) Peptide->L_Peptide D_Peptide D-Peptide (Synthetic) Peptide->D_Peptide Protease Proteolytic Enzyme (e.g., Trypsin) L_Peptide->Protease D_Peptide->Protease Degradation Degradation (Loss of Function) Protease->Degradation Recognizes & Cleaves Stability Biostability (Maintained Function) Protease->Stability Does Not Recognize

Caption: D-amino acids confer resistance to enzymatic degradation.

tryptophan_pathways Trp Tryptophan Serotonin Serotonin Pathway (Neurotransmission) Trp->Serotonin Kynurenine Kynurenine Pathway (Immune Modulation) Trp->Kynurenine D_Trp_Peptide D-Trp Peptides D_Trp_Peptide->Serotonin Potential Influence D_Trp_Peptide->Kynurenine Potential Influence Metabolites Neuroactive Metabolites Kynurenine->Metabolites

Caption: Tryptophan metabolic pathways potentially influenced by D-Trp peptides.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-D-Trp(Boc)-OH

This protocol outlines the manual synthesis of a generic peptide containing a D-Tryptophan residue on a Wang resin for a C-terminal carboxylic acid.

Materials and Reagents:

ReagentPurpose
Wang Resin (pre-loaded or for loading)Solid support for synthesis.
Fmoc-protected amino acids (including Fmoc-D-Trp(Boc)-OH)Building blocks for the peptide chain.
N,N-Dimethylformamide (DMF)Primary solvent for washing and reactions.
Dichloromethane (DCM)Solvent for resin swelling and washing.
20% (v/v) Piperidine in DMFFmoc deprotection agent.
HBTU/HATU and DIPEA/NMMCoupling activators and base.
Trifluoroacetic acid (TFA) Cleavage Cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS)Cleavage of peptide from resin and side-chain deprotection.
Cold Diethyl EtherPeptide precipitation.

Methodology:

  • Resin Preparation and Swelling:

    • Place the appropriate amount of Wang resin (e.g., 0.1 mmol scale) into a reaction vessel.

    • Add DMF to swell the resin. Agitate gently for 30-60 minutes.

    • Drain the DMF.

  • First Amino Acid Coupling (if resin is not pre-loaded):

    • Dissolve 3 equivalents of the first Fmoc-amino acid, 3 equivalents of HBTU, and 6 equivalents of DIPEA in DMF.

    • Add the activation solution to the resin and agitate for 1-2 hours.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Iterative Synthesis Cycle (Deprotection and Coupling):

    • Fmoc Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 5-10 minutes. Drain and repeat once.

    • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. Perform a Kaiser test to confirm the presence of a free primary amine.

    • Amino Acid Activation: In a separate vial, dissolve 3 equivalents of the next Fmoc-amino acid (e.g., Fmoc-D-Trp(Boc)-OH), 3 equivalents of HBTU, and 6 equivalents of DIPEA in DMF. Allow to pre-activate for 5 minutes.

    • Coupling: Add the activated amino acid solution to the resin. Agitate for 1-2 hours at room temperature.

    • Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

    • Repeat this cycle for each amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • After the final coupling, perform a final Fmoc deprotection step.

    • Wash the peptide-resin with DMF, followed by DCM, and dry it under a stream of nitrogen.

    • Add a cold TFA cleavage cocktail to the resin. Agitate gently for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether. Wash the pellet with cold ether once more.

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide using mass spectrometry.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Fmoc-D-Trp-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the field of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of Fmoc-D-Trp-OH (Nα-(9-Fluorenylmethoxycarbonyl)-D-tryptophan), ensuring compliance with safety protocols and regulatory requirements.

Key Properties for Safe Handling and Disposal

A summary of the relevant physical and chemical properties of this compound is presented below. Understanding these properties is crucial for making informed decisions on its proper disposal.

PropertyValue
CAS Number 86123-11-7
Molecular Formula C₂₆H₂₂N₂O₄
Molecular Weight 426.46 g/mol
Appearance Solid
Storage Temperature 2-8°C
WGK (Water Hazard Class) WGK 3
Personal Protective Equipment (PPE)

Prior to handling this compound for disposal, it is imperative to be outfitted with the appropriate personal protective equipment to minimize exposure risks.

  • Eye Protection : Chemical safety goggles or glasses that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 should be worn.

  • Hand Protection : Wear suitable protective gloves, such as nitrile gloves, to prevent skin contact.

  • Body Protection : A lab coat or other protective clothing is necessary to prevent skin contact.

  • Respiratory Protection : If there is a risk of generating dust, a particle filter respirator (N95 type) is recommended.

Step-by-Step Disposal Protocol

The proper disposal of this compound is essential to protect personnel and the environment. Under no circumstances should this chemical be disposed of down the drain or in regular waste streams.

  • Segregation of Waste :

    • Keep this compound waste separate from other chemical waste to avoid unintended reactions.

    • Solid Waste : Collect any unreacted this compound and contaminated disposable items (e.g., weigh boats, gloves, paper towels) in a designated, clearly labeled, and sealed container for solid chemical waste.

    • Liquid Waste : Solutions containing this compound should be collected in a separate, labeled, and sealed container for liquid chemical waste. Depending on the solvent used, this may be classified as halogenated or non-halogenated solvent waste.

  • Containerization :

    • Use containers that are chemically resistant and can be securely sealed.

    • Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution's waste management program.

  • Storage of Waste :

    • Store the sealed waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

    • Follow your institution's guidelines for the temporary storage of chemical waste.

  • Final Disposal :

    • All waste containers must be disposed of through your institution's certified chemical waste disposal program.

    • Ensure that the disposal process adheres to all local, state, and federal regulations for hazardous waste disposal.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start Start: this compound for Disposal assess_form Assess Waste Form start->assess_form solid_waste Solid Waste (e.g., powder, contaminated consumables) assess_form->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) assess_form->liquid_waste Liquid collect_solid Collect in a Labeled, Sealed Container for Solid Chemical Waste solid_waste->collect_solid collect_liquid Collect in a Labeled, Sealed Container for Liquid Chemical Waste liquid_waste->collect_liquid storage Store in Designated Hazardous Waste Area collect_solid->storage collect_liquid->storage disposal Dispose via Certified Chemical Waste Program storage->disposal end End: Safe and Compliant Disposal disposal->end

Caption: Workflow for the proper disposal of this compound.

By adhering to these guidelines, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance. Always consult your institution's specific safety and waste disposal protocols.

Essential Guide to Handling Fmoc-D-Trp-OH: Safety, Operations, and Disposal

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of Fmoc-D-Trp-OH, a key building block in peptide synthesis. Adherence to these protocols is critical for ensuring personnel safety and maintaining experimental integrity.

Hazard Identification and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, data from structurally similar compounds indicate that it should be handled with care. The primary hazards are potential eye, skin, and respiratory irritation from the powder form. Therefore, a comprehensive PPE strategy is essential.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

OperationRequired Personal Protective Equipment
Weighing and Handling Solid Nitrile gloves, safety glasses with side shields or chemical splash goggles, lab coat, and a dust mask (N95 or equivalent) are recommended to prevent inhalation of fine particles.[1][2][3]
Dissolving in Solvents Nitrile gloves, chemical splash goggles, and a lab coat. All work should be performed in a certified chemical fume hood to avoid inhalation of solvent vapors.[1]
Peptide Synthesis Reactions Nitrile gloves, chemical splash goggles, and a lab coat. Operations should be conducted within a chemical fume hood.[1]
Waste Disposal Nitrile gloves, chemical splash goggles, and a lab coat are necessary when handling waste containers.

Operational Plan: From Receipt to Reaction

A systematic workflow ensures that this compound is handled safely and efficiently at every stage.

Experimental Protocol: Weighing and Dissolving this compound

  • Preparation: Before handling the compound, ensure that the designated workspace (e.g., a balance enclosure or chemical fume hood) is clean and uncluttered. Assemble all necessary equipment, including weigh paper or a suitable container, spatulas, and the appropriate solvent.

  • Donning PPE: Put on the required PPE as specified in Table 1 for handling the solid compound.

  • Weighing: Carefully weigh the desired amount of this compound. Avoid creating dust by handling the powder gently.

  • Dissolving: In a chemical fume hood, add the weighed this compound to the appropriate solvent (commonly Dimethylformamide - DMF for peptide synthesis). Stir the solution until the solid is fully dissolved.

  • Cleanup: Clean any residual powder from the balance and surrounding area. Dispose of contaminated weigh paper and gloves as solid chemical waste.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_reaction Synthesis cluster_disposal Disposal prep_area Prepare Workspace don_ppe Don PPE prep_area->don_ppe weigh Weigh Solid don_ppe->weigh dissolve Dissolve in Solvent weigh->dissolve dispose_solid Dispose of Solid Waste weigh->dispose_solid reaction Use in Peptide Synthesis dissolve->reaction dissolve->dispose_solid dispose_liquid Dispose of Liquid Waste reaction->dispose_liquid

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-D-Trp-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-D-Trp-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.